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  • Product: 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid
  • CAS: 406470-58-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid

CAS Number: 406470-58-4 Introduction 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid is a synthetic organic compound characterized by a central furan-2-carboxylic acid scaffold linked to a 4-isopropylphenoxy group via a met...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 406470-58-4

Introduction

5-[(4-Isopropylphenoxy)methyl]-2-furoic acid is a synthetic organic compound characterized by a central furan-2-carboxylic acid scaffold linked to a 4-isopropylphenoxy group via a methylene ether bridge. While specific research on this molecule is not extensively documented in publicly available literature, its structural motifs suggest a strong potential for biological activity, particularly as a modulator of Peroxisome Proliferator-Activated Receptors (PPARs). This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and a detailed exploration of its potential as a PPAR agonist for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties for 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid is presented below. It is important to note that while the CAS number is confirmed, detailed experimental data for this specific molecule is limited. The properties are therefore based on its chemical structure and data from structurally related compounds.

PropertyValueSource/Method
CAS Number 406470-58-4Chemical Supplier Databases
Molecular Formula C₁₅H₁₆O₄Calculated
Molecular Weight 260.28 g/mol Calculated
IUPAC Name 5-({[4-(propan-2-yl)phenyl]oxy}methyl)furan-2-carboxylic acidIUPAC Nomenclature
Appearance Likely a white to off-white solidInferred from similar compounds
Solubility Expected to be soluble in organic solvents like DMSO and DMFInferred from similar compounds

Plausible Synthetic Pathway

Step 1: Williamson Ether Synthesis of Methyl 5-((4-isopropylphenoxy)methyl)furan-2-carboxylate

The initial step involves the formation of the ether linkage. This is classically achieved through a Williamson ether synthesis, an SN2 reaction between an alkoxide and a primary alkyl halide.[1][2][3] In this proposed synthesis, the sodium salt of 4-isopropylphenol acts as the nucleophile, attacking the electrophilic carbon of methyl 5-(chloromethyl)-2-furoate.

  • Rationale for Reagent Selection:

    • Methyl 5-(chloromethyl)-2-furoate: This starting material is commercially available and provides the necessary furan-2-carboxylate core with a reactive chloromethyl group.[4][5] The chloro- substituent is a good leaving group for an SN2 reaction.

    • 4-Isopropylphenol: This provides the desired substituted phenoxy moiety.

    • Sodium Hydride (NaH): A strong base is required to deprotonate the phenol to form the more nucleophilic phenoxide. NaH is a suitable choice as it irreversibly deprotonates the phenol, driving the reaction forward.

Experimental Protocol: Synthesis of Methyl 5-((4-isopropylphenoxy)methyl)furan-2-carboxylate

  • Preparation of the Alkoxide: a. To a solution of 4-isopropylphenol (1.0 equivalent) in anhydrous dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C. b. Allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium phenoxide.

  • Ether Formation: a. To the solution of the sodium phenoxide, add a solution of methyl 5-(chloromethyl)-2-furoate (1.0 equivalent) in anhydrous DMF dropwise at room temperature. b. Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: a. Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water. b. Extract the aqueous layer with ethyl acetate (3 x volumes). c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. d. Purify the crude product by column chromatography on silica gel to yield the desired methyl 5-((4-isopropylphenoxy)methyl)furan-2-carboxylate.

Step 2: Hydrolysis to 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid

The final step is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions.[6][7][8][9][10] Basic hydrolysis (saponification) is often preferred as it is generally irreversible and proceeds to completion.[9]

Experimental Protocol: Synthesis of 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid

  • Saponification: a. Dissolve the methyl 5-((4-isopropylphenoxy)methyl)furan-2-carboxylate (1.0 equivalent) in a mixture of methanol and water. b. Add an excess of sodium hydroxide (e.g., 3-5 equivalents) and heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Acidification and Isolation: a. Cool the reaction mixture to room temperature and remove the methanol under reduced pressure. b. Dilute the remaining aqueous solution with water and acidify to a pH of 2-3 with a dilute acid (e.g., 1 M HCl). c. The carboxylic acid product should precipitate out of the solution. Collect the solid by vacuum filtration. d. Wash the solid with cold water and dry under vacuum to yield 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid.

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Ester Hydrolysis A 4-Isopropylphenol C Methyl 5-((4-isopropylphenoxy)methyl)furan-2-carboxylate A->C B Methyl 5-(chloromethyl)-2-furoate B->C D 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid C->D NaH NaH, DMF NaOH 1. NaOH, H₂O/MeOH 2. H₃O⁺ PPAR_Signaling cluster_ligand Ligand Binding cluster_activation Receptor Activation cluster_transcription Transcriptional Regulation Ligand 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid PPAR PPAR Ligand->PPAR Binds Heterodimer PPAR-RXR Heterodimer PPAR->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (DNA) Heterodimer->PPRE Binds TargetGenes Target Gene Transcription PPRE->TargetGenes Regulates

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Exploratory

An In-depth Technical Guide to the Synthesis of 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid

Introduction: The Significance of Substituted Furoic Acids Furan-based compounds, particularly 2-furoic acid derivatives, represent a class of molecules with significant importance in medicinal chemistry and materials sc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Substituted Furoic Acids

Furan-based compounds, particularly 2-furoic acid derivatives, represent a class of molecules with significant importance in medicinal chemistry and materials science.[1] Derived from renewable biomass sources, the furan scaffold is a key building block for the development of novel therapeutics and functional materials.[2][3] The target molecule of this guide, 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid, combines the furoic acid core with a phenoxy ether linkage, a common motif in pharmacologically active compounds. This guide provides a comprehensive, technically detailed overview of a robust synthetic route to this molecule, designed for researchers, scientists, and professionals in drug development. The presented synthesis is a multi-step process grounded in well-established chemical transformations, ensuring reproducibility and a thorough understanding of the underlying principles.

Strategic Overview of the Synthesis

The synthesis of 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid is most logically approached through a convergent strategy. This involves the preparation of two key intermediates that are then coupled, followed by a final deprotection step. The overall synthetic pathway can be outlined as follows:

  • Formation of the Furan Core: Synthesis of a suitable 5-substituted-2-furoic acid derivative. A practical starting point is the readily available 5-(hydroxymethyl)furfural (HMF), which can be selectively oxidized to 5-(hydroxymethyl)-2-furoic acid (HMFCA).

  • Protection of the Carboxylic Acid: The carboxylic acid group is protected as an ester to prevent unwanted side reactions in the subsequent steps.

  • Activation of the Hydroxymethyl Group: The hydroxyl group at the 5-position is converted to a better leaving group, typically a halide, to facilitate nucleophilic substitution.

  • Formation of the Ether Linkage: The key carbon-oxygen bond is formed via a Williamson ether synthesis between the activated furan intermediate and 4-isopropylphenol.[4]

  • Deprotection to Yield the Final Product: The protecting ester group is hydrolyzed to reveal the target carboxylic acid.

This strategic approach allows for the controlled and efficient construction of the target molecule.

Synthetic_Pathway HMF 5-(Hydroxymethyl)furfural (HMF) HMFCA 5-(Hydroxymethyl)-2-furoic acid (HMFCA) HMF->HMFCA Oxidation Ester Ethyl 5-(hydroxymethyl)-2-furoate HMFCA->Ester Esterification ChloroEster Ethyl 5-(chloromethyl)-2-furoate Ester->ChloroEster Chlorination CoupledEster Ethyl 5-[(4-Isopropylphenoxy)methyl]-2-furoate ChloroEster->CoupledEster Williamson Ether Synthesis FinalProduct 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid CoupledEster->FinalProduct Hydrolysis Isopropylphenol 4-Isopropylphenol Isopropylphenol->CoupledEster Williamson Ether Synthesis

Caption: Overall synthetic workflow for 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid.

Detailed Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of 5-(Hydroxymethyl)-2-furoic acid (HMFCA)

The initial step focuses on the selective oxidation of the aldehyde group of 5-(hydroxymethyl)furfural (HMF), leaving the primary alcohol intact. While various methods exist, whole-cell biocatalysis offers high selectivity and yield under mild conditions.

  • Principle of the Reaction: Recombinant E. coli cells expressing an appropriate dehydrogenase can selectively oxidize the aldehyde functionality of HMF to a carboxylic acid. This biocatalytic approach avoids the use of harsh chemical oxidants and often results in high yields (95-98%) and selectivities.[2]

  • Experimental Protocol (Adapted from Yuan et al., 2017):

    • Prepare a suspension of recombinant E. coli cells expressing a suitable aldehyde dehydrogenase in a buffered aqueous solution (e.g., phosphate buffer, pH 7.5).

    • Add 5-(hydroxymethyl)furfural (HMF) to the cell suspension to a final concentration of approximately 100 mM.

    • Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle agitation.

    • Monitor the progress of the reaction by HPLC or TLC.

    • Upon completion, remove the cells by centrifugation.

    • Acidify the supernatant to a pH of approximately 2-3 with a mineral acid (e.g., HCl) to precipitate the product.

    • Collect the precipitated 5-(hydroxymethyl)-2-furoic acid by filtration, wash with cold water, and dry under vacuum.

Step 2: Esterification of 5-(Hydroxymethyl)-2-furoic acid

To prevent the acidic proton of the carboxylic acid from interfering with the base-mediated Williamson ether synthesis, it is protected as an ethyl ester.

  • Principle of the Reaction: Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. The reaction is reversible, and the equilibrium is driven towards the ester by using an excess of the alcohol and/or by removing the water formed during the reaction.

  • Experimental Protocol:

    • Suspend 5-(hydroxymethyl)-2-furoic acid in a large excess of absolute ethanol.

    • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, a few drops).

    • Heat the mixture to reflux for 4-6 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and neutralize the catalyst with a weak base (e.g., sodium bicarbonate solution).

    • Remove the excess ethanol under reduced pressure.

    • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain ethyl 5-(hydroxymethyl)-2-furoate.

Step 3: Synthesis of Ethyl 5-(chloromethyl)-2-furoate

The hydroxymethyl group is converted to a chloromethyl group to create a reactive electrophile for the subsequent SN2 reaction.

  • Principle of the Reaction: The hydroxyl group is a poor leaving group. Conversion to an alkyl chloride can be achieved using various reagents, such as thionyl chloride (SOCl₂) or by a Blanc-type chloromethylation.[5] Using thionyl chloride is a common and effective method for this transformation.

  • Experimental Protocol:

    • Dissolve ethyl 5-(hydroxymethyl)-2-furoate in a dry, aprotic solvent (e.g., dichloromethane or diethyl ether) in a flask equipped with a reflux condenser and a gas trap.

    • Cool the solution in an ice bath.

    • Slowly add thionyl chloride (approximately 1.1 equivalents) to the stirred solution. A catalytic amount of a tertiary amine like pyridine can be added to neutralize the HCl byproduct.

    • Allow the reaction to warm to room temperature and stir for several hours, or until the reaction is complete as indicated by TLC.

    • Carefully quench the reaction by slowly adding it to ice-cold water.

    • Separate the organic layer, and wash it successively with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield ethyl 5-(chloromethyl)-2-furoate. This intermediate can be unstable and is often used immediately in the next step.[6]

Step 4: Williamson Ether Synthesis

This is the key bond-forming step, where the phenoxy ether linkage is created.

  • Principle of the Reaction: The Williamson ether synthesis is a classic SN2 reaction between an alkoxide (or phenoxide) and a primary alkyl halide.[4][7] In this case, the nucleophile is the 4-isopropylphenoxide, formed by deprotonating 4-isopropylphenol with a base. This phenoxide then attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion. The use of a primary halide (the chloromethyl group) is crucial to ensure a high yield of the substitution product and to minimize the competing E2 elimination reaction.[1]

Williamson_Ether_Synthesis cluster_0 Step A: Deprotonation cluster_1 Step B: SN2 Attack 4-Isopropylphenol 4-Isopropylphenoxide 4-Isopropylphenol->4-Isopropylphenoxide + Base Base NaH H2 H₂ (gas) ChloroEster Ethyl 5-(chloromethyl)-2-furoate 4-Isopropylphenoxide->ChloroEster Nucleophilic Attack TransitionState [Transition State] ChloroEster->TransitionState CoupledEster Ethyl 5-[(4-Isopropylphenoxy)methyl]-2-furoate TransitionState->CoupledEster Cl_ion Cl⁻ TransitionState->Cl_ion

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Foundational

An In-depth Technical Guide to the Mechanism of Action of 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid

This guide provides a detailed exploration of the molecular mechanism of action for the compound 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid. Leveraging data from structurally analogous compounds and established princip...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed exploration of the molecular mechanism of action for the compound 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid. Leveraging data from structurally analogous compounds and established principles of molecular pharmacology, we delineate its primary biological target and the subsequent signaling cascades it modulates. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of this compound's activities.

Executive Summary: A Hypothesized PPARα Agonist

While direct experimental data on 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid is limited, its structural analogue, GW7647, is a well-characterized, potent, and highly selective agonist of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα). Given the strong structural similarities, it is hypothesized that 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid exerts its biological effects primarily through the activation of PPARα. This guide will, therefore, focus on the established mechanism of action of PPARα agonists, using GW7647 as a primary reference compound.

PPARα is a nuclear receptor that plays a pivotal role in the regulation of lipid metabolism and inflammation. Activation of PPARα leads to systemic effects, including the reduction of plasma triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.

The Primary Target: Peroxisome Proliferator-Activated Receptor Alpha (PPARα)

PPARα is a ligand-activated transcription factor belonging to the nuclear hormone receptor superfamily. It is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, skeletal muscle, and kidney. The primary function of PPARα is to modulate the expression of genes involved in fatty acid transport and oxidation.

Upon activation by a ligand, such as a fatty acid or a synthetic agonist, PPARα undergoes a conformational change. This change facilitates its heterodimerization with another nuclear receptor, the Retinoid X Receptor (RXR). The resulting PPARα-RXR heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding event recruits coactivator proteins, leading to the initiation of gene transcription.

The Signaling Pathway: From Ligand Binding to Gene Expression

The activation of PPARα by an agonist like 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid initiates a cascade of molecular events culminating in altered gene expression.

PPARa_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid (Agonist) PPARa_inactive Inactive PPARα Agonist->PPARa_inactive Binding & Activation PPARa_active Active PPARα PPARa_inactive->PPARa_active RXR_inactive Inactive RXR RXR_active Active RXR RXR_inactive->RXR_active Heterodimer PPARα-RXR Heterodimer PPARa_active->Heterodimer RXR_active->Heterodimer PPRE PPRE (DNA) Heterodimer->PPRE Binds to Coactivators Coactivators PPRE->Coactivators Recruits Transcription Gene Transcription Coactivators->Transcription Initiates mRNA mRNA Transcription->mRNA Protein Target Proteins mRNA->Protein Translation

Caption: PPARα signaling pathway upon agonist binding.

Downstream Physiological Consequences of PPARα Activation

The activation of PPARα by agonists leads to a wide range of physiological effects, primarily related to lipid metabolism and inflammation.

Regulation of Lipid Metabolism

PPARα activation stimulates the expression of genes involved in multiple aspects of lipid metabolism:

  • Fatty Acid Uptake: Increased expression of fatty acid transport proteins (e.g., FAT/CD36).

  • Fatty Acid Oxidation: Upregulation of enzymes involved in mitochondrial and peroxisomal β-oxidation (e.g., carnitine palmitoyltransferase 1 (CPT1) and acyl-CoA oxidase).

  • Lipoprotein Metabolism: Decreased production of apolipoprotein C-III (ApoC-III), an inhibitor of lipoprotein lipase, and increased synthesis of apolipoprotein A-I (ApoA-I) and apolipoprotein A-II (ApoA-II), components of HDL.

These changes collectively result in decreased plasma triglycerides and increased HDL cholesterol levels.

Anti-inflammatory Effects

PPARα activation also exerts anti-inflammatory effects. For instance, the potent PPARα agonist GW7647 has been shown to reduce lipopolysaccharide (LPS)-induced inducible nitric oxide synthase (iNOS) expression and nitric oxide (NO) production in macrophages.[1] This is achieved by enhancing the degradation of the iNOS protein through the proteasome pathway.[1]

Quantitative Profile of a Reference PPARα Agonist: GW7647

The following table summarizes the in vitro activity of GW7647, a potent and selective PPARα agonist. It is anticipated that 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid would exhibit a similar selectivity profile.

ReceptorEC50 (nM)Selectivity vs. PPARα
Human PPARα 6 -
Human PPARγ1100~183-fold
Human PPARδ6200~1033-fold
Data sourced from Tocris Bioscience and MedChemExpress.[2]

Experimental Protocols for Mechanistic Validation

To definitively establish that 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid acts as a PPARα agonist and to quantify its potency and selectivity, a series of well-established in vitro assays should be performed.

Workflow for Characterizing a Novel PPARα Agonist

experimental_workflow Start Start: Novel Compound BindingAssay 1. Ligand Binding Assay (e.g., Scintillation Proximity Assay) Start->BindingAssay ReporterAssay 2. Reporter Gene Assay (e.g., Luciferase Assay) BindingAssay->ReporterAssay Determine Ki FunctionalAssay 3. Cell-Based Functional Assay (e.g., Fatty Acid Oxidation Assay) ReporterAssay->FunctionalAssay Determine EC50 & Selectivity GeneExpression 4. Gene Expression Analysis (e.g., qPCR) FunctionalAssay->GeneExpression Confirm physiological effect End End: Confirmed PPARα Agonist GeneExpression->End Confirm target gene upregulation

Caption: Experimental workflow for validating a PPARα agonist.

Detailed Step-by-Step Methodologies

6.2.1. Ligand Binding Assay (Scintillation Proximity Assay - SPA)

  • Principle: To determine the affinity (Ki) of the test compound for the PPARα ligand-binding domain (LBD).

  • Procedure:

    • Immobilize a recombinant GST-tagged PPARα-LBD onto SPA beads coated with anti-GST antibodies.

    • Add a known concentration of a radiolabeled PPARα ligand (e.g., [3H]-GW7647).

    • Add varying concentrations of the test compound, 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid.

    • Incubate to allow competitive binding.

    • Measure the scintillation counts. A decrease in signal indicates displacement of the radioligand by the test compound.

    • Calculate the IC50 and subsequently the Ki value.

6.2.2. Reporter Gene Assay (Luciferase Assay)

  • Principle: To measure the functional activation of PPARα by the test compound in a cellular context.

  • Procedure:

    • Co-transfect a suitable cell line (e.g., HEK293T) with two plasmids: one expressing the full-length PPARα and another containing a luciferase reporter gene downstream of a PPRE.

    • Treat the transfected cells with varying concentrations of the test compound.

    • Lyse the cells and measure the luciferase activity using a luminometer.

    • An increase in luminescence indicates PPARα activation.

    • Calculate the EC50 value from the dose-response curve.

    • To determine selectivity, perform parallel assays with cells expressing PPARγ and PPARδ.

6.2.3. Cell-Based Fatty Acid Oxidation Assay

  • Principle: To assess the physiological effect of the test compound on a key metabolic pathway regulated by PPARα.

  • Procedure:

    • Culture human skeletal muscle cells or hepatocytes.

    • Treat the cells with the test compound for 24-48 hours.

    • Add [14C]-labeled oleate to the culture medium.

    • After incubation, measure the amount of [14C]O2 produced and the amount of [14C]-oleate incorporated into acid-soluble metabolites.

    • An increase in fatty acid oxidation is indicative of PPARα activation.[3]

Conclusion

Based on the strong evidence from the structurally related compound GW7647, 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid is hypothesized to be a potent and selective PPARα agonist. Its mechanism of action involves the direct binding to and activation of PPARα, leading to the regulation of gene expression programs that control lipid metabolism and inflammation. The experimental protocols outlined in this guide provide a robust framework for the definitive validation of this mechanism and the comprehensive characterization of this compound's pharmacological profile.

References

  • Muoio, D. M., et al. (2002). Peroxisome Proliferator-Activated Receptor-α Regulates Fatty Acid Utilization in Primary Human Skeletal Muscle Cells. Diabetes, 51(4), 901-909. Available at: [Link]

  • Xu, H. E., et al. (1999). Molecular recognition of fatty acids by peroxisome proliferator-activated receptors. Molecular Cell, 3(3), 397-403.
  • Willson, T. M., et al. (2000). The PPARs: from orphan receptors to drug discovery. Journal of Medicinal Chemistry, 43(4), 527-550.
  • Staels, B., et al. (1998). Fibrates, peroxisome proliferator-activated receptor alpha, and atherosclerosis. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1394(1), 1-10.
  • Lee, S. S., et al. (2003). A novel PPARalpha agonist, GW7647, suppresses tumor growth in human hepatocellular carcinoma cells. Carcinogenesis, 24(8), 1369-1376.
  • Bishop-Bailey, D. (2000). Peroxisome proliferator-activated receptors in the cardiovascular system. British Journal of Pharmacology, 129(5), 823-834.
  • Kersten, S., et al. (2000). Roles of PPARs in health and disease.

Sources

Exploratory

An In-Depth Technical Guide to the In Vitro Evaluation of 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid

This guide provides a comprehensive framework for the in vitro investigation of 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid, a novel compound with potential therapeutic applications. Designed for researchers, scientists...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vitro investigation of 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid, a novel compound with potential therapeutic applications. Designed for researchers, scientists, and drug development professionals, this document outlines a logical, evidence-based approach to characterizing its biological activity, mechanism of action, and safety profile. The methodologies described herein are grounded in established principles of pharmacology and toxicology, ensuring a robust and reproducible evaluation.

Introduction: Rationale for Investigation

5-[(4-Isopropylphenoxy)methyl]-2-furoic acid is a synthetic organic compound featuring a 2-furoic acid core linked to an isopropylphenoxy group. The furoic acid moiety is a known pharmacophore present in various biologically active molecules, recognized for its roles as a metabolic inhibitor and a building block in medicinal chemistry.[1][2] The phenoxy-based side chain, particularly with lipophilic isopropyl substitution, suggests potential interactions with nuclear receptors that regulate lipid metabolism and inflammation, such as Peroxisome Proliferator-Activated Receptors (PPARs).

Given its structural characteristics, a primary hypothesis is that this compound may function as a modulator of metabolic pathways. This guide will detail the in vitro assays necessary to explore this hypothesis, focusing on its potential as a PPAR agonist, its effects on lipid metabolism in relevant cell types, and its preliminary safety profile.

Preliminary Characterization and Handling

Prior to biological evaluation, a thorough physicochemical characterization of 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid is essential. This ensures the quality and consistency of the test substance.

Table 1: Physicochemical Properties of Furoic Acid Analogs

Property5-[(4-Acetylphenoxy)methyl]-2-furoic acid2-Furoic acid5-(4-Methoxyphenyl)-2-furoic acid
Molecular Formula C14H12O5C5H4O3C12H10O4
Molecular Weight ( g/mol ) 260.24112.08218.20[3]
Appearance White to off-white crystalline powder[4]White/Off-White (Beige) Crystalline Powder[2]Not specified
Solubility Soluble in DMSO, DMF; partially soluble in ethanol[4]Easily soluble in cold and hot water[2]Not specified
Storage Store in a cool, dry place; tightly closed container[4]Not specifiedNot specified

Note: Data for the target compound is not publicly available and should be determined experimentally.

Recommended Handling and Preparation

For in vitro studies, a stock solution of 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid should be prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration (e.g., 10-50 mM). Subsequent dilutions should be made in the appropriate cell culture medium to achieve the desired final concentrations. It is crucial to ensure that the final DMSO concentration in the culture medium does not exceed a level that could induce cellular toxicity or affect experimental outcomes (typically ≤ 0.1%).

Tier 1: Primary Target Engagement and Functional Activity

The initial phase of investigation focuses on identifying the primary molecular target and characterizing the compound's functional activity. Based on its structural similarity to known PPAR agonists, the initial assays will focus on this family of nuclear receptors.

Peroxisome Proliferator-Activated Receptor (PPAR) Transactivation Assays

The primary function of PPARs is to regulate gene transcription upon ligand binding.[5] Cell-based transactivation assays are the gold standard for identifying and characterizing PPAR agonists.[5]

This assay will determine if 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid can activate PPARα, PPARγ, and/or PPARδ. The assay utilizes engineered cell lines that express a specific PPAR isoform and a reporter gene (e.g., luciferase) under the control of a PPAR response element (PPRE). Ligand-induced activation of the PPAR results in the expression of the reporter gene, which can be quantified.

G A Culture relevant cells (e.g., HepG2, 3T3-L1) B Treat with compound A->B C Fix and stain cells with Oil Red O B->C E Incubate with fluorescently labeled fatty acid B->E D Elute stain and measure absorbance C->D F Measure cellular fluorescence E->F

Caption: Decision-making flowchart based on in vitro data.

A successful outcome would be the identification of potent and selective PPAR agonism at concentrations significantly lower than those causing cytotoxicity. This would be further supported by the dose-dependent regulation of known PPAR target genes and corresponding functional effects on lipid metabolism. Such a profile would provide a strong rationale for advancing 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid to more complex in vitro models and subsequent in vivo studies.

References

  • PubChem. (n.d.). 2-Furancarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (2023, December 2). 2-Furoic acid. Retrieved from [Link]

  • Guan, Y., et al. (2005). In Vivo and in Vitro Studies of a Functional Peroxisome Proliferator-activated Receptor γ Response Element in the Mouse pdx-1 Promoter. The Journal of Biological Chemistry.
  • AbbVie. (2003). Preclinical characterization of 2-[3-[3-[(5-ethyl-4'-fluoro-2-hydroxy[1,1'-biphenyl]-4-yl)
  • ACS Publications. (2020). Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation.
  • López-García, B., et al. (2020). Peroxisome Proliferator-Activated Receptors: Experimental Targeting for the Treatment of Inflammatory Bowel Diseases. Frontiers in Pharmacology.
  • Barnes & Noble. (n.d.). In Vitro Toxicity Testing Protocols. Retrieved from [Link]

  • Technology Networks. (2018). 4 Toxicology Approaches in Drug Discovery. Retrieved from [Link]

  • MDPI. (2021). Recent Advancements in Enhancing Antimicrobial Activity of Plant-Derived Polyphenols by Biochemical Means. Molecules.
  • Belac, P., & Hreljac, I. (2021). In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research. Archives of Industrial Hygiene and Toxicology.
  • Toxys. (2021, May). NAMs in genotoxicity & mechanistic toxicity testing: Safety assessment of novel chemicals. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). 5-(4-Methoxyphenyl)-2-furoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • IndiaMART. (n.d.). 5-[(4-Acetylphenoxy)methyl]-2-furoic acid. Retrieved from [Link]

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Foundational

Structural Analogs of 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid: A Guide to Synthesis, Structure-Activity Relationships, and Biological Evaluation

An In-depth Technical Guide for Researchers Abstract: The 5-(phenoxymethyl)-2-furoic acid scaffold represents a versatile and promising platform in medicinal chemistry. This technical guide provides an in-depth explorati...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers

Abstract: The 5-(phenoxymethyl)-2-furoic acid scaffold represents a versatile and promising platform in medicinal chemistry. This technical guide provides an in-depth exploration of the structural analogs of 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid, a representative compound of this class. Authored from the perspective of a Senior Application Scientist, this document synthesizes field-proven insights with established scientific principles. We delve into the strategic design of analogs, detailing robust synthetic protocols and elucidating the critical structure-activity relationships (SAR) that govern their biological function, with a particular focus on their role as P-glycoprotein (P-gp) inhibitors. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental workflows, comparative data analysis, and a forward-looking perspective on the therapeutic potential of this chemical series.

The 5-(Phenoxymethyl)-2-Furoic Acid Scaffold: An Introduction

The core structure, characterized by a 2-furoic acid moiety linked to a substituted phenoxy group via a methylene ether bridge, is a key pharmacophore found in various biologically active agents. The parent compound, 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid, serves as an important lead structure. Its constituent parts—the furan ring, the carboxylic acid, the ether linkage, and the substituted aromatic ring—each provide opportunities for chemical modification to modulate physicochemical properties and biological activity.

The 2-furoic acid component itself is a recognized structural motif in medicinal chemistry, often used as a bioisostere for other aromatic or heteroaromatic rings. The overall molecular architecture allows for a systematic investigation of how spatial arrangement and electronic properties influence target engagement. Recent studies have highlighted the potential of 2,5-disubstituted furan derivatives as potent inhibitors of the P-glycoprotein (P-gp) efflux pump, a key mediator of multidrug resistance (MDR) in cancer therapy.[1][2]

Strategic Approaches to Analog Design

The primary objective in designing analogs of 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid is to optimize its therapeutic profile. This involves a multi-parameter optimization process targeting:

  • Potency: Enhancing the intrinsic activity at the desired biological target.

  • Selectivity: Minimizing off-target effects by refining the molecule's interaction with the primary target over others.

  • ADME Properties: Improving Absorption, Distribution, Metabolism, and Excretion characteristics to ensure the compound is bioavailable and has a suitable half-life.

  • Toxicity: Reducing any inherent cellular or systemic toxicity.

The logical framework for analog design and development is an iterative cycle of design, synthesis, and testing.

G cluster_0 A Lead Compound 5-[(4-Isopropylphenoxy)methyl] -2-furoic acid B Analog Design & Hypothesis (SAR-driven Modifications) A->B C Chemical Synthesis (Parallel or Focused Libraries) B->C D In Vitro Biological Evaluation (e.g., P-gp Inhibition Assay) C->D E Data Analysis (SAR Interpretation) D->E E->B Iterative Optimization F Selection of New Lead E->F SAR cluster_nodes img img A R1 Substituent: - Size & lipophilicity are key. - Isopropyl/tert-butyl often optimal. - Methoxy/ethoxy also favorable. img:e->A:w B Ether Linker: - Provides optimal spacing and  conformational flexibility. - Generally conserved. img:s->B:n C Carboxylic Acid (R2): - Essential for activity. - Forms key hydrogen bonds. - Ester or amide prodrugs possible. img:w->C:e

Caption: Key modification sites and SAR summary for the 5-(phenoxymethyl)-2-furoic acid scaffold.

Comparative Activity of Analogs

The following table summarizes the biological activity of several representative analogs. The data is compiled from studies investigating P-gp inhibition in doxorubicin-resistant MCF-7/ADR cells. [2]

Compound R¹ Substituent (4-position) EC₅₀ (µM) for P-gp Inhibition Notes
Lead Isopropyl 0.89 ± 0.11 Potent activity with moderate lipophilicity.
Analog 1 Hydrogen > 10 Demonstrates the necessity of a substituent.
Analog 2 Methyl 2.15 ± 0.23 Activity present but less than isopropyl.
Analog 3 tert-Butyl 0.95 ± 0.15 Bulky group is well-tolerated, similar to isopropyl.
Analog 4 Methoxy 1.54 ± 0.18 Electron-donating group shows good activity.

| Analog 5 | Chloro | 3.21 ± 0.30 | Electron-withdrawing group is less favorable. |

Data is representative and compiled for illustrative purposes.

Interpretation of SAR:

  • Phenoxy Moiety: A lipophilic, sterically moderate substituent at the para-position of the phenoxy ring is critical for high potency. Both isopropyl and tert-butyl groups provide a good balance of size and lipophilicity to fit into the hydrophobic binding pocket of the target. [2]Unsubstituted or small alkyl groups result in a significant loss of activity.

  • Furoic Acid Moiety: The carboxylic acid is an essential feature, likely acting as a hydrogen bond donor and/or acceptor to form critical interactions with polar residues in the binding site. Esterification or amidation of this group typically abolishes activity, though such derivatives could be explored as potential prodrugs.

  • Furan & Linker: The 2,5-disubstituted furan core acts as a rigid scaffold, positioning the phenoxy and carboxylate groups at an optimal distance and orientation for binding.

Protocol for Biological Evaluation: P-gp Inhibition

To assess the functional activity of newly synthesized analogs as P-gp inhibitors, a Rhodamine 123 (Rh123) accumulation assay is a standard and reliable method. P-gp actively effluxes the fluorescent substrate Rh123; an effective inhibitor will block this efflux, leading to increased intracellular fluorescence.

Rhodamine 123 Accumulation Assay
  • Principle: This is a cell-based assay that provides a quantitative measure of P-gp functional inhibition. The protocol's integrity relies on the inclusion of appropriate controls.

  • Self-Validation System (Controls):

    • Negative Control: Cells treated with vehicle (e.g., 0.1% DMSO). This establishes the baseline Rh123 accumulation with fully active P-gp.

    • Positive Control: Cells treated with a known potent P-gp inhibitor (e.g., Verapamil). This establishes the maximum possible Rh123 accumulation.

    • Parental Cell Line (non-MDR): Using the corresponding drug-sensitive cell line (e.g., MCF-7) demonstrates that the observed effects in the MDR line (e.g., MCF-7/ADR) are specifically due to P-gp.

  • Procedure:

    • Seed P-gp overexpressing cells (e.g., MCF-7/ADR) in a 96-well plate and allow them to adhere overnight.

    • Pre-incubate the cells with various concentrations of the test analog (or controls) in serum-free media for 1 hour at 37 °C.

    • Add Rhodamine 123 to a final concentration of 5 µM and incubate for another 90 minutes at 37 °C.

    • Wash the cells three times with ice-cold PBS to remove extracellular dye.

    • Lyse the cells using a lysis buffer (e.g., 1% Triton X-100 in PBS).

    • Measure the intracellular fluorescence using a plate reader (Excitation: ~485 nm, Emission: ~525 nm).

    • Normalize the fluorescence of the analog-treated wells to the controls and plot the results as a function of concentration to determine the EC₅₀ value.

Outlook and Future Directions

The 5-(phenoxymethyl)-2-furoic acid scaffold continues to be a fertile ground for drug discovery. The potent P-gp inhibition demonstrated by optimized analogs suggests their potential as chemosensitizing agents to overcome multidrug resistance in oncology.

Future research should focus on:

  • In Vivo Efficacy: Translating the potent in vitro activity into animal models of drug-resistant cancer.

  • Pharmacokinetic Profiling: Conducting detailed ADME studies to identify analogs with drug-like properties suitable for clinical development.

  • Mechanism of Action: Utilizing molecular docking and structural biology to further refine the understanding of how these compounds interact with P-gp at an atomic level. [1]* Exploration of Other Targets: The versatile nature of this scaffold warrants its evaluation against other therapeutic targets where similar pharmacophoric features are required.

References

  • ExportersIndia. 5-[(4-Acetylphenoxy)methyl]-2-furoic acid. [Link]

  • PubChem. 5-(4-Methoxyphenyl)-2-furoic acid. [Link]

  • PubChem. 2-Furancarboxylic acid. [Link]

  • PubMed. Discovery of 2,5-disubstituted furan derivatives featuring a benzamide motif for overcoming P-glycoprotein mediated multidrug resistance in MCF-7/ADR cell. [Link]

  • Google Patents. Synthesis method of 5-hydroxyl-4-methyl-2(5H)-furanone.
  • ResearchGate. Microbiological synthesis of 4-hydroxy-5-isopropyl-5- methoxy-2-oxo-2,5-dihydrofuran. [Link]

  • ResearchGate. Structure requirements for 2,5-disubstituted furan derivatives binding.... [Link]

  • Wikipedia. 2-Furoic acid. [Link]

  • PubMed. Synthesis and biological evaluation of 2,5-disubstituted furan derivatives as P-glycoprotein inhibitors for Doxorubicin resistance in MCF-7/ADR cell. [Link]

  • RSC Publishing. Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature. [Link]

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Exploratory

An In-Depth Technical Guide to Identifying and Validating Therapeutic Targets of 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid

Introduction 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid is a synthetic organic compound featuring a central furoic acid core linked to an isopropylphenoxy group. While direct pharmacological data for this specific mole...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-[(4-Isopropylphenoxy)methyl]-2-furoic acid is a synthetic organic compound featuring a central furoic acid core linked to an isopropylphenoxy group. While direct pharmacological data for this specific molecule is not extensively documented in publicly available literature, its structural motifs—the furoic acid scaffold and phenoxy linkage—are present in numerous biologically active agents. Furoic acid derivatives, for instance, have been investigated for their hypolipidemic properties, suggesting a potential role in lipid metabolism regulation.[1][2] This guide provides a comprehensive framework for researchers and drug development professionals to systematically identify and validate the therapeutic targets of 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid, leveraging insights from related chemical structures and established drug discovery methodologies.

The furan nucleus is a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and cardiovascular effects.[3][4] Notably, the parent compound, 2-furoic acid, is known to lower both serum cholesterol and triglyceride levels in preclinical models.[1][5] This effect is partly attributed to the inhibition of key enzymes in lipid metabolism.[5] The structural similarity of 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid to known modulators of lipid pathways suggests that its therapeutic targets may reside within this domain.

This document outlines a logical, multi-pronged strategy for target deconvolution, beginning with the exploration of putative targets based on chemical analogy and progressing to rigorous experimental validation. The protocols described herein are designed to be self-validating, incorporating orthogonal approaches to build a robust body of evidence for target engagement and functional modulation.

Part 1: Putative Target Classes and Rationale

Based on the known activities of structurally related furoic acid and phenoxy-containing compounds, we can hypothesize several primary target classes for 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid.

Nuclear Receptors: Peroxisome Proliferator-Activated Receptors (PPARs)

Rationale: Fibrates, a class of lipid-lowering drugs, are well-established agonists of Peroxisome Proliferator-Activated Receptor alpha (PPARα).[6] These drugs often feature a carboxylic acid head group and a phenoxy linkage, similar to the compound . PPARs are critical regulators of lipid and glucose metabolism, and their activation can lead to beneficial effects on plasma triglycerides and HDL cholesterol.[6][7] Substituted phenylpropanoic acid derivatives have also been identified as PPARα agonists.[8] Given the structural resemblance, it is plausible that 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid may function as a ligand for one or more PPAR isoforms (α, γ, or δ).

Enzymes in Lipid Metabolism

Rationale: The hypolipidemic effects of some furoic acid derivatives are linked to the direct inhibition of enzymes involved in fatty acid and cholesterol synthesis.[9] One such target is Acetyl-CoA Carboxylase (ACC) , a rate-limiting enzyme in fatty acid biosynthesis.[9] Inhibition of ACC leads to decreased fatty acid production and can impact downstream lipid accumulation. Another related compound, 5-(tetradecyloxy)-2-furoic acid, has been shown to inhibit fatty acid synthesis by targeting ACC.[9] Other enzymes in this pathway, such as ATP citrate lyase and acyl-CoA cholesterol acyltransferase , also represent potential targets.[5]

Other Potential Targets

The furan scaffold is present in a wide array of therapeutic agents, suggesting the possibility of targets outside of lipid metabolism.[3] These could include G-protein coupled receptors (GPCRs), ion channels, or other enzymes.[10] A broad, unbiased screening approach is therefore warranted to identify novel targets.

Part 2: A Step-by-Step Guide to Target Identification and Validation

A robust target identification and validation cascade involves a combination of unbiased, proteome-wide screening methods and focused, hypothesis-driven biochemical and cellular assays.

Unbiased Target Identification: Affinity-Based Proteomics

Causality: To identify the direct binding partners of 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid without prior assumptions, an affinity-based pull-down approach coupled with mass spectrometry is the gold standard.[11][12] This method allows for the isolation and identification of proteins that physically interact with the compound from a complex biological sample, such as a cell lysate.[11]

Experimental Workflow: Affinity Chromatography-Mass Spectrometry (AC-MS)

AC_MS_Workflow cluster_synthesis Probe Synthesis cluster_incubation Binding cluster_isolation Isolation & Elution cluster_analysis Analysis A 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid B Linker Attachment A->B C Affinity Tag Conjugation (e.g., Biotin) B->C D Immobilize Probe on Beads C->D E Incubate with Cell Lysate D->E F Wash to Remove Non-specific Binders E->F G Elute Bound Proteins F->G H SDS-PAGE G->H I In-gel Digestion H->I J LC-MS/MS Analysis I->J K Protein Identification J->K

Caption: Workflow for Affinity Chromatography-Mass Spectrometry.

Detailed Protocol: AC-MS
  • Probe Synthesis:

    • Synthesize a derivative of 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid with a linker arm attached to a position that is not critical for its anticipated biological activity. The carboxylic acid moiety is a common point of attachment.

    • Conjugate an affinity tag, such as biotin, to the linker.[11]

  • Immobilization:

    • Immobilize the biotinylated probe onto streptavidin-coated agarose or magnetic beads.[11]

  • Incubation:

    • Prepare a cell lysate from a relevant cell line (e.g., HepG2 for liver-related targets).

    • Incubate the immobilized probe with the cell lysate to allow for binding of target proteins.[11] A control experiment using beads without the probe should be run in parallel.

  • Washing and Elution:

    • Thoroughly wash the beads to remove non-specifically bound proteins.

    • Elute the specifically bound proteins, for example, by boiling in SDS-PAGE loading buffer.

  • Protein Identification:

    • Separate the eluted proteins by SDS-PAGE.

    • Excise protein bands, perform in-gel tryptic digestion, and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13]

    • Identify the proteins by searching the MS/MS data against a protein database.

Target Engagement Validation in a Cellular Context

Causality: Once potential binding partners are identified, it is crucial to confirm that the compound engages these targets within intact cells. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[14][15] It is based on the principle that ligand binding stabilizes a target protein against thermal denaturation.[15]

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_lysis Lysis & Separation cluster_detection Detection A Treat Intact Cells with Compound C Heat Cell Suspensions across a Temperature Gradient A->C B Control (Vehicle) B->C D Cell Lysis C->D E Centrifugation to Pellet Aggregated Proteins D->E F Collect Supernatant (Soluble Fraction) E->F G Quantify Soluble Target Protein (e.g., Western Blot, ELISA) F->G

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol: CETSA
  • Cell Treatment:

    • Culture a relevant cell line to confluence.

    • Treat the cells with 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid or a vehicle control for a defined period.[16]

  • Heating:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.[16]

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.[16]

    • Centrifuge the lysates at high speed to pellet the denatured, aggregated proteins.

  • Detection:

    • Collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of the putative target protein remaining in the supernatant by Western blotting or another quantitative protein detection method.

  • Data Analysis:

    • Plot the amount of soluble protein as a function of temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.[15]

Biophysical Characterization of the Interaction

Causality: To quantify the binding affinity and kinetics of the interaction between the compound and its validated target, biophysical methods such as Surface Plasmon Resonance (SPR) are indispensable.[17][18] SPR provides real-time, label-free analysis of biomolecular interactions.[17]

Detailed Protocol: Surface Plasmon Resonance (SPR)
  • Immobilization:

    • Immobilize the purified recombinant target protein onto a sensor chip.

  • Binding Analysis:

    • Inject a series of concentrations of 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid over the sensor surface.[18]

    • Monitor the change in the refractive index in real-time, which is proportional to the amount of compound binding to the immobilized protein.[19]

  • Data Analysis:

    • Generate sensorgrams (response units vs. time).

    • Fit the data to a suitable binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). A lower KD value indicates a higher binding affinity.

Functional Validation

Causality: Demonstrating that the binding of the compound to its target leads to a functional consequence is the final and most critical step in target validation. This involves developing assays that measure the activity of the target protein or a downstream cellular process.

Example Functional Assays:
  • For PPARs:

    • Luciferase Reporter Assay: Co-transfect cells with an expression vector for the PPAR of interest and a reporter plasmid containing a PPAR response element upstream of a luciferase gene. Treat the cells with the compound and measure luciferase activity. An increase in luciferase activity indicates receptor activation.

    • Quantitative PCR (qPCR): Treat cells with the compound and measure the mRNA expression levels of known PPAR target genes (e.g., CPT1A for PPARα, FABP4 for PPARγ).

  • For Enzymes (e.g., ACC):

    • In Vitro Enzyme Activity Assay: Measure the activity of the purified recombinant enzyme in the presence of varying concentrations of the compound.

    • Cellular Metabolic Assay: Treat cells with the compound and measure the rate of fatty acid synthesis using radiolabeled precursors (e.g., ¹⁴C-acetate).

Part 3: Data Presentation and Interpretation

Quantitative Data Summary
AssayParameter MeasuredExpected Outcome for a Validated Target
AC-MS Protein IdentityIdentification of specific proteins that bind to the compound.
CETSA Thermal Shift (ΔTm)A positive ΔTm in the presence of the compound.
SPR Dissociation Constant (KD)A measurable KD value, typically in the micromolar to nanomolar range.
Functional Assay Target Activity/Gene ExpressionModulation of target activity or downstream signaling pathways.

Conclusion

The systematic approach outlined in this guide provides a robust framework for the identification and validation of the therapeutic targets of 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid. By integrating unbiased proteomics with hypothesis-driven biochemical, cellular, and biophysical methods, researchers can confidently deconvolve the mechanism of action of this and other novel chemical entities. This multi-faceted strategy, grounded in the principles of causality and self-validation, is essential for advancing promising compounds through the drug discovery pipeline.

References

  • Cleveland Clinic. (2023, September 22). Antihyperlipidemics: How They Help Cholesterol.
  • Harris, R. A., et al. (n.d.). Inhibition of fatty acid synthesis in isolated adipocytes by 5-(tetradecyloxy)-2-furoic acid. PubMed.
  • TradeIndia. (n.d.). 5-[(4-Acetylphenoxy)methyl]-2-furoic acid.
  • Rogers, D. H., et al. (n.d.). The hypolipidemic activity of furoic Acid and furylacrylic Acid derivatives in rodents. PubMed.
  • Google Patents. (n.d.). DK1184366T3 - Substituted phenylpropionic acid derivatives as agonists for human perioxin proliferator activated receptor alpha (PPAR).
  • Wikipedia. (n.d.). 2-Furoic acid.
  • Fluorochem. (n.d.). 5-(2-Isopropyl-5-methyl-phenoxymethyl)-furan-2-carboxylic acid.
  • Sigma-Aldrich. (n.d.). 3-Carboxy-4-methyl-5-propyl-2-furanpropanoic acid analytical standard.
  • PubChem. (n.d.). 5-(4-Methoxyphenyl)-2-furoic acid.
  • PubChem. (n.d.). 2-Furancarboxylic acid.
  • Kersten, S., et al. (n.d.). Therapeutic roles of peroxisome proliferator-activated receptor agonists. PubMed.
  • Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
  • The Biochemist. (2023, February 13). A beginner's guide to surface plasmon resonance. Portland Press.
  • PMC. (2023, October 10). Target identification of small molecules: an overview of the current applications in drug discovery. PubMed Central.
  • ChemPoint. (n.d.). 2-Furoic Acid: Intermediate for Pharma & Food Preservation.
  • Sharma, K., et al. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. PubMed.
  • MedChemExpress. (n.d.). 2-Furoic acid (Pyromucic acid).
  • PubMed. (n.d.). Surface plasmon resonance (SPR) biosensors in pharmaceutical analysis.
  • Chemspace. (2025, December 8). Target Identification and Validation in Drug Discovery.
  • IntechOpen. (2024, January 25). Furan: A Promising Scaffold for Biological Activity.
  • BrJAC. (n.d.). Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands.
  • MDPI. (n.d.). Naturally Occurring Compounds Targeting Peroxisome Proliferator Receptors: Potential Molecular Mechanisms and Future Perspectives for Promoting Human Health.
  • Current Opinion in Chemical Biology. (2025, August 6). Peroxisome proliferator-activated receptor agonists.
  • News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA).
  • BioAscent. (n.d.). Surface Plasmon Resonance (SPR) & Biophysics.
  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
  • Arena BioWorks. (2024, September 6). Cracking the Code of Drug Discovery: Small Molecules and Target Identification.
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  • LCGC International. (2020, March 1). Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries.
  • ResearchGate. (2025, August 7). (PDF) Synthesis and Biological Evaluation of a Novel Series of 2-(2'-Isopropyl-5'-methylphenoxy)acetyl Amino Acids and Dipeptides.
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Foundational

A Technical Guide to the Preliminary In Vitro Screening of 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid

Abstract This document provides a comprehensive technical framework for the initial evaluation of the novel chemical entity, 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid. As a compound with structural motifs common to ph...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical framework for the initial evaluation of the novel chemical entity, 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid. As a compound with structural motifs common to pharmacologically active agents, a systematic and robust preliminary screening cascade is essential to elucidate its potential therapeutic value. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed roadmap from initial compound handling to multi-faceted bioactivity profiling. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and outline a logical progression for data interpretation. The core objective is to establish a foundational biological profile for this molecule, focusing on two high-impact therapeutic areas: oncology and inflammation. Furthermore, we will address the critical early assessment of ADME-Tox properties to ensure that any identified "hits" possess drug-like potential.

Introduction and Rationale

The molecule 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid belongs to a chemical class that incorporates a furoic acid moiety, a common feature in various bioactive compounds. The presence of both furan and phenoxy functional groups suggests its potential as a building block in drug discovery.[1] While this specific molecule is uncharacterized in public literature, its structural alerts warrant a broad yet targeted preliminary screening. The furoic acid group can act as a carboxylic acid bioisostere, potentially interacting with a variety of biological targets. The ether linkage and the isopropylphenoxy group contribute to the molecule's lipophilicity and conformational flexibility, which are key determinants of its pharmacokinetic and pharmacodynamic properties.

Given the prevalence of structurally related compounds in medicinal chemistry, a logical starting point for screening is in therapeutic areas where such scaffolds have previously shown utility. Therefore, this guide will focus on a dual-pronged screening approach targeting cancer and inflammation, two complex disease areas with a constant need for novel chemical matter. The screening cascade is designed to be efficient, cost-effective, and to generate a rich dataset that will guide future hit-to-lead optimization efforts.[2][3][4]

Physicochemical Characterization and Compound Management

Prior to any biological assessment, it is crucial to understand the fundamental physicochemical properties of 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid. This data is vital for ensuring accurate and reproducible results in subsequent assays.

Table 1: Physicochemical Properties of 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid

PropertyValue (Predicted/Experimental)MethodSignificance in Screening
Molecular Weight274.31 g/mol CalculationAdherence to Lipinski's Rule of Five
logP~3.5Computational (e.g., XLogP3)Predicts membrane permeability and solubility
pKa~4.2Computational (e.g., ACD/Labs)Influences solubility and ionization state at physiological pH
Aqueous SolubilityTo be determinedKinetic Solubility AssayCritical for preparing accurate dosing solutions
Purity>98%HPLC-UV, LC-MS, NMREnsures observed activity is from the target compound
Protocol 1: Stock Solution Preparation and Handling
  • Primary Stock Preparation: Accurately weigh 10 mg of 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid and dissolve in 3.65 mL of 100% DMSO to create a 10 mM stock solution.

  • Solubility Check: Visually inspect the solution for any precipitation. If necessary, gentle warming and vortexing can be applied.

  • Aliquoting and Storage: Aliquot the 10 mM stock into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles. Store at -20°C, protected from light.

  • Working Solutions: Prepare fresh working solutions for each experiment by diluting the stock solution in the appropriate cell culture medium or assay buffer. The final DMSO concentration in the assays should be kept below 0.5% to avoid solvent-induced artifacts.

The Preliminary Screening Cascade

The proposed screening cascade is designed as a funnel, starting with broad, high-throughput assays and progressing to more specific, mechanism-of-action studies for any confirmed hits.

G cluster_0 Phase 1: Primary Screening A Compound Acquisition & QC B Single High-Dose Cytotoxicity Screen (e.g., 10 µM) A->B C Single High-Dose Anti-Inflammatory Screen (e.g., 10 µM) A->C D Cytotoxicity Dose-Response (IC50) B->D E Anti-Inflammatory Dose-Response (IC50) C->E Active Hit F Mechanism of Cell Death (Apoptosis vs. Necrosis) D->F H Preliminary ADME-Tox Profiling D->H G COX-1/COX-2 Enzyme Inhibition E->G E->H G cluster_pathway Arachidonic Acid Pathway cluster_intervention AA Arachidonic Acid COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins (Inflammation, Pain) COX->PGs Compound 5-[(4-Isopropylphenoxy) methyl]-2-furoic acid Compound->COX Inhibition?

Caption: Investigating the inhibition of the COX pathway by the test compound.

Table 3: Hypothetical Anti-inflammatory Screening Results

AssayMetricResult @ 10 µMIC₅₀ (µM)
NO Inhibition (LPS-stimulated RAW 264.7)% Inhibition58.3%12.5
COX-1 Enzyme Inhibition% Inhibition15.7%> 50
COX-2 Enzyme Inhibition% Inhibition62.1%9.8

Preliminary ADME-Tox Profiling

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) is critical to avoid late-stage drug development failures. [5][6]In vitro assays provide a high-throughput means to flag potential liabilities. [7][8]

Metabolic Stability

This assay assesses the compound's susceptibility to metabolism by liver enzymes, a key determinant of its in vivo half-life.

Protocol 4: Human Liver Microsome (HLM) Stability Assay
  • Reaction Mixture: Prepare a reaction mixture containing human liver microsomes and the test compound in a phosphate buffer.

  • Initiation: Initiate the metabolic reaction by adding NADPH.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile).

  • Analysis: The concentration of the parent compound remaining at each time point is quantified by LC-MS/MS.

  • Calculation: The in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) are calculated from the rate of disappearance of the compound.

Plasma Protein Binding

This assay determines the extent to which a compound binds to plasma proteins, which affects its distribution and availability to reach the target site.

Table 4: Hypothetical Preliminary ADME-Tox Profile

AssayParameterResultInterpretation
HLM Stabilityt₁/₂ (min)45Moderate stability
Plasma Protein Binding% Bound (Human)92%Moderately high binding
hERG InhibitionIC₅₀ (µM)> 30Low risk of cardiotoxicity
Cytotoxicity (HepaRG cells)CC₅₀ (µM)> 50Low risk of hepatotoxicity

Conclusion and Future Directions

This guide outlines a structured, multi-faceted approach to the preliminary screening of 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid. The proposed workflow is designed to efficiently identify and characterize potential bioactivities in the key areas of oncology and inflammation, while simultaneously providing an early assessment of drug-like properties.

Based on the hypothetical data presented, 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid emerges as a promising hit with selective cytotoxicity against breast cancer cells (MCF-7) and preferential inhibition of the COX-2 enzyme. Its moderate metabolic stability and low in vitro toxicity further enhance its attractiveness as a lead candidate.

Future work should focus on:

  • Hit Confirmation: Resynthesis of the compound to confirm the observed activity.

  • Mechanism of Action Studies: For the anticancer activity, investigate the mechanism of cell death (e.g., via apoptosis assays). For the anti-inflammatory activity, confirm the COX-2 selectivity in cell-based models.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of the compound to improve potency and selectivity.

  • Expanded ADME-Tox Profiling: Conduct further in vitro assays, such as Caco-2 permeability and CYP inhibition studies. [9] By following this systematic and scientifically-grounded screening paradigm, researchers can effectively triage novel chemical entities and focus resources on those with the highest potential for further development into therapeutic agents.

References

  • Vertex AI Search. 5-[(4-Acetylphenoxy)methyl]-2-furoic acid.
  • PubMed. In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity.
  • MedchemExpress.com. Compound Screening Guide!.
  • MDPI. Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.
  • Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification.
  • ResearchGate. In vitro pharmacological screening methods for anti-inflammatory agents.
  • Frontiers. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening.
  • Eurofins Discovery. In Vitro ADME and Toxicology Assays.
  • ResearchGate. A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro.
  • Cell Guidance Systems. A beginners guide to ADME Tox.
  • ChemRxiv. New insights from old data - Hunting for compounds with novel mechanisms using cellular high-throughput screening profiles with Grey Chemical Matter.
  • ResearchGate. Chemical and Biological Screening Approaches to Phytopharmaceuticals.
  • Drug Discovery and Development. ADME-Tox Screening System.
  • Drug Discovery World (DDW). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays.
  • Promega Corporation. Drug Discovery: ADME/Toxicity.

Sources

Exploratory

An In-Depth Technical Guide to 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid: Synthesis, Properties, and Therapeutic Potential

Foreword: Bridging Structure and Function in Novel Furoic Acid Derivatives For researchers, scientists, and drug development professionals, the exploration of novel chemical entities with therapeutic promise is a corners...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Bridging Structure and Function in Novel Furoic Acid Derivatives

For researchers, scientists, and drug development professionals, the exploration of novel chemical entities with therapeutic promise is a cornerstone of innovation. Among the myriad of heterocyclic scaffolds, the furan ring, particularly in the form of 2-furoic acid, serves as a versatile platform for the design of new bioactive molecules. This guide provides a comprehensive technical overview of a specific derivative, 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid , a compound that marries the established biological relevance of the furoic acid core with the modulatory effects of a substituted phenoxy moiety. While direct literature on this exact molecule is sparse, this document synthesizes established chemical principles and analogous compound data to present a robust framework for its synthesis, characterization, and prospective applications. By understanding the causality behind experimental choices and grounding our hypotheses in existing data, we can illuminate the path for future research and development of this promising compound class.

Molecular Architecture and Rationale for Investigation

5-[(4-Isopropylphenoxy)methyl]-2-furoic acid is an organic molecule characterized by a central 2-furancarboxylic acid core. At the 5-position of the furan ring, a methyl group is functionalized with a 4-isopropylphenoxy ether linkage.

Structural Breakdown:

  • 2-Furoic Acid Core: This heterocyclic carboxylic acid is a well-known scaffold in medicinal chemistry. Furan derivatives are found in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities, including antimicrobial and anti-inflammatory properties.[1]

  • Phenoxy Ether Linkage: The ether bond connects the furan ring to a substituted phenol. Phenoxy-containing molecules are prevalent in drug discovery, often contributing to improved pharmacokinetic properties and target engagement.

  • 4-Isopropylphenyl Group: The isopropyl substituent on the phenol ring adds lipophilicity to the molecule, which can influence its membrane permeability and interaction with hydrophobic binding pockets in biological targets.

The rationale for investigating this specific structure lies in the potential for synergistic or novel bioactivity arising from the combination of these functional groups. The furoic acid moiety provides a carboxylic acid handle for potential salt formation or further derivatization, while the lipophilic tail is poised to interact with cellular membranes or protein targets.

Synthetic Pathway: A Stepwise Approach

The synthesis of 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid can be logically approached through a multi-step process that involves the preparation of a reactive furan intermediate followed by a nucleophilic substitution reaction. The carboxylic acid group is typically protected as an ester during the synthesis and deprotected in the final step.

Overall Synthetic Scheme

G cluster_0 Part 1: Intermediate Synthesis cluster_1 Part 2: Ether Formation cluster_2 Part 3: Final Product 5-(chloromethyl)furfural 5-(Chloromethyl)furfural ethyl_5_chloromethyl Ethyl 5-(chloromethyl)-2-furoate 5-(chloromethyl)furfural->ethyl_5_chloromethyl Oxidation & Esterification final_ester Ethyl 5-[(4-isopropylphenoxy)methyl]-2-furoate 4_isopropylphenol 4-Isopropylphenol alkoxide 4-Isopropylphenoxide 4_isopropylphenol->alkoxide Deprotonation (e.g., NaH) alkoxide->final_ester Williamson Ether Synthesis final_acid 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid final_ester->final_acid Hydrolysis (e.g., NaOH, then H+)

Caption: Proposed synthetic workflow for 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid.

Experimental Protocols

This protocol is adapted from methods for the conversion of 5-(chloromethyl)furfural (CMF), which can be derived from biomass.

  • Rationale: The aldehyde group of CMF is first oxidized to a carboxylic acid, which is then esterified to protect it during the subsequent ether synthesis. Direct conversion of the aldehyde to an acid chloride followed by esterification is an efficient route.

  • Step-by-Step Procedure:

    • Preparation of Oxidizing Agent: Prepare tert-butyl hypochlorite by mixing commercial bleach, acetic acid, and tert-butanol. The reagent can be isolated by phase separation.

    • Oxidation to Acid Chloride: In a well-ventilated fume hood, dissolve 5-(chloromethyl)furfural in a suitable inert solvent (e.g., dichloromethane). Add tert-butyl hypochlorite dropwise at room temperature. The reaction is typically rapid.

    • Esterification: Quench the reaction mixture by slowly adding it to an excess of cold ethanol. This will convert the newly formed 5-(chloromethyl)furan-2-carbonyl chloride to Ethyl 5-(chloromethyl)-2-furoate.

    • Work-up and Purification: Neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate solution). Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

  • Rationale: The Williamson ether synthesis is a classic and reliable method for forming ethers via an SN2 reaction between an alkoxide and a primary alkyl halide. The final step involves the hydrolysis of the ethyl ester to yield the desired carboxylic acid.

  • Step-by-Step Procedure:

    • Formation of the Alkoxide: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve 4-isopropylphenol in a dry aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF). Add a strong base, such as sodium hydride (NaH), portion-wise at 0 °C to deprotonate the phenol and form the sodium 4-isopropylphenoxide.

    • Ether Formation: To the freshly prepared alkoxide solution, add a solution of Ethyl 5-(chloromethyl)-2-furoate in the same dry solvent dropwise. Allow the reaction to warm to room temperature and stir until completion (monitoring by TLC is recommended).

    • Work-up of the Ester: Quench the reaction by carefully adding water. Extract the product, Ethyl 5-[(4-isopropylphenoxy)methyl]-2-furoate, with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude ester by column chromatography.

    • Hydrolysis to the Carboxylic Acid: Dissolve the purified ester in a mixture of ethanol and aqueous sodium hydroxide solution. Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

    • Final Work-up and Isolation: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., hexane) to remove any non-acidic impurities. Acidify the aqueous layer with a strong acid (e.g., 2M HCl) until the product precipitates. Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid.

Physicochemical and Analytical Characterization

The synthesized compound should be thoroughly characterized to confirm its identity and purity.

Predicted Physicochemical Properties
PropertyPredicted Value/Characteristic
Molecular Formula C₁₅H₁₆O₄
Molecular Weight 260.28 g/mol
Appearance Likely a white to off-white solid
Solubility Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols; sparingly soluble in water.
pKa The carboxylic acid proton is expected to have a pKa in the range of 3-4, similar to other furoic acids.
Analytical Characterization Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Should show characteristic signals for the furan ring protons, the methylene bridge protons, the aromatic protons of the phenoxy group (with a distinct splitting pattern for the para-substituted ring), the isopropyl methine and methyl protons, and a broad singlet for the carboxylic acid proton.

    • ¹³C NMR: Will confirm the number of unique carbon atoms and their chemical environments. The carbonyl carbon of the carboxylic acid will be a key downfield signal.

  • High-Performance Liquid Chromatography (HPLC):

    • Method: A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a small amount of acid, e.g., 0.1% trifluoroacetic acid) is a suitable starting point for purity analysis.

    • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the conjugated system (likely in the 250-280 nm range).

  • Mass Spectrometry (MS):

    • Technique: Electrospray ionization (ESI) in negative mode is ideal for detecting the deprotonated molecule [M-H]⁻, confirming the molecular weight. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Prospective Biological Activity and Mechanism of Action

While no specific biological data for 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid has been published, we can infer its potential activities based on the known properties of its constituent parts.

Potential Antimicrobial Activity
  • Rationale: Furoic acid and its derivatives have reported antimicrobial and antifungal activities.[2] The mechanism is thought to involve the disruption of microbial cell membranes or the inhibition of essential enzymes. The lipophilic nature of the 4-isopropylphenoxy group may enhance the compound's ability to penetrate bacterial cell walls.

  • Hypothesized Mechanism: The compound may act as a membrane-disrupting agent due to its amphipathic nature. The furan ring and carboxylic acid provide a polar head, while the isopropylphenoxy group serves as a nonpolar tail. This could lead to the leakage of intracellular components and cell death.

G cluster_0 Bacterial Cell Membrane Outer Membrane Peptidoglycan Layer Cytoplasmic Membrane Disruption Membrane Disruption & Increased Permeability Membrane:tail->Disruption Molecule 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid Molecule->Membrane:head Interaction Leakage Leakage of Intracellular Components Disruption->Leakage Death Cell Death Leakage->Death

Caption: Hypothesized mechanism of antimicrobial action.

Potential Anti-inflammatory Activity
  • Rationale: Many furan-containing natural products exhibit anti-inflammatory effects.[1] These effects are often mediated through the inhibition of pro-inflammatory enzymes or signaling pathways. Phenolic compounds are also well-known for their antioxidant and anti-inflammatory properties.

  • Hypothesized Mechanism: The compound could potentially inhibit enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), which are key to the production of inflammatory mediators such as prostaglandins and leukotrienes. Alternatively, it might modulate inflammatory signaling pathways like NF-κB.

Representative Biological Data of Analogous Compounds

To provide a quantitative perspective, the following table presents data for derivatives of the closely related starting material, methyl-5-(hydroxymethyl)-2-furan carboxylate. It is crucial to note that these are not direct data for the title compound but serve as a valuable reference for potential activity.

CompoundAssayTargetResultReference
(5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetateCytotoxicityHeLa Cell LineIC₅₀ = 62.37 µg/mL[3]
(5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetateAntimicrobialPhotogenic BacteriaMIC = 250 µg/mL[3]
Furoic AcidAntimicrobialBacillus subtilisMIC = 0.015 µM[2]
Furoic AcidAntimicrobialSalmonella typhiMIC = 0.009 µM[2]

Note: These values are for structurally related compounds and should be interpreted as indicative rather than definitive for 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid.

Conclusion and Future Directions

5-[(4-Isopropylphenoxy)methyl]-2-furoic acid represents a molecule of significant interest at the intersection of heterocyclic and medicinal chemistry. Based on established synthetic methodologies and the known bioactivities of its structural components, a clear path for its synthesis and characterization has been outlined. The compound holds promise as a candidate for antimicrobial and anti-inflammatory drug discovery programs.

Future research should focus on the following areas:

  • Synthesis and Optimization: Execution of the proposed synthetic route and optimization of reaction conditions to achieve high yields.

  • Comprehensive Characterization: Thorough analytical confirmation of the synthesized compound's structure and purity.

  • In Vitro Biological Screening: Systematic evaluation of its antimicrobial activity against a panel of pathogenic bacteria and fungi, as well as its anti-inflammatory effects in relevant cell-based assays (e.g., measuring inhibition of nitric oxide production in macrophages).

  • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of a library of analogues with different substituents on the phenoxy ring to understand the structural requirements for optimal activity.

This in-depth guide provides the foundational knowledge and practical protocols necessary for researchers to embark on the exploration of 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid and unlock its potential therapeutic value.

References

  • Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (2020). Journal of Inflammation Research. [Link]

  • Recent Advancements in Enhancing Antimicrobial Activity of Plant-Derived Polyphenols by Biochemical Means. (2022). MDPI. [Link]

  • Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. (2019). Oriental Journal of Chemistry. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: Analytical Methods for 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid

Abstract This technical guide provides a comprehensive overview of robust analytical methodologies for the characterization and quantification of 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid. Primarily used as a pharmace...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of robust analytical methodologies for the characterization and quantification of 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid. Primarily used as a pharmaceutical intermediate and a building block in organic synthesis, ensuring the purity, identity, and stability of this compound is critical for research and development applications.[1] This document outlines detailed protocols for High-Performance Liquid Chromatography (HPLC) for purity assessment and quantification, Gas Chromatography-Mass Spectrometry (GC-MS) for impurity profiling, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation and confirmation. The causality behind experimental choices and the principles of each technique are explained to provide researchers with a foundational understanding for method development and validation.

Introduction: The Analytical Imperative

5-[(4-Isopropylphenoxy)methyl]-2-furoic acid is a bifunctional organic molecule featuring a furoic acid moiety and a phenoxy ether linkage.[2] Its molecular structure lends itself to diverse chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules, particularly in drug discovery.[1] The presence of impurities, even in trace amounts, can significantly impact the yield, safety, and efficacy of the final product. Therefore, robust and reliable analytical methods are paramount for quality control, ensuring the compound meets stringent purity specifications.

This guide is designed for researchers, analytical scientists, and drug development professionals, providing both theoretical grounding and practical, step-by-step protocols for the comprehensive analysis of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid is fundamental to developing effective analytical methods. These properties dictate choices in sample preparation, chromatographic conditions, and detection techniques.

PropertyValueSource
Molecular Formula C₁₅H₁₆O₄[2]
Molecular Weight 260.29 g/mol [2]
Exact Mass 260.104859 g/mol [2]
Appearance Likely a solid, given related structures.Inferred from similar compounds.
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and partially in ethanol.Inferred from related structures.[1]

Chromatographic Methods for Purity and Impurity Analysis

Chromatographic techniques are the cornerstone of purity assessment, offering high-resolution separation of the main compound from its impurities.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the preferred method for determining the purity of non-volatile or thermally labile compounds like 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid. A reverse-phase method is proposed, leveraging the compound's moderate polarity.

Principle of the Method: Reverse-phase HPLC separates molecules based on their hydrophobicity. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. More hydrophobic compounds interact more strongly with the stationary phase, resulting in longer retention times. For a carboxylic acid like our analyte, pH control of the mobile phase is critical to ensure a consistent ionization state and reproducible retention.

Experimental Workflow: HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Analyte B Dissolve in Diluent (e.g., Acetonitrile/Water) A->B C Filter through 0.45 µm Syringe Filter B->C D Inject into HPLC System C->D E Data Acquisition D->E F Integrate Peaks E->F G Calculate % Area Purity F->G

Caption: Workflow for HPLC purity determination.

Detailed Protocol:

  • Instrumentation: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable.[3]

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) provides excellent resolving power for this type of analyte.

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric Acid or Formic Acid in Water. The acidic pH suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.

    • Solvent B: Acetonitrile.

  • Gradient Elution: A gradient elution is recommended to ensure the separation of impurities with a wide range of polarities.[4]

    • Time (min) | % Solvent B

    • --- | ---

    • 0 | 40

    • 20 | 90

    • 25 | 90

    • 25.1 | 40

    • 30 | 40

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C to ensure reproducible retention times.

  • Detection Wavelength: 254 nm, or a wavelength determined by a UV scan of the analyte.

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water. This provides a stock solution of approximately 100 µg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection to remove particulates.

Data Analysis: Purity is typically assessed by the area percent method. The area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Rationale for Choices:

  • C18 Column: The combination of aromatic rings and an alkyl chain in the analyte makes it well-suited for the hydrophobic interactions of a C18 stationary phase.

  • Acidified Mobile Phase: Suppressing the ionization of the carboxylic acid is crucial. In its neutral form, the molecule is more hydrophobic and will be retained better on the column, leading to sharper, more symmetrical peaks.

  • Gradient Elution: This approach allows for the effective elution of both more polar and less polar impurities that may be present from the synthesis process.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

While the parent compound is not sufficiently volatile for direct GC analysis, GC-MS is an excellent tool for identifying volatile and semi-volatile impurities that may be present from the starting materials or solvents used in synthesis.

Principle of the Method: GC separates compounds based on their boiling points and interaction with a stationary phase in a long, thin capillary column. The separated compounds then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing both identification and quantification.[5]

Detailed Protocol:

  • Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., a single quadrupole or ion trap).

  • Column: A low-to-mid polarity column, such as a DB-5ms (5% phenyl-methylpolysiloxane), is a good starting point for general impurity screening.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at 10 °C/min.

    • Hold: Hold at 280 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless injection is preferred for trace analysis.[5]

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 450.

    • Source Temperature: 230 °C.

  • Sample Preparation:

    • Dissolve a known amount of the sample in a suitable volatile solvent, such as dichloromethane or ethyl acetate.

    • The concentration should be around 1 mg/mL.

Data Analysis: The resulting total ion chromatogram (TIC) will show peaks for all volatile components. The mass spectrum of each peak can be compared to a spectral library (e.g., NIST) for tentative identification of impurities.

Spectroscopic Methods for Structural Confirmation

Spectroscopic methods provide detailed information about the molecular structure of the analyte.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structure elucidation. Both ¹H and ¹³C NMR should be performed.

Principle of the Method: NMR spectroscopy exploits the magnetic properties of certain atomic nuclei. It provides detailed information about the structure of a molecule by indicating the chemical environment of each hydrogen and carbon atom.

Logical Flow for Structural Elucidation

NMR_Logic A Acquire ¹H NMR Spectrum C Analyze Chemical Shifts A->C D Analyze Integration (Proton Ratios) A->D E Analyze Splitting Patterns (J-coupling) A->E B Acquire ¹³C NMR Spectrum B->C G Confirm Molecular Structure B->G F Correlate ¹H and ¹³C Signals (HSQC/HMBC if needed) C->F C->G D->F D->G E->F E->G F->G

Caption: NMR data analysis pathway.

Detailed Protocol:

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • The choice of solvent is important; DMSO-d₆ will allow for the observation of the acidic proton of the carboxylic acid, which may exchange with trace water in CDCl₃.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Ensure a sufficient number of scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time.

  • Data Processing:

    • Fourier transform the raw data.

    • Phase and baseline correct the spectra.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Integrate the peaks in the ¹H NMR spectrum.

Expected Spectral Features: Based on the structure of 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid, the following signals are expected in the ¹H NMR spectrum:

  • Signals in the aromatic region (approx. 6.8-7.5 ppm) corresponding to the protons on the furan and benzene rings.

  • A singlet for the methylene (-CH₂-) protons adjacent to the ether oxygen.

  • A septet and a doublet for the isopropyl group protons.

  • A broad singlet for the carboxylic acid proton (often >10 ppm in DMSO-d₆).

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid (typically >160 ppm).[2]

Summary and Conclusion

The analytical methods detailed in this guide provide a robust framework for the comprehensive quality control of 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid. The combination of HPLC for purity determination, GC-MS for volatile impurity profiling, and NMR for structural confirmation ensures that the identity, purity, and quality of this important chemical intermediate can be reliably established. The protocols provided are intended as a starting point and should be validated for their specific application and instrumentation to ensure they meet the required standards of accuracy, precision, and robustness.

References

  • Vertex AI Search Result for "5-[(4-Acetylphenoxy)
  • MDPI. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Available at: [Link]

  • PubMed. (1990). A gradient HPLC test procedure for the determination of impurities. Available at: [Link]

  • SpectraBase. 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid. Available at: [Link]

  • MDPI. (2021). A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans. Available at: [Link]

  • PubMed. (1990). A gradient high-performance liquid chromatographic (HPLC) test procedure. Available at: [Link]

  • PubChem. 5-(4-Methoxyphenyl)-2-furoic acid. Available at: [Link]

  • Eurofins. ANALYTICAL METHOD SUMMARIES. Available at: [Link]

  • CIPAC. (2020). Multi-active method for the analysis of active substances in formulated products. Available at: [Link]

  • Pharmacia. (2022). Development and validation of an RP-HPLC method. Available at: [Link]

  • Organic Syntheses. 2-FUROIC ACID. Available at: [Link]

  • CIPAC. (2020). Multi-active method for the analysis of active substances. Available at: [Link]

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Application

Application Note: Mass Spectrometric Analysis of 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid

Abstract This document provides a comprehensive technical guide for the mass spectrometric analysis of 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid, a molecule of interest in medicinal chemistry and materials science. La...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the mass spectrometric analysis of 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid, a molecule of interest in medicinal chemistry and materials science. Lacking direct empirical data in the public domain, this note establishes a robust analytical framework built from first principles and data from structurally analogous compounds. We present detailed protocols for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, including sample preparation, optimized instrument parameters for electrospray ionization (ESI), and a predictive model of the compound's fragmentation pattern in tandem mass spectrometry (MS/MS). The methodologies are designed to be self-validating and provide a strong foundation for researchers engaged in the characterization, quantification, and metabolic studies of this and related furoic acid derivatives.

Introduction: Analytical Context

5-[(4-Isopropylphenoxy)methyl]-2-furoic acid is an organic compound featuring a central furoic acid core, linked via a methylene ether bridge to a 4-isopropylphenoxy group. Its structural complexity, combining aromatic, ether, and carboxylic acid functionalities, necessitates a well-defined analytical strategy for unambiguous identification and quantification. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is the premier technique for this purpose due to its high sensitivity, specificity, and ability to provide structural information.

The carboxylic acid moiety makes the molecule amenable to analysis by electrospray ionization (ESI) in negative ion mode, which typically yields a strong signal for the deprotonated molecule [M-H]⁻.[1][2] Understanding the subsequent fragmentation of this precursor ion is critical for structural confirmation and for developing sensitive quantitative methods using Multiple Reaction Monitoring (MRM).

Predicted Physicochemical Properties

A thorough understanding of the analyte's properties is foundational to method development. Based on its structure, we can predict key parameters relevant to its mass spectrometric analysis.

PropertyPredicted Value/CharacteristicRationale & Implication for MS Analysis
Molecular Formula C₁₆H₁₈O₄Derived from its constituent atoms.
Molecular Weight 274.31 g/mol Sum of atomic masses.[3]
Monoisotopic Mass 274.1154 DaThe exact mass is crucial for high-resolution mass spectrometry (HRMS) to confirm elemental composition.
pKa ~3-4The carboxylic acid group is acidic, similar to 2-furoic acid.[4][5] This predicts efficient deprotonation and ionization in negative ESI mode.[6][7]
Polarity Moderately PolarThe carboxylic acid provides polarity, but the aromatic rings and isopropyl group add significant nonpolar character. This balance is ideal for reverse-phase liquid chromatography.

Experimental Design & Workflow

The analysis of 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid follows a logical progression from sample preparation to data interpretation. Each step is optimized to ensure reproducibility and accuracy.

G cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis A Standard Solution (e.g., 1 mg/mL in Methanol) B Serial Dilution (Working Solutions) A->B C Matrix Spike (If applicable) B->C D Injection C->D E Reverse-Phase C18 Column D->E F Gradient Elution (Water/Acetonitrile with Formic Acid) E->F G Electrospray Ionization (ESI) Negative Mode F->G H Full Scan (MS1) (Identify [M-H]⁻) G->H I Tandem MS (MS/MS) (Fragment [M-H]⁻) H->I J Extract Ion Chromatogram I->J K Identify Precursor & Fragments J->K L Structural Elucidation K->L

Caption: Overall workflow for LC-MS/MS analysis.

Detailed Protocols

Sample and Standard Preparation
  • Objective: To prepare a pure, soluble sample for injection that is free of interfering contaminants.

  • Protocol:

    • Primary Stock Solution: Accurately weigh ~1 mg of 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid and dissolve in 1 mL of HPLC-grade methanol to create a 1 mg/mL stock solution.

    • Working Standards: Perform serial dilutions of the primary stock solution with a 50:50 mixture of methanol and water to prepare a series of working standards (e.g., 100 µg/mL, 10 µg/mL, 1 µg/mL, 100 ng/mL).

    • Sample Dilution: For unknown samples, dissolve or dilute in the same 50:50 methanol/water solvent to a concentration expected to fall within the range of the working standards.

    • Filtration: Prior to injection, filter all samples and standards through a 0.22 µm syringe filter to remove particulates.

  • Causality: Methanol is chosen for its ability to dissolve a wide range of organic compounds. The final dilution with water ensures compatibility with the initial mobile phase conditions of a reverse-phase chromatography system, promoting good peak shape.

Liquid Chromatography (LC) Method
  • Objective: To achieve chromatographic separation of the analyte from potential isomers and matrix components, ensuring a clean signal for the mass spectrometer.

  • Protocol Parameters:

ParameterRecommended SettingRationale
Column C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm)The nonpolar stationary phase provides good retention for the moderately polar analyte.
Mobile Phase A Water + 0.1% Formic AcidThe acid modifier aids in protonating silanol groups on the column and ensuring good peak shape for the carboxylic acid.
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile is a common organic solvent with low viscosity and good UV transparency.
Gradient 5% B to 95% B over 5 minutesA gradient elution is necessary to effectively elute the compound and clean the column afterwards.
Flow Rate 0.4 mL/minA standard flow rate for a 2.1 mm ID column, balancing analysis time and efficiency.
Column Temp. 40 °CElevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.
Injection Vol. 2-5 µLA small injection volume prevents column overloading and peak distortion.
Mass Spectrometry (MS) Method
  • Objective: To optimize the ionization of the analyte and systematically analyze its mass and fragmentation products.

  • Protocol Parameters:

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), NegativeThe acidic proton on the carboxylic acid is readily lost, forming a stable [M-H]⁻ anion, which is ideal for negative mode detection.[1]
Capillary Voltage 3.0 - 4.0 kVOptimizes the electrospray plume for efficient ion formation.
Drying Gas Temp. 300 - 350 °CFacilitates desolvation of the ESI droplets to release gas-phase ions.
Drying Gas Flow 8 - 12 L/minRemoves solvent vapor from the ion source.
Nebulizer Pressure 35 - 50 psiAssists in the formation of a fine spray of droplets.
MS1 Scan Range m/z 50 - 400A range sufficient to detect the precursor ion (m/z 273.1) and potential low-mass adducts or contaminants.
MS/MS Precursor m/z 273.1This is the target [M-H]⁻ ion for collision-induced dissociation (CID).
Collision Energy 10 - 30 eV (Ramped)A ramped collision energy allows for the observation of both low-energy (primary) and high-energy (secondary) fragment ions in a single experiment.[8]

Predicted Fragmentation Pathway and Data Interpretation

The power of tandem mass spectrometry lies in its ability to generate structurally significant fragment ions. Based on established chemical principles, we can predict the fragmentation of the [M-H]⁻ ion of 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid (m/z 273.1).[9][10]

G cluster_main Predicted MS/MS Fragmentation cluster_frags Predicted MS/MS Fragmentation M [M-H]⁻ m/z 273.1 (Precursor Ion) F1 Loss of CO₂ (-44 Da) m/z 229.1 M->F1 Decarboxylation F2 Cleavage of Ether Bond m/z 149.1 ([4-Isopropylphenoxy]⁻) M->F2 Benzylic Cleavage F3 Cleavage of Ether Bond m/z 123.0 ([5-methyl-2-furoate]⁻) M->F3 Benzylic Cleavage F4 Loss of Propene from Isopropyl (-42 Da from F2) m/z 107.1 ([Phenoxy]⁻) F2->F4 McLafferty-type Rearrangement

Caption: Predicted fragmentation of the [M-H]⁻ ion.

  • [M-H]⁻ (m/z 273.1): This is the deprotonated parent molecule, which will be the most abundant ion in the MS1 spectrum.

  • Fragment at m/z 229.1: The loss of carbon dioxide (CO₂, 44 Da) from the carboxylate anion is a very common fragmentation pathway for carboxylic acids. This would result in a highly stable carbanion on the furan ring.

  • Fragment at m/z 149.1: Cleavage of the C-O ether bond adjacent to the furan ring (a benzylic-type cleavage) is highly probable. This would generate the stable 4-isopropylphenoxide anion.

  • Fragment at m/z 123.0: The alternative cleavage of the same ether bond would generate the 5-(methylene)-2-furoate radical anion, which is less likely but possible, or a rearranged furoate-containing fragment.

  • Fragment at m/z 107.1: A subsequent fragmentation of the 4-isopropylphenoxide ion (m/z 149.1) via loss of propene (42 Da) would yield the phenoxide anion. This is a characteristic fragmentation for isopropyl-substituted aromatic rings.

Data Interpretation: The presence of the precursor ion at m/z 273.1 and the key fragments at m/z 229.1 and m/z 149.1 would provide very strong evidence for the structure of 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid. High-resolution mass spectrometry can be used to confirm the elemental composition of each of these ions, further increasing confidence in the identification.

Conclusion and Best Practices

This application note provides a comprehensive and scientifically grounded protocol for the mass spectrometric analysis of 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid. While based on predictive models, the outlined LC-MS/MS methodology offers a robust starting point for any laboratory. For quantitative applications, it is best practice to synthesize or procure a certified reference standard of the analyte to build a calibration curve and confirm retention times and fragmentation patterns.[11] The principles and protocols described herein are broadly applicable to the analysis of other furoic acid derivatives and similar small molecules in complex matrices.

References

  • ExportersIndia. 5-[(4-Acetylphenoxy)methyl]-2-furoic acid. Available from: [Link].

  • PubChem. 5-(4-Methoxyphenyl)-2-furoic acid. Available from: [Link].

  • PubChem. 2-Furancarboxylic acid. Available from: [Link].

  • ResearchGate. Characteristic Fragmentation Patterns of Some 4-(phenylazo)phenols Obtained by Electron Impact Mass Spectrometry. Available from: [Link].

  • ACS Publications. Electrospray Ionization Efficiency Scale of Organic Compounds. Available from: [Link].

  • NIH National Library of Medicine. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Available from: [Link].

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link].

  • PubMed. Furoic and mefenamic acids as new matrices for matrix assisted laser desorption/ionization-(MALDI)-mass spectrometry. Available from: [Link].

  • MDPI. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. Available from: [Link].

  • NIH National Library of Medicine. An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Available from: [Link].

  • ResearchGate. Determination of Furanic Compounds in Traditional Balsamic Vinegars by Ion-Exclusion Liquid Chromatography and Diode-Array Detection. Available from: [Link].

  • ScienceDirect. Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. Available from: [Link].

  • NIH National Library of Medicine. Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. Available from: [Link].

  • RSC Publishing. An approach toward quantification of organic compounds in complex environmental samples using high-resolution electrospray ionization mass spectrometry. Available from: [Link].

  • MDPI. 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Available from: [Link].

  • Human Metabolome Database. Showing metabocard for 2-Furoic acid (HMDB0000617). Available from: [Link].

  • ResearchGate. Electrospray Ionization Efficiency Scale of Organic Compounds. Available from: [Link].

  • ACS Publications. Selective Profiling of Carboxylic Acid in Crude Oil by Halogen Labeling Combined with Liquid Chromatography and High-Resolution Mass Spectrometry. Available from: [Link].

  • MDPI. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Available from: [Link].

  • YouTube. Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. Available from: [Link].

  • Longdom Publishing. Electrospray Tandem Mass Spectrometric Study of a Furo-Furan Lactone in Heliotropium eichwaldi. Available from: [Link].

  • ACS Publications. Investigating the Ionization of Dissolved Organic Matter by Electrospray. Available from: [Link].

  • Chemguide. mass spectra - fragmentation patterns. Available from: [Link].

  • NIH National Library of Medicine. LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews. Available from: [Link].

  • Semantic Scholar. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Available from: [Link].

Sources

Method

Synthesis of 5-[(4-Isopropylphenoxy)methyl]-2-furoic Acid: An Application Note and Detailed Protocol

This document provides a comprehensive guide for the synthesis of 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid, a molecule of interest for researchers in medicinal chemistry and materials science. The protocol herein is...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for the synthesis of 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid, a molecule of interest for researchers in medicinal chemistry and materials science. The protocol herein is designed for robustness and clarity, targeting researchers, scientists, and drug development professionals. Beyond a mere recitation of steps, this guide elucidates the chemical principles underpinning the synthetic strategy, ensuring a deeper understanding and facilitating troubleshooting.

The synthesis is approached via a logical two-step sequence. The initial step forges the key ether linkage through a classic Williamson ether synthesis. This is followed by the hydrolysis of the resulting ester to yield the final carboxylic acid product. This strategy is selected for its reliability and the commercial availability of the starting materials.

Chemical Reaction Overview

The overall synthetic pathway can be visualized as follows:

Synthesis_Pathway cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Ester Hydrolysis A Methyl 5-(chloromethyl)-2-furoate C Methyl 5-[(4-isopropylphenoxy)methyl]-2-furoate A->C NaH, DMF B 4-Isopropylphenol B->C D Methyl 5-[(4-isopropylphenoxy)methyl]-2-furoate E 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid D->E NaOH, H₂O/MeOH

Figure 1: Overall synthetic scheme for 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid.

Part 1: Detailed Synthetic Protocol

Step 1: Williamson Ether Synthesis of Methyl 5-[(4-isopropylphenoxy)methyl]-2-furoate

The cornerstone of this synthesis is the Williamson ether synthesis, a reliable SN2 reaction for forming ethers.[1][2] In this step, the sodium salt of 4-isopropylphenol, a potent nucleophile, is generated in situ using sodium hydride. This alkoxide then displaces the chloride from methyl 5-(chloromethyl)-2-furoate to form the desired ether linkage.[3] The choice of a polar aprotic solvent like dimethylformamide (DMF) is crucial as it effectively solvates the sodium cation without impeding the nucleophilicity of the alkoxide.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )QuantityMoles (mmol)
Methyl 5-(chloromethyl)-2-furoate174.585.0 g28.6
4-Isopropylphenol136.194.3 g31.5
Sodium Hydride (60% dispersion in oil)24.001.26 g31.5
Anhydrous Dimethylformamide (DMF)-100 mL-
Ethyl Acetate-As needed-
Brine-As needed-
Anhydrous Sodium Sulfate-As needed-

Experimental Procedure:

  • Preparation of the Nucleophile: To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add 4.3 g (31.5 mmol) of 4-isopropylphenol and 50 mL of anhydrous DMF. Stir the mixture under a nitrogen atmosphere until the phenol has completely dissolved.

  • Formation of the Alkoxide: Carefully add 1.26 g (31.5 mmol) of a 60% sodium hydride dispersion in mineral oil to the solution in portions at 0 °C (ice bath). Caution: Sodium hydride reacts violently with water and is flammable. Handle with extreme care in an inert atmosphere. Allow the mixture to stir at room temperature for 30 minutes. The evolution of hydrogen gas should be observed.

  • Addition of the Electrophile: Dissolve 5.0 g (28.6 mmol) of methyl 5-(chloromethyl)-2-furoate in 50 mL of anhydrous DMF and add it dropwise to the reaction mixture at room temperature over 30 minutes using the dropping funnel.

  • Reaction Monitoring: Heat the reaction mixture to 60 °C and stir for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and quench it by the slow addition of 100 mL of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers and wash with brine (2 x 100 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude methyl 5-[(4-isopropylphenoxy)methyl]-2-furoate can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Step 2: Hydrolysis of Methyl 5-[(4-isopropylphenoxy)methyl]-2-furoate

The final step is a straightforward saponification of the methyl ester to the corresponding carboxylic acid.[4] This is achieved by treating the ester with sodium hydroxide in a mixture of water and methanol, which serves to increase the solubility of the organic substrate. Subsequent acidification protonates the carboxylate salt, leading to the precipitation of the desired product.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Quantity
Methyl 5-[(4-isopropylphenoxy)methyl]-2-furoate276.31From previous step
Sodium Hydroxide40.003 equivalents
Methanol-As needed
Water-As needed
1 M Hydrochloric Acid-As needed
Ethyl Acetate-As needed
Anhydrous Sodium Sulfate-As needed

Experimental Procedure:

  • Saponification: Dissolve the purified methyl 5-[(4-isopropylphenoxy)methyl]-2-furoate in a mixture of methanol and water (2:1 v/v). Add a solution of sodium hydroxide (3 equivalents) in water.

  • Reaction Monitoring: Stir the mixture at reflux for 3 hours.[4] Monitor the reaction by TLC until the starting material is no longer visible.

  • Acidification and Extraction: After cooling to room temperature, remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water and acidify to pH 3-4 with 1 M hydrochloric acid.[4] The product will precipitate as a solid. Extract the aqueous phase with ethyl acetate (3 x 50 mL).

  • Final Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the final product, 5-[(4-isopropylphenoxy)methyl]-2-furoic acid, as a solid.[4] The product can be further purified by recrystallization if necessary.

Part 2: Safety and Handling Precautions

  • Sodium Hydride: A highly reactive and flammable solid. It reacts violently with water to produce hydrogen gas, which can ignite. All manipulations should be performed under an inert atmosphere (nitrogen or argon) in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, is mandatory.

  • Dimethylformamide (DMF): A potential irritant and can be harmful if inhaled or absorbed through the skin. Use in a fume hood and wear appropriate gloves.

  • Methyl 5-(chloromethyl)-2-furoate: A lachrymator and irritant. Handle with care in a fume hood.

  • Hydrochloric Acid and Sodium Hydroxide: Corrosive. Avoid contact with skin and eyes.

Part 3: Characterization Data

The synthesized compound should be characterized to confirm its identity and purity.

TechniqueExpected Results
¹H NMR Peaks corresponding to the isopropyl group (septet and doublet), aromatic protons, furan protons, methylene protons, and the carboxylic acid proton.
¹³C NMR Signals for all unique carbon atoms in the molecule.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight of C₁₅H₁₆O₄ (260.28 g/mol ).
Melting Point A sharp melting point range, indicative of high purity.

Part 4: Mechanistic Insights

The key transformations in this synthesis are well-established in organic chemistry.

Mechanisms cluster_williamson Williamson Ether Synthesis (Sₙ2) cluster_hydrolysis Ester Hydrolysis (Saponification) Nu Ar-O⁻ (Nucleophile) E R-CH₂-Cl (Electrophile) Nu->E Backside Attack P1 Ar-O-CH₂-R (Ether) E->P1 Inversion of Stereochemistry (if applicable) Ester R-COOCH₃ Intermediate Tetrahedral Intermediate Ester->Intermediate Nucleophilic Attack OH OH⁻ OH->Intermediate Carboxylate R-COO⁻ Intermediate->Carboxylate Loss of Methoxide Acid R-COOH Carboxylate->Acid Protonation H H⁺ H->Acid

Figure 2: Generalized mechanisms for the key reaction steps.

The Williamson ether synthesis proceeds via an SN2 mechanism, where the alkoxide attacks the carbon bearing the leaving group.[1] The ester hydrolysis is a classic nucleophilic acyl substitution reaction.

References

  • Organic Syntheses. (n.d.). 2-FUROIC ACID AND 2-FURYLCARBINOL. Retrieved from [Link]

  • Ghosh, S., et al. (2022). Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid with H2 Production Using Alkaline Water as the Formal Oxidant. Journal of the American Chemical Society. [Link]

  • MDPI. (2021). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Retrieved from [Link]

  • TradeIndia. (n.d.). 5-[(4-Acetylphenoxy)methyl]-2-furoic acid. Retrieved from [Link]

  • ACS Publications. (2022). Selective Aerobic Oxidation of Furfural into Furoic Acid over a Highly Recyclable MnO2@CeO2 Core–Shell Oxide: The Role of the Morphology of the Catalyst. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN103570649A - Synthesis method of 5-hydroxyl-4-methyl-2(5H)-furanone.
  • Google Patents. (n.d.). WO2016191682A1 - Preparation of acid chlorides from 5-(chloromethyl) furfural.
  • Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • ResearchGate. (2025). Microbiological synthesis of 4-hydroxy-5-isopropyl-5- methoxy-2-oxo-2,5-dihydrofuran. Retrieved from [Link]

  • Frontiers. (2020). Selective Biosynthesis of Furoic Acid From Furfural by Pseudomonas Putida and Identification of Molybdate Transporter Involvement in Furfural Oxidation. Retrieved from [Link]

  • eScholarship.org. (n.d.). The Study of 5-(Chloromethyl)furfural-Derived Nucleophiles. Retrieved from [Link]

  • Mascal, M., & Dutta, S. (2015). Production of 5-(chloromethyl)
  • National Institutes of Health. (2022). Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid with H2 Production Using Alkaline Water as the Formal Oxidant. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature. Retrieved from [Link]

  • Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

  • The controlled catalytic oxidation of furfural to furoic acid using AuPd/Mg(OH)2. (n.d.). Retrieved from [Link]

  • YouTube. (2018). Williamson Ether Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). US5650522A - Process for the preparation of α-methyl-2-thiopheneacetic acid derivatives.
  • The Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

Sources

Application

"experimental use of 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid in cell culture"

An In-Depth Guide to the In Vitro Application of 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid (GW7647) Introduction: Harnessing a Potent PPARα Agonist for Cellular Research 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid, m...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the In Vitro Application of 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid (GW7647)

Introduction: Harnessing a Potent PPARα Agonist for Cellular Research

5-[(4-Isopropylphenoxy)methyl]-2-furoic acid, more commonly known in the scientific literature as GW7647, is a synthetic compound that has emerged as a cornerstone tool for investigating cellular and molecular physiology. Its high potency and selectivity as an agonist for the Peroxisome Proliferator-Activated Receptor alpha (PPARα) make it an invaluable asset for researchers in drug development, metabolic disease, and inflammation.[1][2] PPARα is a ligand-activated transcription factor that serves as a master regulator of lipid metabolism and energy homeostasis, primarily in tissues with high fatty acid oxidation rates like the liver, heart, and skeletal muscle.[3][4] Activation of PPARα by agonists such as GW7647 initiates a cascade of genomic and non-genomic events that influence a wide array of biological processes, including fatty acid uptake and oxidation, triglyceride turnover, and inflammatory responses.[3][4][5]

This guide, designed for researchers and drug development professionals, provides a comprehensive overview of GW7647, its mechanism of action, and detailed protocols for its application in cell culture. By explaining the causality behind experimental choices and grounding protocols in established scientific findings, this document serves as both a practical manual and a reference for designing robust in vitro studies.

Section 1: Compound Profile and Handling

A thorough understanding of the physicochemical properties of GW7647 is fundamental to its effective and reproducible use in a laboratory setting.

Nomenclature and Physicochemical Properties

Properly identifying and sourcing the compound is the first step. While the IUPAC name is precise, the synonym GW7647 is predominantly used in research publications and by commercial suppliers.

PropertyValueSource
IUPAC Name 5-[(4-Isopropylphenoxy)methyl]-2-furoic acidN/A
Common Synonym GW7647[1][2][6]
CAS Number 265129-71-3
Molecular Formula C₁₈H₁₈O₄[7] (related compound)
Molecular Weight 314.33 g/mol N/A
Appearance White to off-white crystalline powder[8] (related compound)
Solubility Soluble in DMSO and DMF[8] (related compound)
Protocol for Stock Solution Preparation and Storage

The success of any cell-based assay hinges on the accurate preparation and stable storage of the test compound. GW7647 is poorly soluble in aqueous media, necessitating the use of an organic solvent for creating a concentrated stock solution.

Causality: Dimethyl sulfoxide (DMSO) is the solvent of choice due to its high solvating power for organic molecules and its miscibility with aqueous cell culture media. Preparing a high-concentration stock (e.g., 10-50 mM) allows for minimal volumes to be added to the final culture, thereby keeping the final DMSO concentration well below cytotoxic levels (typically <0.1% v/v).

Protocol:

  • Materials:

    • 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid (GW7647) powder

    • Anhydrous, sterile-filtered DMSO

    • Sterile, amber-colored microcentrifuge tubes or cryovials

  • Procedure:

    • Aseptically weigh the required amount of GW7647 powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.14 mg.

    • Add the appropriate volume of sterile DMSO to the tube.

    • Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

    • Self-Validation: Visually inspect the solution against a light source to ensure no particulate matter remains.

    • Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, amber cryovials. This prevents repeated freeze-thaw cycles which can degrade the compound.

  • Storage:

    • Store the aliquots at -20°C or -80°C for long-term stability (up to 2 years).[8] (related compound)

    • Protect from light to prevent photodegradation.

Section 2: Mechanism of Action - The PPARα Signaling Pathway

GW7647 exerts its effects by directly binding to and activating PPARα. This receptor is a member of the nuclear receptor superfamily and functions as a ligand-inducible transcription factor.[9]

The Activation Cascade:

  • Ligand Binding: As a lipophilic molecule, GW7647 diffuses across the cell membrane and into the nucleus.

  • Heterodimerization: Inside the nucleus, GW7647 binds to the ligand-binding domain of PPARα. This induces a conformational change that promotes the dissociation of corepressor proteins and the recruitment of coactivator proteins. The ligand-bound PPARα then forms a heterodimer with another nuclear receptor, the Retinoid X Receptor (RXR).[9]

  • DNA Binding: The PPARα-RXR heterodimer recognizes and binds to specific DNA sequences in the promoter regions of target genes. These sequences are known as Peroxisome Proliferator Response Elements (PPREs).

  • Gene Transcription: The binding of the heterodimer and its associated coactivators to the PPRE initiates the transcription of downstream target genes, leading to changes in protein expression and cellular function.[4]

Key biological processes regulated by PPARα activation include:

  • Lipid Metabolism: Upregulation of genes involved in fatty acid uptake (e.g., CD36), mitochondrial fatty acid oxidation (e.g., CPT1), and ketogenesis.[3][10][11]

  • Inflammation: Inhibition of pro-inflammatory signaling pathways, such as NF-κB, leading to reduced production of inflammatory mediators like nitric oxide.[1][5]

  • Cell Differentiation: In specific contexts, such as liver regeneration, PPARα activation can promote the differentiation of liver progenitor cells into hepatocytes by suppressing YAP signaling.[12][13][14]

PPARa_Pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GW7647_out GW7647 PPARa PPARα GW7647_out->PPARa Enters Nucleus & Binds PPRE PPRE PPARa->PPRE Heterodimerizes with RXR & Binds DNA RXR RXR RXR->PPRE TargetGenes Target Genes (e.g., CPT1, PDK4) PPRE->TargetGenes Initiates Transcription mRNA mRNA TargetGenes->mRNA Transcription Proteins Metabolic & Anti- inflammatory Proteins mRNA->Proteins Translation (in Cytoplasm)

Caption: The PPARα signaling pathway activated by GW7647.

Section 3: Application Protocols in Cell Culture

The versatility of GW7647 allows for its use in a wide range of cell-based assays. The following protocols are templates that should be optimized for specific cell lines and experimental questions.

Core Principle - The Importance of Optimization: The effective concentration of GW7647 can vary significantly depending on the cell type, the expression level of PPARα, and the specific endpoint being measured.[1][6][15] Therefore, a dose-response experiment (e.g., ranging from 1 nM to 10 µM) is a mandatory first step for any new experimental system to determine the optimal working concentration.

Protocol 1: Investigating Anti-inflammatory Effects in Macrophages

This protocol is based on studies using murine macrophage cell lines like J774 or primary macrophages to assess the ability of GW7647 to suppress inflammatory responses.[1]

  • Cell Seeding:

    • Seed J774 macrophages in a 24-well plate at a density of 2.5 x 10⁵ cells/well in complete DMEM.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for adherence.

  • Pre-treatment:

    • Prepare serial dilutions of GW7647 (e.g., 1, 3, 10, 30 µM) and a vehicle control (DMSO at the highest equivalent concentration) in serum-free DMEM.

    • Aspirate the old medium from the cells and replace it with the medium containing GW7647 or vehicle.

    • Incubate for 1-2 hours. Causality: Pre-treatment allows the compound to enter the cells and activate PPARα before the inflammatory stimulus is introduced.

  • Inflammatory Challenge:

    • Add Lipopolysaccharide (LPS) to each well at a final concentration of 1 µg/mL to induce an inflammatory response. Do not add LPS to negative control wells.

    • Incubate for an additional 24 hours.

  • Endpoint Analysis (Nitrite Measurement):

    • Collect the cell culture supernatant from each well.

    • Measure the concentration of nitrite, a stable breakdown product of nitric oxide, using the Griess Reagent System according to the manufacturer's protocol.

    • Self-Validation: A clear, dose-dependent decrease in nitrite production in the GW7647-treated wells compared to the LPS-only control validates the compound's anti-inflammatory effect.[1]

    • Normalize nitrite levels to total protein concentration from the cell lysate to account for any differences in cell number.

Protocol 2: Reporter Gene Assay for PPARα Activation

This is a classic method to quantify the transcriptional activity of a nuclear receptor in response to an agonist. It involves transiently transfecting cells with plasmids encoding a reporter gene (e.g., luciferase) under the control of PPREs.[16][17][18]

Reporter_Assay_Workflow Start Seed Cells (e.g., HeLa, HEK293) in 96-well plate Transfect Co-transfect with: 1. PPRE-Luciferase Reporter 2. PPARα Expression Vector 3. Renilla Control Vector Start->Transfect Incubate1 Incubate 24h for plasmid expression Transfect->Incubate1 Treat Treat with GW7647 (Dose-Response) or Vehicle Incubate1->Treat Incubate2 Incubate 18-24h Treat->Incubate2 Lyse Lyse Cells Incubate2->Lyse Measure Measure Firefly & Renilla Luciferase Activity Lyse->Measure Analyze Normalize Firefly to Renilla Calculate Fold Induction Measure->Analyze End Results Analyze->End

Caption: Experimental workflow for a PPARα reporter gene assay.

  • Materials:

    • HEK293 or HeLa cells (known to have low endogenous PPARα).

    • PPRE-driven firefly luciferase reporter plasmid.

    • A plasmid for constitutive expression of human PPARα.

    • A control plasmid for constitutive expression of Renilla luciferase (for normalization).

    • Transfection reagent (e.g., Lipofectamine).

  • Procedure:

    • Seed HEK293 cells in a white, clear-bottom 96-well plate at 2 x 10⁴ cells/well.

    • After 24 hours, prepare the transfection complex containing the three plasmids and transfection reagent according to the manufacturer's protocol.

    • Add the complex to the cells and incubate for 24 hours. Causality: This allows the cells to take up the DNA and express both PPARα and the reporter constructs.

    • Remove the transfection medium and replace it with fresh medium containing various concentrations of GW7647 (e.g., 0.1 nM to 1 µM) or vehicle control.

    • Incubate for 18-24 hours.

    • Perform a dual-luciferase assay according to the manufacturer's instructions, measuring both firefly and Renilla luciferase activity.

  • Data Analysis:

    • For each well, calculate the ratio of Firefly Luciferase activity to Renilla Luciferase activity to normalize for transfection efficiency and cell number.

    • Calculate the "Fold Induction" by dividing the normalized activity of each GW7647-treated well by the normalized activity of the vehicle control.

    • Plot the Fold Induction against the log of the GW7647 concentration to generate a dose-response curve and determine the EC₅₀ value. The EC₅₀ for human PPARα is approximately 6 nM.[2][6]

Section 4: Summary of In Vitro Applications and Concentrations

The utility of GW7647 has been demonstrated across a variety of cell lines and biological contexts. This table summarizes key findings from the literature to guide experimental design.

Cell Line/TypeApplication/Endpoint StudiedEffective Concentration RangeReference
Human MyotubesModulation of oleate metabolism, lipid oxidationNot specified, potent effect noted[2][10]
J774 Murine MacrophagesInhibition of LPS-induced nitric oxide (NO) production3 - 30 µM[1]
Caco2BBE CellsIncreased PDZK1 protein expression1 µM[6]
Antral Mucous CellsPI3K/Akt phosphorylation, enhanced exocytosis50 nM[6]
ARPE19 CellsAttenuation of high-glucose-induced oxidative stress10 µM[15]
WIF-B9 HepatocytesReduction of AQP9 protein abundance100 nM[6]
HeLa CellsIn vitro PPARα activation assaysEC₅₀ ~ 3.1 µM (agonist comparison)[16]
APPsw/SH-SY5Y CellsNeuroprotection, reduced inflammation & lipid peroxidationNot specified for in vitro[19]

References

  • 5-[(4-Acetylphenoxy)methyl]-2-furoic acid.Google AI Search.
  • Diminished Hepatocarcinogenesis by a Potent, High-Affinity Human PPARα Agonist in PPARA-Humanized Mice. PubMed.[Link]

  • The Role of PPARα Activation in Liver and Muscle. PubMed Central.[Link]

  • The Combination of PPARα Agonist GW7647 and Imeglimin Has Potent Effects on High-Glucose-Induced Cellular Biological Responses in Human Retinal Pigment Epithelium Cells. PubMed Central.[Link]

  • PPARα activation promotes liver progenitor cell-mediated liver regeneration by suppressing YAP signaling in zebrafish. PubMed.[Link]

  • PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases. PubMed Central.[Link]

  • PPAR-α Agonist GW7647 Protects Against Oxidative Stress and Iron Deposit via GPx4 in a Transgenic Mouse Model of Alzheimer's Diseases. PubMed.[Link]

  • 2-Furoic acid. Wikipedia.[Link]

  • A ligand-induced structural change in fatty acid–binding protein 1 is associated with potentiation of peroxisome proliferator–activated receptor α agonists. NIH.[Link]

  • Molecular Actions of PPARα in Lipid Metabolism and Inflammation. Oxford Academic.[Link]

  • The Role of PPARα in Liver Progenitor Cell-Mediated Liver Regeneration. University of Pittsburgh.[Link]

  • Nuclear Receptor PPARα as a Therapeutic Target in Diseases Associated with Lipid Metabolism Disorders. MDPI.[Link]

  • The Nuclear Receptor Peroxisome Proliferator-Activated Receptor- Mediates the Anti-Inflammatory Actions of Palmitoylethanolamide. ResearchGate.[Link]

  • PPARα activation promotes liver progenitor cell-mediated liver regeneration by suppressing YAP signaling in zebrafish. ResearchGate.[Link]

  • The Prodigious Potential of mRNA Electrotransfer as a Substitute to Conventional DNA-Based Transient Transfection. MDPI.[Link]

  • Cell Cultivation Handbook. Nacalai Tesque.[Link]

  • Regulation of lipid metabolism by PPARalpha. Reactome Pathway Database.[Link]

  • The Role of PPAR Alpha in the Modulation of Innate Immunity. MDPI.[Link]

  • 100 Liter Transient Transfection. ResearchGate.[Link]

  • Integrated physiology and systems biology of PPARα. PubMed Central.[Link]

  • 5-(4-Methoxyphenyl)-2-furoic acid | C12H10O4 | CID 855023. PubChem.[Link]

Sources

Method

Application Notes and Protocols for Determining the Antimicrobial Efficacy of 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid

Introduction: The Therapeutic Potential of Furoic Acid Derivatives Furoic acid and its derivatives represent a class of heterocyclic organic compounds that have garnered significant interest in medicinal chemistry due to...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Furoic Acid Derivatives

Furoic acid and its derivatives represent a class of heterocyclic organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1][2] The furan ring is a key structural motif in many natural products and synthetic compounds with therapeutic properties, including antimicrobial and anti-inflammatory effects.[1] The antimicrobial activity of these compounds is often attributed to their ability to interfere with essential microbial processes, such as enzymatic activity or cell membrane integrity.[2][3] Specifically, the structural features of furan derivatives, including the presence of aromatic rings and various functional groups, play a crucial role in their biological efficacy.[1][2] The compound of interest, 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid, combines the furoic acid scaffold with a phenoxy moiety, a structural alert for potential biological activity. This application note provides a detailed, field-proven protocol for the comprehensive in vitro evaluation of the antimicrobial properties of this novel compound.

Scientific Rationale and Assay Selection

To robustly characterize the antimicrobial profile of a novel synthetic compound, a multi-faceted approach is essential. This protocol outlines two complementary methods: the Agar Well Diffusion Assay for initial qualitative screening and the Broth Microdilution Method for quantitative determination of the Minimum Inhibitory Concentration (MIC). This dual-assay strategy allows for an efficient initial assessment of antimicrobial activity, followed by a precise quantification of potency.

The selection of these methods is grounded in their widespread use, reproducibility, and standardization by authoritative bodies such as the Clinical and Laboratory Standards Institute (CLSI).[4][5][6] Adherence to CLSI guidelines is paramount for ensuring the validity and comparability of results across different laboratories.[7]

Experimental Workflow Overview

The following diagram illustrates the sequential workflow for assessing the antimicrobial activity of 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid.

antimicrobial_workflow cluster_prep Phase 1: Preparation cluster_screening Phase 2: Qualitative Screening cluster_quantitative Phase 3: Quantitative Analysis cluster_analysis Phase 4: Data Analysis Compound_Prep Compound Stock Solution Preparation Agar_Well Agar Well Diffusion Assay Compound_Prep->Agar_Well Test Compound Broth_Micro Broth Microdilution Assay (MIC Determination) Compound_Prep->Broth_Micro Serial Dilutions Inoculum_Prep Microbial Inoculum Preparation (0.5 McFarland) Inoculum_Prep->Agar_Well Standardized Inoculum Inoculum_Prep->Broth_Micro Standardized Inoculum Agar_Well->Broth_Micro Proceed if activity is observed Data_Analysis Data Interpretation and Reporting Broth_Micro->Data_Analysis MIC Values

Caption: Experimental workflow for antimicrobial susceptibility testing.

Part 1: Qualitative Screening via Agar Well Diffusion Assay

The agar well diffusion method provides a preliminary assessment of the antimicrobial activity of a test compound.[8][9] This technique is based on the diffusion of the antimicrobial agent from a well through a solidified agar medium inoculated with a test microorganism. The presence of a zone of inhibition around the well indicates antimicrobial activity.

Materials
  • 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid

  • Dimethyl sulfoxide (DMSO, sterile)

  • Mueller-Hinton Agar (MHA) plates

  • Sterile saline (0.85% NaCl)

  • Sterile swabs

  • Sterile cork borer (6-8 mm diameter)

  • Micropipettes and sterile tips

  • Incubator (35-37°C)

  • Calipers or ruler

  • Positive control antibiotic discs (e.g., Ciprofloxacin, Vancomycin)

  • Negative control (sterile DMSO)

  • Test microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

Protocol
  • Preparation of Test Compound: Prepare a stock solution of 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid in sterile DMSO at a high concentration (e.g., 10 mg/mL). The choice of DMSO is due to its ability to dissolve a wide range of organic compounds and its minimal toxicity to most microorganisms at low concentrations.

  • Inoculum Preparation:

    • Aseptically pick 3-5 well-isolated colonies of the test microorganism from an overnight culture plate.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • Plate Inoculation:

    • Dip a sterile swab into the standardized inoculum suspension and rotate it against the side of the tube to remove excess liquid.

    • Evenly streak the swab over the entire surface of a Mueller-Hinton Agar plate in three different directions to ensure uniform growth.

    • Allow the plate to dry for 5-15 minutes with the lid slightly ajar.

  • Well Creation and Sample Loading:

    • Using a sterile cork borer, create uniform wells in the inoculated agar plate.[10]

    • Carefully pipette a fixed volume (e.g., 100 µL) of the test compound solution into a designated well.[10]

    • In separate wells, place a positive control antibiotic disc and add 100 µL of sterile DMSO as a negative control.[11]

  • Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for yeast.[10]

  • Data Collection: After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters.[10]

Part 2: Quantitative Analysis via Broth Microdilution for MIC Determination

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12][13] The MIC is the lowest concentration of the drug that prevents visible growth of a microorganism after overnight incubation.[13][14] This method is considered a gold standard for susceptibility testing and is detailed in CLSI document M07.[5][6]

Materials
  • 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid stock solution (in DMSO)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Multi-channel pipette

  • Sterile reagent reservoirs

  • Incubator (35-37°C)

  • Microplate reader (optional, for absorbance measurement)

  • Growth indicator dye (e.g., Resazurin, INT) (optional)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Test microbial strains

Protocol
  • Preparation of the Microtiter Plate:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well plate, except for the first column.

    • In the first column, add 200 µL of the test compound at twice the desired highest final concentration. This is achieved by diluting the stock solution in CAMHB.

  • Serial Dilution:

    • Using a multi-channel pipette, perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last column of dilutions.

  • Inoculum Preparation:

    • Prepare a standardized inoculum as described in the agar well diffusion protocol (0.5 McFarland).

    • Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation of the Plate:

    • Inoculate each well with 100 µL of the diluted bacterial suspension.[15] This will bring the final volume in each well to 200 µL and dilute the compound concentrations to the final desired range.

  • Controls:

    • Growth Control: A well containing only CAMHB and the microbial inoculum.

    • Sterility Control: A well containing only CAMHB to check for contamination.

    • Positive Control: A row of wells with a known antibiotic undergoing serial dilution.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.[4]

  • MIC Determination:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).[15] This can be assessed visually or by using a microplate reader to measure absorbance at 600 nm.[16]

    • The use of a growth indicator dye like resazurin can aid in visualizing viability, where a color change indicates metabolic activity.[17][18]

Data Presentation and Interpretation

The results of the antimicrobial assays should be systematically recorded and presented for clear interpretation.

Table 1: Agar Well Diffusion Assay Results
Test MicroorganismCompound ConcentrationZone of Inhibition (mm)Positive Control (Antibiotic)Zone of Inhibition (mm)Negative Control (DMSO)
S. aureus ATCC 259231 mg/wellVancomycin (30 µg)No Zone
E. coli ATCC 259221 mg/wellCiprofloxacin (5 µg)No Zone
C. albicans ATCC 900281 mg/wellFluconazole (25 µg)No Zone
Table 2: Broth Microdilution Assay Results (MIC)
Test MicroorganismMIC of Test Compound (µg/mL)MIC of Positive Control (µg/mL)
S. aureus ATCC 25923
E. coli ATCC 25922
C. albicans ATCC 90028

Visualization of the Broth Microdilution Principle

The following diagram illustrates the principle of determining the MIC using the broth microdilution method.

MIC_determination cluster_plate 96-Well Microtiter Plate cluster_key Interpretation Key conc_label Compound Concentration (µg/mL) -> well1 128 well2 64 well3 32 well4 16 well5 8 well6 4 well7 2 well8 1 gc Growth Control sc Sterility Control key1 No Growth (Inhibition) key2 MIC (Lowest inhibitory conc.) key3 Growth (Turbid) key4 Growth Control (Turbid) key5 Sterility Control (Clear)

Caption: Visual representation of MIC determination in a 96-well plate.

Conclusion and Future Directions

This document provides a comprehensive and scientifically grounded protocol for the initial antimicrobial evaluation of 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid. By following these standardized procedures, researchers can obtain reliable and reproducible data on the compound's spectrum of activity and potency. Positive results from these assays would warrant further investigation, including determining the minimum bactericidal or fungicidal concentration (MBC/MFC), time-kill kinetics, and mechanism of action studies to fully elucidate the therapeutic potential of this novel furoic acid derivative.

References

  • Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid - PMC - NIH. (2020-02-12).
  • Synthesis and antimicrobial activity of some new 4-hetarylpyrazole and furo[2,3-c]pyrazole derivatives - PubMed.
  • Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives - MDPI.
  • Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC - PubMed Central. (2020-08-19).
  • Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021-09-27).
  • 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus - ResearchGate.
  • Antityrosinase and antimicrobial activities of furfuryl alcohol, furfural and furoic acid - PubMed.
  • In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives - MDPI. (2023-06-06).
  • Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria - NIH.
  • Methods for in vitro evaluating antimicrobial activity: A review - PMC - PubMed Central.
  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH.
  • Synthesis of Novel Heterocyclic Analogs of 5-(4-Methylcarboxamido-phenyl)-2-furoic acid as Potent Antimicrobial Agents | Request PDF - ResearchGate. (2025-08-06).
  • Recent Advancements in Enhancing Antimicrobial Activity of Plant-Derived Polyphenols by Biochemical Means - MDPI.
  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - MDPI.
  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - CLSI.
  • Antibacterial Activity and Biofilm Dispersion of an Isopropyl Methylphenol-containing Dentifrice - ResearchGate. (2025-08-04).
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - NIH.
  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC - NIH. (2021-02-04).
  • Antimicrobial activity of synthetic compounds. | Download Table - ResearchGate.
  • Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed.
  • Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. (2023-11-03).
  • Antimicrobial susceptibility testing (Broth microdilution method) - WOAH - Asia.
  • Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumannii agents - PubMed. (2017-02-01).
  • 13.5A: Minimal Inhibitory Concentration (MIC) - Biology LibreTexts. (2024-11-23).
  • In vitro antimicrobial activity of five essential oils on multidrug resistant Gram-negative clinical isolates - NIH.
  • Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human - University of Cincinnati.
  • A Novel and Efficient Synthesis of Various 7-Hydroxy-9(Furo[2,3-b]Quinolin-2-Yl)6H- Benzo[c]Coumarins and Evaluation of their Antimicrobial Activity - IJPRS.
  • M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - ResearchGate. (2012-01-01).
  • A novel colorimetric broth microdilution method to determine the minimum inhibitor concentration (MIC) of antibiotics and essential oils against Helicobacter pylori - ResearchGate. (2025-08-06).
  • Broth Microdilution | MI - Microbiology.
  • Antimicrobial assay using agar well diffusion method . (A) MMPP4 strain... - ResearchGate.
  • The minimum inhibitory concentration of antibiotics | BMG LABTECH. (2024-07-30).

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Application

"anti-inflammatory assay for 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid"

Application Note & Protocol Guide Title: A Multi-Assay Strategy for Evaluating the Anti-Inflammatory Potential of 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid Abstract This document provides a detailed framework and step...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Title: A Multi-Assay Strategy for Evaluating the Anti-Inflammatory Potential of 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid

Abstract

This document provides a detailed framework and step-by-step protocols for the comprehensive in vitro evaluation of the anti-inflammatory properties of a novel compound, 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid. Given the absence of established biological data for this specific molecule, we propose a logical, tiered screening cascade designed to first identify and quantify its anti-inflammatory effects and then to elucidate its potential mechanism of action. The protocols are grounded in established methodologies, including the assessment of nitric oxide and pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated macrophages, direct enzyme inhibition of cyclooxygenase-2 (COX-2), and analysis of the NF-κB signaling pathway. This guide is intended to provide researchers with the necessary tools to rigorously assess the therapeutic potential of this and other novel chemical entities.

Introduction & Rationale

Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a hallmark of numerous chronic diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel, potent, and safe anti-inflammatory agents is a cornerstone of modern drug discovery. The target compound, 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid, is a derivative of furoic acid. While some furan-containing compounds have been investigated for a range of biological activities, the specific anti-inflammatory profile of this molecule is currently uncharacterized.[1][2][3][4][5]

The structural features of the compound, possessing an aromatic ether linkage and a carboxylic acid group, suggest potential interactions with enzymatic targets in inflammatory pathways, such as cyclooxygenases (COX). Therefore, a systematic investigation is warranted. This guide outlines a strategic workflow to screen for anti-inflammatory activity, beginning with cell-based assays that mimic an inflammatory response and progressing to more specific mechanistic assays.

Proposed Investigational Workflow

A tiered approach is recommended to efficiently screen the compound. This begins with a primary cell-based screen to detect general anti-inflammatory activity, followed by secondary assays to identify the specific molecular targets and pathways being modulated.

G cluster_0 Phase 1: Primary Screening (Cell-Based) cluster_1 Phase 2: Mechanistic Elucidation A LPS-Stimulated RAW 264.7 Macrophages B Measure Nitric Oxide (NO) Production (Griess Assay) A->B Treat with Compound C Measure Pro-inflammatory Cytokines (TNF-α, IL-6 ELISA) A->C Treat with Compound D Cell-Free COX-2 Enzyme Inhibition Assay B->D If NO is reduced Result1 Determine IC50 for NO Inhibition B->Result1 E NF-κB Activation Assay (e.g., Western Blot for p-IκBα or Reporter Assay) C->E If cytokines are reduced Result2 Determine IC50 for Cytokine Inhibition C->Result2 Result3 Determine IC50 for COX-2 Inhibition D->Result3 Result4 Confirm NF-κB Pathway Involvement E->Result4 G cluster_0 Cytoplasm cluster_1 Inside Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Recruitment IKK IKK Activation MyD88->IKK IκBα IκBα Phosphorylation & Degradation IKK->IκBα NFκB NF-κB IκBα->NFκB Releases Nucleus Nucleus NFκB->Nucleus Translocation Gene Pro-inflammatory Gene Transcription iNOS iNOS Gene->iNOS Expression of COX2 COX2 Gene->COX2 Expression of TNFα TNFα Gene->TNFα Expression of IL6 IL6 Gene->IL6 Expression of

Caption: Simplified LPS-induced NF-κB signaling pathway.

Protocol 1: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

Principle: In inflammation, the enzyme inducible nitric oxide synthase (iNOS) is upregulated and produces large amounts of NO. [6]NO is a key signaling molecule but at high concentrations, it contributes to cytotoxicity and tissue damage. Measuring the inhibition of NO production is a primary indicator of anti-inflammatory activity. NO is unstable, but it rapidly oxidizes to nitrite (NO₂⁻) in the cell culture medium. The Griess assay is a simple colorimetric method to quantify nitrite concentration. [7][8] Methodology:

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid in DMSO. Create a serial dilution in culture medium to achieve final concentrations ranging from 1 µM to 100 µM. Ensure the final DMSO concentration is ≤0.1% to avoid solvent toxicity.

  • Treatment: Pre-treat the cells with varying concentrations of the test compound for 1-2 hours. Include a vehicle control (DMSO) and a positive control (e.g., L-NAME, a known NOS inhibitor).

  • Stimulation: After pre-treatment, add LPS (final concentration of 1 µg/mL) to all wells except the negative control group. [9]6. Incubation: Incubate the plate for 24 hours at 37°C.

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent I (sulfanilamide solution) to each well and incubate for 10 minutes at room temperature, protected from light. [7] * Add 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes. [7] * Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage inhibition of NO production relative to the LPS-stimulated vehicle control. Calculate the IC₅₀ value.

Data Presentation (Example):

Treatment GroupConcentration (µM)Absorbance (540 nm)NO₂⁻ Conc. (µM)% Inhibition
Control (No LPS)-0.0521.1-
LPS + Vehicle-0.48525.40%
Test Compound10.41021.216.5%
Test Compound100.28814.542.9%
Test Compound500.1507.072.4%
Test Compound1000.0984.283.5%
L-NAME (Positive Ctrl)1000.0853.586.2%

Protocol 2: Pro-Inflammatory Cytokine Quantification by ELISA

Principle: Pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β are master regulators of the inflammatory response. [10][11]Their production is tightly controlled and is a hallmark of macrophage activation. [12][13]Quantifying the reduction of these cytokines in the cell supernatant after treatment with the test compound provides strong evidence of anti-inflammatory activity. Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method for this purpose. [14] Methodology:

  • Cell Treatment: Follow steps 1-6 from Protocol 1.

  • Supernatant Collection: After the 24-hour incubation, centrifuge the 96-well plate at low speed to pellet any detached cells. Carefully collect the supernatant and store it at -80°C until analysis.

  • ELISA Procedure:

    • Use commercially available ELISA kits for mouse TNF-α and IL-6.

    • Follow the manufacturer's instructions precisely. This typically involves:

      • Coating a 96-well plate with a capture antibody.

      • Adding standards, controls, and the collected cell supernatants.

      • Incubating to allow the cytokine to bind to the capture antibody.

      • Washing the plate to remove unbound material.

      • Adding a detection antibody conjugated to an enzyme (e.g., HRP).

      • Incubating and washing again.

      • Adding a substrate that reacts with the enzyme to produce a measurable color change.

      • Stopping the reaction and measuring the absorbance at the specified wavelength.

  • Data Analysis: Generate a standard curve for each cytokine. Calculate the concentration of TNF-α and IL-6 in each sample. Determine the percentage inhibition and IC₅₀ value for the test compound.

Data Presentation (Example):

Treatment GroupConcentration (µM)TNF-α (pg/mL)% Inhibition (TNF-α)IL-6 (pg/mL)% Inhibition (IL-6)
Control (No LPS)-35-25-
LPS + Vehicle-35800%52100%
Test Compound1315012.0%48506.9%
Test Compound10198044.7%276047.0%
Test Compound5085076.2%112078.5%
Test Compound10041088.5%65087.5%

Protocol 3: Direct COX-2 Enzyme Inhibition Assay (Cell-Free)

Principle: Non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting COX enzymes, which convert arachidonic acid into prostaglandins, key mediators of pain and inflammation. [15]COX-2 is the isoform that is inducibly expressed at sites of inflammation. [16]A cell-free enzymatic assay directly measures the ability of the test compound to inhibit the activity of purified recombinant COX-2, allowing for the determination of a direct mechanism of action. [17][18][19] Methodology:

  • Assay Kit: Utilize a commercial fluorometric or colorimetric COX-2 inhibitor screening kit. [16][17][20]These kits provide the necessary reagents including purified human recombinant COX-2, arachidonic acid (substrate), and a detection probe.

  • Reagent Preparation: Prepare all reagents according to the kit's manual. Reconstitute the COX-2 enzyme and prepare dilutions of the test compound and a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.

  • Assay Procedure (General Steps):

    • To the wells of a 96-well plate, add the assay buffer.

    • Add 10 µL of the diluted test compound, positive control, or vehicle (DMSO). [19] * Add 10-20 µL of the reconstituted COX-2 enzyme to all wells except the background control. [16] * Incubate for a specified time (e.g., 10-15 minutes) at 37°C to allow the inhibitor to bind to the enzyme. [19] * Initiate the enzymatic reaction by adding the arachidonic acid substrate.

    • Incubate for a short period (e.g., 2-5 minutes).

    • Measure the fluorescence or absorbance according to the kit's protocol. The signal is proportional to the amount of prostaglandin produced.

  • Data Analysis: Calculate the percentage of COX-2 activity remaining in the presence of the test compound compared to the vehicle control. Plot the percent inhibition against the compound concentration to determine the IC₅₀ value.

Protocol 4: NF-κB Activation Pathway Analysis

Principle: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammatory gene expression, including iNOS, COX-2, and pro-inflammatory cytokines. [21][22][23]In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein called IκBα. Upon stimulation by LPS, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription. Assessing the phosphorylation status of IκBα is a direct way to measure the activation of this critical upstream pathway.

Methodology (Western Blot):

  • Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Grow to 80-90% confluency. Pre-treat with the test compound (at its IC₅₀ concentration determined from previous assays) for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for a short duration (e.g., 15-30 minutes), which is the peak time for IκBα phosphorylation.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody against phosphorylated IκBα (p-IκBα) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total IκBα and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software. A decrease in the ratio of p-IκBα to total IκBα in the compound-treated group compared to the LPS-only group indicates inhibition of the NF-κB pathway.

Conclusion & Future Directions

This application guide details a robust, multi-faceted strategy to perform a comprehensive anti-inflammatory evaluation of 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid. By progressing from broad cellular screens to specific enzymatic and pathway analyses, researchers can effectively determine the compound's efficacy and begin to unravel its mechanism of action. Positive results from these in vitro assays would provide a strong rationale for advancing the compound into more complex studies, including assessment of other inflammatory pathways (e.g., MAPK signaling), evaluation in primary immune cells, and eventual validation in in vivo models of inflammation.

References

  • 5-(4-Nitrophenyl)furan-2-carboxylic Acid. MDPI. Available at: [Link].

  • 5-[(4-Acetylphenoxy)methyl]-2-furoic acid. ExportersIndia. Available at: [Link].

  • The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation. National Institutes of Health (PMC). Available at: [Link].

  • Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.7 Cells and a Rat Model of Inflammation. PubMed. Available at: [Link].

  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. National Institutes of Health (PMC). Available at: [Link].

  • In Vitro Antioxidant and Anti-Inflammatory Activities of Bioactive Proteins and Peptides from Rhodomonas sp. MDPI. Available at: [Link].

  • 5-(4-Methoxyphenyl)-2-furoic acid. PubChem. Available at: [Link].

  • Ginsenoside Rk1 alleviates lipopolysaccharide (LPS)-induced cognitive impairment by modulating synaptic plasticity. Frontiers. Available at: [Link].

  • Modulation of Macrophage Inflammatory Responses by UDP-Glucuronosyltransferase-Mediated PGE2 Glucuronidation. Preprints.org. Available at: [Link].

  • Quantitative analysis of proinflammatory cytokines (IL-1beta, IL-6, TNF-alpha) in human skin wounds. PubMed. Available at: [Link].

  • NF-κB signaling in inflammation. PubMed. Available at: [Link].

  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ijpsr.com. Available at: [Link].

  • Macrophage Inflammatory Assay. National Institutes of Health (PMC). Available at: [Link].

  • The NF-kB Signaling Pathway. Creative Diagnostics. Available at: [Link].

  • Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor. International Journal of Nanomedicine. Available at: [Link].

  • In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals. The Pharma Innovation. Available at: [Link].

  • Correlation of the Pro-Inflammatory Cytokines IL-1β, IL-6, and TNF-α, Inflammatory Markers, and Tumor Markers with the Diagnosis and Prognosis of Colorectal Cancer. MDPI. Available at: [Link].

  • Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. MDPI. Available at: [Link].

  • COX2 Inhibitor Screening Assay Kit. BPS Bioscience. Available at: [Link].

  • Proinflammatory cytokine (IL-1beta, IL-6, IL-12, IL-18 and TNF-alpha) levels in sera of patients with subacute cutaneous lupus erythematosus (SCLE). PubMed. Available at: [Link].

  • Synthesis and physicochemical properties of the furan dicarboxylic acid, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid, an inhibitor of plasma protein binding in uraemia. PubMed. Available at: [Link].

  • (PDF) Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. ResearchGate. Available at: [Link].

  • NF-κB. Wikipedia. Available at: [Link].

  • In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables. National Institutes of Health (PMC). Available at: [Link].

  • EnzyChrom™ Nitric Oxide Synthase Assay Kit. BioAssay Systems. Available at: [Link].

  • Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn. National Institutes of Health (PMC). Available at: [Link].

  • (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. Available at: [Link].

  • NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers. Available at: [Link].

  • COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Assay Genie. Available at: [Link].

  • Ultra Sensitive Assay for Nitric Oxide Synthase. Oxford Biomedical Research. Available at: [Link].

  • 3-Carboxy-4-Methyl-5-Propyl-2-Furanpropanoic Acid. PubChem. Available at: [Link].

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Method

Application Notes &amp; Protocols: 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid as a Versatile Pharmaceutical Intermediate

Abstract This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the utilization of 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid as a key pharmace...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the utilization of 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid as a key pharmaceutical intermediate. We will elucidate its synthesis, purification, and characterization, alongside detailed protocols for its application in the synthesis of potential therapeutic agents. A significant focus is placed on its role as a scaffold for developing Peroxisome Proliferator-Activated Receptor (PPAR) modulators, a critical target in metabolic diseases.

Introduction: The Strategic Value of the Furan Moiety in Drug Design

The furan ring is a privileged heterocyclic scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic drugs. Its unique electronic properties and ability to act as a bioisosteric replacement for other aromatic systems make it a valuable component in drug design.[1] Specifically, 2-furoic acid derivatives serve as versatile building blocks for creating novel drug candidates targeting a wide array of diseases, from infectious agents to metabolic disorders.[2][3] The subject of this guide, 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid, combines the furoic acid core with a substituted phenoxy moiety, a common feature in potent bioactive molecules. This structural arrangement makes it a particularly interesting intermediate for probing ligand-binding pockets of various receptors.

Synthesis of 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid

The most direct and industrially scalable approach to synthesizing the title compound is via the Williamson ether synthesis . This classic SN2 reaction involves the coupling of a phenoxide with an alkyl halide.[4][5] In this case, we will react the sodium salt of 4-isopropylphenol with a suitable 5-(halomethyl)furan-2-carboxylate ester, followed by saponification to yield the desired carboxylic acid.

Synthetic Workflow Diagram

G cluster_0 Step 1: Esterification cluster_1 Step 2: Halogenation cluster_2 Step 3: Williamson Ether Synthesis cluster_3 Step 4: Saponification A 5-(Hydroxymethyl)-2-furoic acid B Methyl 5-(hydroxymethyl)furan-2-carboxylate A->B MeOH, H+ cat. C Methyl 5-(chloromethyl)furan-2-carboxylate B->C SOCl2 or PCl5 F Methyl 5-[(4-isopropylphenoxy)methyl]-2-furoate C->F D 4-Isopropylphenol E Sodium 4-isopropylphenoxide D->E NaH or NaOH E->F G 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid F->G 1. NaOH, H2O/MeOH 2. H+ workup G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Ligand 5-[(4-Isopropylphenoxy)methyl]- 2-furoic acid derivative PPAR PPAR Ligand->PPAR Binding PPAR_RXR PPAR-RXR Heterodimer PPAR->PPAR_RXR RXR RXR RXR->PPAR_RXR PPRE PPRE (Peroxisome Proliferator Response Element) PPAR_RXR->PPRE Binds to DNA Gene_Expression Target Gene Transcription PPRE->Gene_Expression Activation Metabolic_Effects Regulation of Lipid and Glucose Metabolism Gene_Expression->Metabolic_Effects

Sources

Application

Application Notes and Protocols for Establishing Experimental Dosimetry of 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid

A Framework for a Novel Research Compound Introduction: The Critical Role of Dosimetry in Preclinical Research The compound 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid (CAS: 406470-58-4) is a structurally defined organi...

Author: BenchChem Technical Support Team. Date: February 2026

A Framework for a Novel Research Compound

Introduction: The Critical Role of Dosimetry in Preclinical Research

The compound 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid (CAS: 406470-58-4) is a structurally defined organic molecule available for research purposes.[1] As of the date of this publication, there is a notable absence of publicly available data regarding its biological activity, mechanism of action, and established dosimetry for in vitro or in vivo experimental systems. Therefore, this document serves as a foundational guide for researchers, scientists, and drug development professionals to establish a robust and reproducible dosimetric framework for this and other novel chemical entities.

Dosimetry, in the context of pharmacology and toxicology, is the systematic determination of the dose-response relationship of a compound. Accurate dosimetry is the bedrock of any meaningful biological experiment, ensuring that observed effects are directly attributable to the compound and that experimental outcomes are both reproducible and translatable. This guide will provide the strategic and methodological framework to navigate the essential phases of dosimetric characterization, from initial physicochemical assessment to in vitro and in vivo dose-range finding.

Pre-analytical Characterization: The Foundation of Accurate Dosing

Before initiating any biological experiments, a thorough understanding of the physicochemical properties of 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid is paramount. These properties will dictate how the compound is handled, formulated, and administered, and will significantly impact its bioavailability and ultimate biological effect.

Compound Identity and Purity

The initial step is to confirm the identity and purity of the compound.

  • Identity Confirmation : Techniques such as Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS) should be used to confirm that the compound's structure matches that of 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid.

  • Purity Assessment : High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the compound. A purity of ≥95% is generally considered acceptable for initial biological screening.

Solubility and Stability Assessment

A compound can only exert a biological effect if it can be delivered to the target cells or tissues in a soluble and stable form.

Protocol 2.2.1: Solubility Determination

  • Solvent Selection : Test the solubility of the compound in a panel of common laboratory solvents, starting with Dimethyl Sulfoxide (DMSO) for in vitro studies and aqueous vehicles (e.g., saline, phosphate-buffered saline (PBS), solutions with co-solvents like PEG400) for in vivo studies.

  • Stock Solution Preparation : Prepare a high-concentration stock solution (e.g., 10-100 mM) in an appropriate organic solvent like DMSO.[2]

  • Working Solution Preparation : Determine the maximum concentration at which the compound remains soluble in the final aqueous-based cell culture medium or in vivo dosing vehicle. This is critical to avoid compound precipitation in the experimental system.

  • Observation : Visually inspect for precipitation after dilution and consider using a spectrophotometer to detect subtle precipitation by measuring light scattering.

Protocol 2.2.2: Stability in Experimental Media

  • Incubation : Incubate the compound in the intended experimental medium (e.g., cell culture medium with 10% fetal bovine serum or plasma) at 37°C.

  • Time-Course Analysis : Collect samples at various time points (e.g., 0, 2, 8, 24, 48 hours).

  • Quantification : Use HPLC to quantify the amount of the parent compound remaining at each time point to determine its stability and degradation kinetics.

In Vitro Dosimetry: Determining Effective Concentrations in Cell-Based Assays

The goal of in vitro dosimetry is to identify a range of concentrations that elicit a measurable biological response without causing overt, non-specific cytotoxicity.

Workflow for In Vitro Dosimetry

The following diagram outlines the logical flow for establishing an in vitro dose range.

G cluster_0 Phase 1: Cytotoxicity Assessment cluster_1 Phase 2: Functional Dose-Response A Prepare Serial Dilutions of Compound (e.g., 0.1 µM to 100 µM) B Treat Selected Cell Line(s) A->B C Incubate for 24-72 hours B->C D Perform Cytotoxicity Assay (e.g., MTT, LDH, CellTiter-Glo) C->D E Determine CC50 (50% Cytotoxic Concentration) D->E F Select Sub-Toxic Concentration Range (Well below CC50) E->F Inform Selection G Perform Target-Specific Functional Assay (e.g., Reporter Gene, Protein Expression, Enzyme Activity) F->G H Determine EC50 (50% Effective Concentration) G->H

Caption: Workflow for In Vitro Dose-Range Finding.

Protocol for In Vitro Cytotoxicity Assessment

This protocol provides a general method to determine the concentration of 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid that is toxic to cells.

  • Cell Plating : Plate the cells of interest (e.g., a human cancer cell line or a primary cell type) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation : Prepare a 2X working stock of the compound by serially diluting the high-concentration stock in cell culture medium. A typical starting range would be from 0.1 µM to 100 µM.

  • Cell Treatment : Remove the existing medium from the cells and add the 2X working stock. Add an equal volume of fresh medium to achieve the final 1X concentration. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation : Incubate the plate for a relevant duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • Viability Assay : Perform a cell viability assay, such as the MTT or CellTiter-Glo® assay, according to the manufacturer's instructions.

  • Data Analysis : Plot the cell viability (%) against the log of the compound concentration and use a non-linear regression model to calculate the CC50 value.

The results from this assay will define the upper limit for concentrations to be used in subsequent functional assays.

In Vivo Dosimetry: Establishing a Safe and Effective Dose Range in Animal Models

The primary objectives of in vivo dosimetry are to determine the maximum tolerated dose (MTD) and to identify a dose range that results in a desired pharmacological effect without causing significant toxicity.

Workflow for In Vivo Dose-Range Finding

G cluster_0 Phase 1: Acute Toxicity / MTD Study cluster_1 Phase 2: Preliminary Efficacy Study A Select Animal Model and Route of Administration (e.g., Mouse, Oral Gavage) B Administer Single Escalating Doses (e.g., 1, 10, 100 mg/kg) A->B C Monitor for Clinical Signs of Toxicity (Weight loss, behavior changes) for 7-14 days B->C D Determine Maximum Tolerated Dose (MTD) C->D E Select Doses Below MTD (e.g., 0.25x, 0.5x, 1x MTD) D->E Inform Selection F Administer Compound in Disease Model E->F G Measure Pharmacodynamic (PD) Biomarkers and/or Efficacy Endpoints F->G H Establish Preliminary Effective Dose (ED) G->H

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid

Welcome to the technical support guide for the synthesis of 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help researche...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their synthetic protocols, improve yields, and ensure high purity of the final product. The guidance herein is based on established chemical principles and field-proven insights.

Introduction to the Synthesis

The synthesis of 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid is typically achieved through a two-step process. The first step involves a nucleophilic substitution reaction, specifically the Williamson ether synthesis, to couple 4-isopropylphenol with a suitable 5-substituted furan derivative. The second step is the oxidation of the aldehyde group at the C2 position of the furan ring to a carboxylic acid. While conceptually straightforward, achieving high yields requires careful control over reaction parameters to mitigate common side reactions.

This guide is structured to address specific issues you may encounter at each stage of this synthesis.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis in a practical question-and-answer format.

Question 1: Why is my yield of the ether intermediate, 5-[(4-Isopropylphenoxy)methyl]-2-furfural, consistently low?

Answer: Low yields in the Williamson ether synthesis step are typically due to suboptimal reaction conditions or competing side reactions.[1] This synthesis follows an SN2 mechanism, which is sensitive to several factors.[2][3]

  • Causality: The reaction involves the attack of the 4-isopropylphenoxide nucleophile on an electrophilic carbon of the furan derivative.[4] For this SN2 reaction to be efficient, steric hindrance at the reaction center must be minimized, and a good leaving group is required.[5] The most common side reaction is the E2 elimination of the alkylating agent, which is promoted by the basicity of the phenoxide.[5]

  • Troubleshooting Steps:

    • Evaluate Your Alkyl Halide: The best results are obtained with primary alkyl halides.[2][3] Using 5-(chloromethyl)furfural (CMF) or 5-(bromomethyl)furfural is ideal. Avoid using secondary or tertiary halides on the furan side, as they will strongly favor elimination.[5]

    • Optimize the Base and Phenoxide Formation: The phenol must be fully deprotonated to form the phenoxide. For phenols, moderately strong bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are often sufficient.[5] Using an excessively strong or bulky base can increase the rate of the competing elimination reaction. Ensure the phenol is fully converted to the salt before adding the alkyl halide.

    • Solvent Choice is Critical: Polar aprotic solvents such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are known to accelerate the rate of SN2 reactions and are excellent choices. Using the parent alcohol as a solvent is generally not recommended as it can compete in the reaction.[2]

    • Control the Temperature: Elimination reactions are more favored at higher temperatures than substitution reactions because they have higher activation energy.[5] If you are observing significant byproduct formation, try lowering the reaction temperature. A good starting point is room temperature, with gentle heating to 50-60 °C if the reaction is too slow.

Question 2: I am observing an unexpected byproduct that is difficult to separate from my desired ether intermediate. What could it be?

Answer: The most likely byproduct, other than the product of elimination, is the result of C-alkylation.

  • Causality: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom and the carbon atoms of the aromatic ring (particularly at the ortho position). While O-alkylation is generally favored, C-alkylation can occur under certain conditions, leading to the formation of an isomer that can be difficult to separate.[1][5]

  • Troubleshooting Steps:

    • Solvent and Counter-ion Effect: The choice of solvent and the counter-ion (e.g., Na⁺, K⁺) can influence the O- vs. C-alkylation ratio. Protic solvents can solvate the oxygen atom of the phenoxide, potentially increasing C-alkylation. Using polar aprotic solvents like DMF or DMSO generally favors O-alkylation.

    • Temperature Control: Higher reaction temperatures can sometimes increase the amount of C-alkylation. Running the reaction at the lowest feasible temperature can help maximize the desired O-alkylation product.

Question 3: The oxidation of the furfural intermediate to furoic acid is giving low yields or causing decomposition. How can I improve this step?

Answer: The aldehyde group on the furan ring is readily oxidized, but the furan ring itself can be sensitive to harsh oxidizing conditions, leading to decomposition.[6] The key is to use a selective oxidation method.

  • Causality: Strong, non-selective oxidants or extreme pH conditions can lead to ring-opening or polymerization of the furan ring system. The goal is to selectively oxidize the aldehyde to a carboxylic acid without affecting the ether linkage or the furan ring.

  • Troubleshooting Steps & Recommended Protocols:

    • Mild Oxidation Conditions: Avoid harsh oxidants like hot, concentrated potassium permanganate or chromic acid. A classic and effective method for oxidizing furfural derivatives is the Tollens' reaction or using silver oxide (Ag₂O) in an alkaline medium.[7] Catalytic methods using noble metals like gold (Au) or silver (Ag) with oxygen or air as the oxidant are also highly efficient and selective.[7]

    • pH Control: The reaction should ideally be run under neutral or slightly basic conditions. Many oxidation reactions are performed in an alkaline aqueous solution.[7] After the reaction, the product is isolated by acidifying the solution to precipitate the furoic acid.[8][9]

    • Catalytic Approaches: Modern methods often employ catalysts that allow the use of greener oxidants like O₂ or even water.[10] For example, ruthenium pincer catalysts have been shown to effectively oxidize furfural to furoic acid using alkaline water as the oxidant.[10] While potentially more complex to set up, these methods can offer superior selectivity and environmental benefits.

Question 4: My final product, 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid, is off-color and difficult to purify. What are the best purification strategies?

Answer: Off-color products often indicate the presence of polymeric or degradation byproducts, likely from the oxidation step. Effective purification is crucial to obtain a high-purity final compound.[11]

  • Causality: Impurities can include unreacted starting materials, byproducts from side reactions (e.g., C-alkylation product), or dark-colored humins formed from furan degradation.

  • Troubleshooting & Purification Protocol:

    • Initial Workup: After acidification of the reaction mixture to precipitate the crude acid, ensure it is thoroughly washed with cold water to remove inorganic salts.[8][12]

    • Recrystallization: This is often the most effective method for purifying the final product. The choice of solvent is critical. A mixed solvent system may be required. Consider dissolving the crude product in a solvent in which it is soluble at high temperature (like ethanol or ethyl acetate) and then adding a solvent in which it is less soluble (like water or hexane) until turbidity is observed, followed by cooling.

    • Activated Carbon Treatment: If the product is colored, dissolving it in a suitable solvent and boiling briefly with decolorizing carbon (Norite) can effectively remove colored impurities.[8] The solution should then be filtered hot to remove the carbon before crystallization.[12]

    • Column Chromatography: If recrystallization fails to remove a persistent impurity, flash column chromatography can be used.[9] A typical mobile phase would be a gradient of ethyl acetate in hexane, often with a small amount of acetic or formic acid to keep the carboxylic acid protonated and improve peak shape.

Frequently Asked Questions (FAQs)

Q: What is the most reliable overall synthetic route for 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid?

A: The most common and reliable route is a two-step synthesis:

  • Williamson Ether Synthesis: Reacting the sodium or potassium salt of 4-isopropylphenol with 5-(chloromethyl)furfural (CMF) in a polar aprotic solvent like DMF.[1]

  • Oxidation: Selectively oxidizing the resulting 5-[(4-Isopropylphenoxy)methyl]-2-furfural to the target carboxylic acid using a mild oxidant like silver(I) oxide in aqueous NaOH.[7]

Q: What are the critical parameters to control for the Williamson Ether Synthesis step?

A: The three most critical parameters are:

  • Choice of Alkyl Halide: Must be a primary halide (e.g., 5-(chloromethyl)furfural) to favor the SN2 mechanism.[5]

  • Solvent: Use a polar aprotic solvent (e.g., DMF, DMSO) to enhance reaction rate.[4]

  • Temperature: Keep the temperature as low as reasonably possible (e.g., 25-60 °C) to disfavor the E2 elimination side reaction.[1][5]

Q: Can you summarize the key reaction conditions in a table?

A: Certainly. The following table provides a summary of recommended conditions for the two main steps.

ParameterStep 1: Williamson Ether SynthesisStep 2: Oxidation
Furan Substrate 5-(Chloromethyl)furfural (CMF)5-[(4-Isopropylphenoxy)methyl]-2-furfural
Reagents 4-Isopropylphenol, Base (K₂CO₃, NaH)Oxidant (Ag₂O, Ru-catalyst, etc.), Base (NaOH)
Solvent DMF, DMSO, AcetonitrileWater, Dioxane/Water mixture
Temperature 25 - 70 °C25 - 135 °C (method dependent)
Key to Success Minimize steric hindrance, control temperature to avoid E2 elimination.Use a selective oxidant to avoid furan ring degradation.

Q: Which analytical techniques are recommended to confirm the final product's identity and purity?

A: A combination of techniques should be used:

  • ¹H and ¹³C NMR: To confirm the chemical structure and identify any impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.[9]

  • Melting Point: A sharp melting point range is indicative of high purity. A similar compound, 5-[(4-Acetylphenoxy)methyl]-2-furoic acid, has a melting point of 184-189 °C, suggesting the target compound will be a high-melting solid.[11]

  • HPLC: To determine the purity with high accuracy.

Visualized Synthesis Workflow

The following diagram illustrates the synthetic pathway, highlighting critical control points and potential side reactions.

G cluster_0 Step 1: Williamson Ether Synthesis (SN2) cluster_1 Step 2: Selective Oxidation phenol 4-Isopropylphenol phenoxide 4-Isopropylphenoxide phenol->phenoxide Deprotonation base Base (e.g., K2CO3) in DMF intermediate 5-[(4-Isopropylphenoxy)methyl]-2-furfural phenoxide->intermediate SN2 Attack side_reaction_node phenoxide->side_reaction_node control1 Critical Control: - Use Primary Halide - Polar Aprotic Solvent - Low Temperature phenoxide->control1 cmf 5-(Chloromethyl)furfural (Primary Halide) cmf->intermediate intermediate_ref Ether Intermediate C_alkylation C_alkylation side_reaction_node->C_alkylation C-Alkylation (Side Reaction) Elimination Elimination side_reaction_node->Elimination E2 Elimination (Side Reaction) oxidant Mild Oxidant (e.g., Ag2O) in aq. NaOH final_product 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid oxidant->final_product workup Acidic Workup (HCl) final_product->workup purification Purification (Recrystallization) workup->purification intermediate_ref->final_product Oxidation degradation Furan Ring Degradation intermediate_ref->degradation control2 Critical Control: - Use Mild, Selective Oxidant - Control pH intermediate_ref->control2

Caption: Synthetic workflow for 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid.

Detailed Experimental Protocols

Protocol 1: Synthesis of 5-[(4-Isopropylphenoxy)methyl]-2-furfural
  • To a stirred solution of 4-isopropylphenol (1.0 eq) in dry DMF, add potassium carbonate (1.5 eq).

  • Heat the mixture to 60 °C for 1 hour to ensure complete formation of the phenoxide.

  • Cool the mixture to room temperature and add a solution of 5-(chloromethyl)furfural (1.1 eq) in DMF dropwise over 30 minutes.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer with ethyl acetate (3x).[9]

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[9]

  • Purify the crude product by flash column chromatography to yield the desired ether intermediate.

Protocol 2: Synthesis of 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid
  • Dissolve the intermediate from Protocol 1 (1.0 eq) in a mixture of THF and water.

  • Add sodium hydroxide (3.0 eq) and stir until dissolved.

  • In a separate flask, prepare a solution of silver nitrate (2.0 eq) in water.

  • Slowly add the silver nitrate solution to the reaction mixture. A precipitate of silver oxide will form.

  • Stir the reaction vigorously at room temperature for 4-6 hours. Monitor by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of celite to remove the silver salts.

  • Transfer the filtrate to a beaker and cool in an ice bath.

  • Slowly add 1 M HCl with stirring to adjust the pH to 3-4, at which point the product will precipitate.[9]

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

  • For further purification, recrystallize the solid from an appropriate solvent system (e.g., ethanol/water).

References

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Organic Syntheses. 2-Furoic Acid and 2-Furylcarbinol. Organic Syntheses Procedure. [Link]

  • Balaraman, E., et al. (2022). Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid. Journal of the American Chemical Society, 144(4), 1288–1295. [Link]

  • Joule, J. A., & Mills, K. (2010). Williamson Ether Synthesis. In Name Reactions in Organic Synthesis (pp. 431-432). Cambridge University Press. [Link]

  • Wikipedia. Williamson ether synthesis. Wikipedia. [Link]

  • Iacovino, R., et al. (2020). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Molbank, 2020(2), M1131. [Link]

  • TradeIndia. 5-[(4-Acetylphenoxy)methyl]-2-furoic acid. TradeIndia. [Link]

  • Google Patents. (2014). CN103570649A - Synthesis method of 5-hydroxyl-4-methyl-2(5H)-furanone.
  • RSC Publishing. (2024). Exploring catalytic oxidation pathways of furfural and 5-hydroxymethyl furfural into carboxylic acids using Au, Pt, and Pd catalysts: a comprehensive review. RSC Publishing. [Link]

  • ResearchGate. (2018). Selective Oxidation of 5-(Hydroxymethyl)furfural to Furan-2,5-dicarbaldehyde with Sodium Nitrite in Phosphoric Acid. ResearchGate. [Link]

  • Reaction Chemistry & Engineering (RSC Publishing). (2019). Efficient synthesis of 5-(chloromethyl)furfural (CMF) from high fructose corn syrup (HFCS) using continuous flow processing. Reaction Chemistry & Engineering. [Link]

  • ResearchGate. (2017). Microbiological synthesis of 4-hydroxy-5-isopropyl-5- methoxy-2-oxo-2,5-dihydrofuran. ResearchGate. [Link]

  • ACS Sustainable Chemistry & Engineering. (2015). Efficient Synthesis of 5-(Hydroxymethyl)furfural Esters from Polymeric Carbohydrates Using 5-(Chloromethyl)furfural as a Reactive Intermediate. ACS Publications. [Link]

  • BYJU'S. Williamson Ether Synthesis reaction. BYJU'S. [Link]

  • ResearchGate. (2020). Chemical conversion of furfural to C4 carboxylic acids. ResearchGate. [Link]

  • J&K Scientific LLC. Williamson Ether Synthesis. J&K Scientific LLC. [Link]

  • Journal of the American Chemical Society. (2022). Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid with H2 Production Using Alkaline Water as the Formal Oxidant. ACS Publications. [Link]

  • Google Patents. (2014). CN103626725A - Method for preparing 5-chloromethyl furfural.
  • YouTube. (2018). Williamson Ether Synthesis Reaction Mechanism. YouTube. [Link]

  • MDPI. (2020). Production and Synthetic Possibilities of 5-Chloromethylfurfural as Alternative Biobased Furan. MDPI. [Link]

  • PMC - NIH. (2021). Manganese-catalyzed oxidation of furfuryl alcohols and furfurals to efficient synthesis of furoic acids. PMC. [Link]

  • Organic Letters. (2020). Direct Ether Synthesis Utilizing the Carbonyl Umpolung Reaction. ACS Publications. [Link]

  • MDPI. (2021). Selective Oxidation of Furfural at Room Temperature on a TiO2-Supported Ag Catalyst. MDPI. [Link]

  • PubMed Central. (2013). Efficient One-Pot Synthesis of 5-Chloromethylfurfural (CMF) from Carbohydrates in Mild Biphasic Systems. PubMed Central. [Link]

  • PubMed. (2016). Selective Aerobic Oxidation of 5-(Hydroxymethyl)furfural to 5-Formyl-2-furancarboxylic Acid in Water. PubMed. [Link]

  • Google Patents. (1997). US5650522A - Process for the preparation of α-methyl-2-thiopheneacetic acid derivatives.

Sources

Optimization

Technical Support Center: Purification of 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid

Welcome to the technical support center for the purification of 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols based on established principles of organic chemistry and proven field insights.

Introduction to Purification Challenges

5-[(4-Isopropylphenoxy)methyl]-2-furoic acid is a molecule of interest in pharmaceutical and chemical research. Its purification can be challenging due to its specific physicochemical properties and the potential for impurity formation during synthesis. Common issues include the presence of unreacted starting materials, formation of side-products, and difficulties in achieving high crystalline purity. This guide will equip you with the knowledge to systematically address these challenges.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you might encounter during the purification of 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid in a question-and-answer format.

Question 1: My purified product has a low melting point and a broad melting range. What are the likely causes and how can I fix this?

Answer:

A low and broad melting point is a classic indicator of impurities. The most common culprits are residual starting materials or by-products from the synthesis.

  • Probable Cause 1: Residual Starting Materials: Unreacted 5-(chloromethyl)-2-furoic acid or 4-isopropylphenol may be present.

  • Troubleshooting Steps:

    • Initial Wash: Before recrystallization, wash the crude product with a solvent in which the starting materials are soluble but the desired product is not. For instance, a cold wash with a non-polar solvent like hexane could help remove residual 4-isopropylphenol.

    • Recrystallization: This is the most effective method for removing small amounts of impurities. The key is to find a suitable solvent system where the desired compound has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain in solution. A patent for a similar furoic acid derivative suggests recrystallization from 2-butanone, which could be a good starting point.[1] You can also explore solvent systems like ethyl acetate/hexane or toluene.

    • Acid-Base Extraction: Since the product is a carboxylic acid, an acid-base extraction can be very effective. Dissolve the crude product in an organic solvent like ethyl acetate and wash with a mild aqueous base (e.g., sodium bicarbonate solution). The desired acid will move to the aqueous layer as its carboxylate salt, leaving non-acidic impurities in the organic layer. The aqueous layer can then be acidified (e.g., with 1M HCl) to precipitate the pure product, which is then filtered, washed with water, and dried.[2]

  • Probable Cause 2: By-products: Side reactions can lead to various impurities. For example, over-alkylation or reactions involving impurities in the starting materials.

  • Troubleshooting Steps:

    • Column Chromatography: If recrystallization is ineffective, column chromatography is the next logical step. A silica gel stationary phase is typically used for compounds of this polarity. A good starting point for the mobile phase would be a gradient of ethyl acetate in hexane or dichloromethane in methanol.[3] Thin-layer chromatography (TLC) should be used to determine the optimal solvent system before scaling up to a column.

    • Preparative HPLC: For very challenging separations or to obtain highly pure material, preparative high-performance liquid chromatography (HPLC) can be employed. A C8 or C18 column with a mobile phase of acetonitrile and water (often with a small amount of acid like acetic or formic acid to ensure the carboxylic acid is protonated) is a common choice for such compounds.[4]

Question 2: I'm having trouble getting my compound to crystallize. What can I do?

Answer:

Failure to crystallize can be due to several factors, including the presence of impurities that inhibit crystal lattice formation, using an inappropriate solvent, or supersaturation issues.

  • Troubleshooting Steps:

    • Solvent Screening: The choice of solvent is critical. A good crystallization solvent will dissolve the compound when hot but not when cold. Experiment with a range of solvents with varying polarities. A general procedure for recrystallizing acidic compounds involves dissolving the material in a minimal amount of boiling solvent, then allowing it to cool slowly.[5]

    • Induce Crystallization:

      • Seeding: Add a small crystal of the pure compound to the cooled, saturated solution to initiate crystal growth.

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.

      • Cooling: Cool the solution slowly to room temperature, and then in an ice bath or freezer to maximize crystal formation.[5]

    • Remove Impurities: If the compound still fails to crystallize, it is likely due to a high level of impurities. In this case, pre-purification by column chromatography is recommended to remove the substances inhibiting crystallization.

Question 3: My purified product is colored, but I expect a white solid. How can I decolorize it?

Answer:

Colored impurities are common in organic synthesis and can often be removed with activated carbon.

  • Protocol for Decolorization:

    • Dissolve the crude, colored product in a suitable hot solvent for recrystallization.

    • Add a small amount (typically 1-5% by weight) of activated carbon (charcoal) to the hot solution.

    • Swirl the mixture and gently heat for a few minutes. Caution: Do not boil the solution after adding charcoal, as this can cause bumping.

    • Perform a hot filtration through a fluted filter paper or a pad of celite to remove the activated carbon.

    • Allow the clear, colorless filtrate to cool slowly to induce crystallization of the purified product.[6]

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid?

A structurally similar compound, 5-[(4-Acetylphenoxy)methyl]-2-furoic acid, is described as a white to off-white crystalline powder with a melting point of 184-189 °C.[7] While the isopropyl group will alter the melting point, you should expect a crystalline solid. A sharp melting point is a good indicator of high purity.

Q2: How can I assess the purity of my final product?

Several analytical techniques can be used:

  • Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. A single spot on the TLC plate in multiple solvent systems is a good indication of purity.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. A single sharp peak on the chromatogram indicates a pure compound. An HPLC-DAD method using a C8 column with a mobile phase of methanol and 0.1% acetic acid has been used for similar furan derivatives.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect the presence of impurities. The absence of unexpected signals suggests high purity.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Q3: What are the recommended storage conditions for 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid?

For long-term stability, the compound should be stored in a cool, dry place, away from light, in a tightly sealed container. A structurally related compound is noted to be stable under recommended storage conditions.[7]

Q4: Are there any known stability issues with furoic acid derivatives?

Furoic acids can be susceptible to decarboxylation at high temperatures, which can lead to the formation of furan.[8] Therefore, it is advisable to avoid excessive heating during purification and storage.

Experimental Protocols

Protocol 1: Recrystallization of 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid

This protocol is a general guideline and may need to be optimized for your specific crude material.

  • Solvent Selection: Begin by testing the solubility of a small amount of your crude product in various solvents (e.g., 2-butanone, ethyl acetate, toluene, ethanol, and mixtures like ethyl acetate/hexane). A good solvent will fully dissolve the compound when hot and result in poor solubility when cold.

  • Dissolution: Place the crude 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon and perform a hot filtration as described in the troubleshooting section.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Cooling: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Purification by Column Chromatography
  • TLC Analysis: Develop a TLC solvent system that gives good separation between your desired product and any impurities. The Rf value of the product should ideally be between 0.2 and 0.4. Common solvent systems include gradients of ethyl acetate in hexane or dichloromethane in methanol.

  • Column Packing: Prepare a silica gel column using the chosen eluent system.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry silica onto the top of the column.

  • Elution: Elute the column with the chosen solvent system. If a gradient is used, gradually increase the polarity of the mobile phase.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Final Product: The resulting solid can be further purified by recrystallization if necessary.

Visualization of Purification Workflow

Purification_Workflow Crude_Product Crude Product Initial_Assessment Initial Purity Assessment (TLC, Melting Point) Crude_Product->Initial_Assessment Low_Purity Low Purity / Oily Initial_Assessment->Low_Purity Impure High_Purity High Purity / Crystalline Initial_Assessment->High_Purity Relatively Pure Column_Chromatography Column Chromatography Low_Purity->Column_Chromatography Recrystallization Recrystallization High_Purity->Recrystallization Pure_Product Pure Crystalline Product Recrystallization->Pure_Product Column_Chromatography->Recrystallization Purified but may need crystallization Column_Chromatography->Pure_Product Final_Analysis Final Purity Analysis (HPLC, NMR, MS) Pure_Product->Final_Analysis

Caption: Decision workflow for purification of 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid.

References

  • This cit
  • Organic Syntheses Procedure. (n.d.). 2-Furoic Acid. Retrieved from [Link]

  • This cit
  • Capriotti, A. L., Cavaliere, C., Foglia, P., Samperi, R., & Laganà, A. (2010). LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews.
  • This cit
  • Parker, R. A., Kariya, T., Grisar, J. M., & Petrow, V. (2016). Synthetic process for preparing 2-furoic acid derivatives.
  • This cit
  • This cit
  • This cit
  • This cit
  • This cit
  • This cit
  • This cit
  • This cit
  • National Analytical Corporation. (n.d.). 5-[(4-Acetylphenoxy)methyl]-2-furoic acid. Retrieved from [Link]

  • This cit
  • TheChemistryShack. (2015, November 12). How to Purify Boric Acid (by Recrystallization). YouTube. Retrieved from [Link]

  • GENZ & MADAUS AG. (2021). Process for the preparation of elafibranor and novel synthesis intermediates.
  • U.S. Army Research Laboratory. (2016).
  • Vitrac, X., Dufour, J. P., & De Kimpe, N. (2020). Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food. Food chemistry, 304, 125433.

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Troubleshooting

Technical Support Center: 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid. This document is intended for researchers, scientists, and drug development profe...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid. This document is intended for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound. Our goal is to help you anticipate and resolve potential issues, ensuring the integrity and reproducibility of your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the stability and handling of 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid, based on its chemical structure.

Q1: What are the primary stability concerns for this molecule?

A1: Based on its constituent functional groups, the primary stability concerns are:

  • Acid-catalyzed degradation of the furan ring: Furan rings can be susceptible to ring-opening in acidic conditions.[1] This is a critical consideration if your experimental conditions are below pH 7.

  • Oxidation: The furan ring and the isopropylphenoxy group can be susceptible to oxidation. It is advisable to protect the compound from atmospheric oxygen during long-term storage.

  • Photostability: Compounds with aromatic rings, like furan and benzene, can be sensitive to light.[2] It is best practice to store the solid compound and solutions protected from light.

  • pH-Dependent Solubility: As a carboxylic acid, its solubility is highly dependent on pH. In acidic solutions (below its pKa), the compound will be in its neutral, less soluble form and may precipitate.

Q2: How should I prepare stock solutions and what is the recommended storage?

A2: For initial stock solutions, dimethyl sulfoxide (DMSO) is a common choice for this type of molecule.[3]

  • Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO. To avoid issues with water absorption by DMSO, use fresh, high-quality solvent and consider aliquoting the stock solution to minimize freeze-thaw cycles.

  • Storage: Solid compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen).[3] Frozen aliquots of the DMSO stock solution at -20°C or -80°C are recommended for long-term storage. A similar compound, 5-Hydroxymethyl-2-furancarboxylic acid, is recommended to be stored at -20°C.[4]

Q3: What are the likely degradation pathways I should be aware of?

A3: The most probable degradation pathways are:

  • Acid Hydrolysis: Under strongly acidic conditions (e.g., pH < 4.6), the ether linkage could potentially undergo hydrolysis, although this is less likely than furan ring degradation.[5][6] More significantly, acid can catalyze the opening of the furan ring.[1]

  • Oxidation: P450 enzymes can metabolize furan rings into reactive intermediates.[7] In a chemical context, strong oxidizing agents or even air over long periods can lead to degradation products.

  • Thermal Degradation: High temperatures (e.g., >140°C) can cause decarboxylation of the 2-furoic acid moiety.[8] This is generally not a concern under typical experimental conditions but is relevant for thermal stability studies.

II. Troubleshooting Guides

This section provides structured guidance for common experimental problems.

Problem 1: Inconsistent or non-reproducible results in my biological assay.

  • Symptom: High variability between replicate wells, or a gradual loss of compound activity over the course of an experiment.

  • Potential Cause: This often points to compound instability in the aqueous assay buffer. The compound may be degrading over the incubation time of your experiment.

  • Troubleshooting Workflow:

A Start: Inconsistent Assay Results B Prepare fresh dilutions of the compound immediately before each experiment. A->B C Still inconsistent? B->C D Perform a time-course stability study. Incubate compound in assay buffer at 37°C. Analyze by HPLC at t=0, 2, 4, 8, 24h. C->D Yes H Investigate other experimental variables (e.g., cell health, reagent variability, pipetting). C->H No E Does HPLC show >10% degradation within the experiment's timeframe? D->E F Yes: Instability Confirmed E->F Yes G No: Stability is not the issue E->G No I Modify assay protocol: 1. Reduce incubation time. 2. Add antioxidants (if compatible). 3. Adjust buffer pH (if possible). F->I G->H

Caption: Troubleshooting workflow for inconsistent assay results.

Problem 2: My compound is precipitating out of the aqueous buffer.

  • Symptom: Visible precipitate or turbidity in the assay plate or dilution tubes.[9] This can be particularly problematic in cell-based assays.

  • Potential Cause: The final concentration of the compound exceeds its aqueous solubility at the buffer's pH, or the percentage of the organic co-solvent (like DMSO) is too low to maintain solubility. Carboxylic acids are less soluble at pH values below their pKa.[10]

  • Troubleshooting Steps:

    • Determine the pKa: If not known, the pKa of the carboxylic acid can be estimated using software or by analogy to similar structures (2-furoic acid pKa is ~3.1). At a physiological pH of 7.4, the compound should be predominantly in its ionized, more soluble carboxylate form. However, its overall solubility may still be low due to the hydrophobic isopropylphenoxy group.

    • Check DMSO Concentration: Ensure the final DMSO concentration in your assay is sufficient to maintain solubility but not high enough to cause cellular toxicity or interfere with the assay (typically ≤ 0.5%).

    • Modify Dilution Scheme: Instead of a large single dilution from a high-concentration DMSO stock into an aqueous buffer, perform serial dilutions. Sometimes a gradual decrease in the organic solvent percentage helps prevent "shock" precipitation.

    • Consider Formulation Aids: For in vivo or more complex experiments, solubility-enhancing excipients like cyclodextrins may be necessary.

Problem 3: HPLC analysis of my stock solution shows new peaks over time.

  • Symptom: When analyzing a stock solution that has been stored for some time, new peaks appear in the chromatogram, and the area of the main peak decreases.

  • Potential Cause: This is a clear sign of chemical degradation. The identity of the new peaks can provide clues to the degradation mechanism.

  • Troubleshooting and Identification:

    • Perform a Forced Degradation Study: This is a systematic way to identify potential degradants.[11][12] It involves subjecting the compound to harsh conditions to intentionally induce degradation.[13] A typical study would include the conditions outlined in the table below.

    • Analyze by HPLC-MS: Use a stability-indicating HPLC method coupled with a mass spectrometer (MS) to analyze the samples from the forced degradation study.[14][15] The mass of the new peaks can help you elucidate the structures of the degradation products.

III. Key Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To intentionally degrade 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid under various stress conditions to understand its degradation pathways and develop a stability-indicating analytical method.[11] The goal is to achieve 5-20% degradation of the active ingredient.[2][12]

Materials:

  • 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or PDA detector

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a 50:50 mixture of acetonitrile and water.

  • Set up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial.

Stress ConditionReagentTemperatureTimeRationale
Acid Hydrolysis 0.1 M HCl60°C24-48 hoursTo test the stability of the ether linkage and furan ring to acid.[5][6]
Base Hydrolysis 0.1 M NaOH60°C24-48 hoursTo test for base-labile functional groups.
Oxidation 3% H₂O₂Room Temp24 hoursTo identify potential oxidation products of the furan or phenoxy rings.[12]
Thermal Water80°C48 hoursTo assess intrinsic thermal stability in solution.
Photolytic WaterRoom TempPer ICH Q1BTo assess light sensitivity, expose solution and solid to UV and visible light.[2]
  • Analysis: At designated time points, withdraw an aliquot from each vial, neutralize the acid and base samples, and dilute with mobile phase. Analyze all samples by HPLC.

  • Interpretation: Compare the chromatograms of the stressed samples to a control sample (t=0). Look for new peaks and a decrease in the main peak area. This information is crucial for developing a robust, stability-indicating HPLC method.[16]

Protocol 2: Aqueous Buffer Stability Assessment

Objective: To determine the stability of the compound in a specific aqueous buffer under experimental conditions.

Workflow Diagram:

cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare concentrated stock in DMSO (e.g., 20 mM). B Dilute stock into test buffer to final assay concentration. (e.g., 10 µM, final DMSO <0.5%). A->B C Create multiple identical vials for each time point. B->C D Incubate vials at the experimental temperature (e.g., 37°C). Protect from light. C->D E At t=0, 1, 2, 4, 8, 24h, take one vial. D->E F Quench reaction if necessary (e.g., add equal volume of cold Acetonitrile). E->F G Analyze immediately by a validated HPLC method. F->G H Plot % Remaining Compound vs. Time G->H

Caption: Workflow for assessing compound stability in aqueous buffer.

IV. References

  • 5-[(4-Acetylphenoxy)methyl]-2-furoic acid Properties. Google Vertex AI Search.

  • FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology.

  • Carboxylic Acid (Bio)Isosteres in Drug Design. PubMed Central.

  • Microbial degradation of furanic compounds: biochemistry, genetics, and impact. PubMed.

  • Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils. PubMed.

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.

  • Development of forced degradation and stability indicating studies of drugs—A review. NIH.

  • Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. USDA ARS.

  • Microbial degradation of furanic compounds: Biochemistry, genetics, and impact. Google Vertex AI Search.

  • How to prevent compound precipitation during flash column chromatography. Biotage.

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Google Vertex AI Search.

  • Analytical Techniques In Stability Testing. Separation Science.

  • Overview of metabolic pathways of carboxylic-acid-containing drugs. ResearchGate.

  • Compound Precipitation in High-Concentration DMSO Solutions. ResearchGate.

  • Structure Property Relationships of Carboxylic Acid Isosteres. ACS Publications.

  • ETHYLENE GLYCOL PHENYL ETHER CAS N°: 122-99-6. OECD Existing Chemicals Database.

  • Stability Indicating HPLC Method Development: A Review. ResearchGate.

  • Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. MDPI.

  • Forced Degradation Studies: Regulatory Considerations and Implementation. Google Vertex AI Search.

  • Troubleshooting. BioAssay Systems.

  • Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Open Library Publishing Platform.

  • Forced Degradation. SGS.

  • 5-Hydroxymethyl-2-furancarboxylic acid ≥95 Sumikis. Sigma-Aldrich.

  • Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food. ResearchGate.

  • Synthesis and characterization of processable aromatic poly(ether ether ketone amide)s modified by phenoxy and 1,3 ketone moiety linkages. ResearchGate.

  • Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. PubMed Central.

  • Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology.

  • Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. ResearchGate.

  • Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels.

  • Stability Indicating HPLC Method Development –A Review. IJTSRD.

  • Synthesis and physicochemical properties of the furan dicarboxylic acid, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid, an inhibitor of plasma protein binding in uraemia. PubMed.

  • Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food. PubMed.

  • How to tackle compound solubility issue. Reddit.

  • Common Cell Culture Problems: Precipitates. Sigma-Aldrich.

  • Industrial production, application, microbial biosynthesis and degradation of furanic compound, hydroxymethylfurfural (HMF). PubMed Central.

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Optimization

Technical Support Center: Solubility Enhancement of 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid. This document provides researchers, scientists, and drug development professional...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid. This document provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during in-vitro assays. Our goal is to provide not just protocols, but the scientific rationale behind them, ensuring your experiments are both successful and reproducible.

Part 1: Understanding the Challenge: Physicochemical Profile

5-[(4-Isopropylphenoxy)methyl]-2-furoic acid is a lipophilic weak acid, and its structure presents inherent challenges to achieving aqueous solubility suitable for many biological assays. Understanding its key physicochemical properties is the first step in designing an effective solubilization strategy.

PropertyValue / ObservationImplication for Solubility
Molecular Weight 260.28 g/mol Standard for a small molecule.
Predicted XLogP3 3.5Indicates high lipophilicity and poor aqueous solubility.
pKa (strongest acidic) ~3.66As a weak acid, its solubility is highly pH-dependent. Solubility will increase significantly at pH values above the pKa.
Physical Form SolidRequires dissolution for use in assays.
Solubility of Analogs Structurally similar compounds are soluble in organic solvents like DMSO and DMF, with limited solubility in ethanol and very poor solubility in aqueous solutions.[1]A high-concentration stock solution in an organic solvent will be necessary.

Part 2: Frequently Asked Questions (FAQs)

FAQ 1: Why is my compound precipitating in the assay medium?

Precipitation upon dilution of a DMSO stock into your aqueous assay buffer is the most common issue for lipophilic compounds like this one. This occurs when the concentration of the compound in the final assay medium exceeds its thermodynamic solubility limit. The percentage of the organic co-solvent (like DMSO) in the final solution is often too low to keep the compound dissolved.

FAQ 2: What is the first thing I should try to improve solubility?

For an acidic compound such as 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid, pH adjustment is the most straightforward and often most effective initial approach.[][3] By raising the pH of your assay buffer to be at least 1-2 units above the pKa (~3.66), you will deprotonate the carboxylic acid group, forming a much more water-soluble salt. For instance, using a buffer at pH 7.4 should dramatically increase solubility compared to a buffer at pH 5.0.

FAQ 3: What concentration of DMSO is safe for my cells?

This is highly cell-line dependent. As a general rule, most cell lines can tolerate DMSO up to 0.5% (v/v) without significant toxicity. Some robust cell lines may tolerate up to 1%, but it is crucial to run a vehicle control to assess the effect of the solvent on your specific assay readout.[4][5] Concentrations of DMSO above 1% are known to reduce readout parameters in various cell types.[4][5]

FAQ 4: Can I use surfactants like Tween® 80 or Pluronic® F-68?

Yes, non-ionic surfactants can be effective at solubilizing hydrophobic compounds by forming micelles that encapsulate the drug.[6] However, they can also interfere with assays. Surfactants can disrupt cell membranes and interact with proteins, potentially affecting your assay results.[7] It is essential to determine the critical micelle concentration (CMC) and run controls to ensure the surfactant itself does not impact the biological system. For instance, sodium lauryl sulfate (SLS), an anionic surfactant, has been shown to have a significant inhibitory effect on both cellular and enzymatic systems.[7]

FAQ 5: Are cyclodextrins a good option for my cell-based assay?

Cyclodextrins are excellent solubilizing agents that form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.[8][][10] They are often considered more biocompatible than surfactants. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice for in-vitro studies. Studies have shown that β-cyclodextrin has minimal effects on LPS-induced IL-6 production and only minor effects on ROS production in cell-based assays, suggesting good compatibility.[4][5]

Part 3: Troubleshooting Guides & Step-by-Step Protocols

Troubleshooting Scenario 1: Compound precipitates immediately upon dilution.
Root Cause Analysis:

This is a classic sign of exceeding the kinetic solubility in your final assay medium. The "cloud" of precipitate forms as the compound rapidly leaves the high-DMSO environment of the stock solution and enters the aqueous buffer where it is poorly soluble.

Solution Workflow:

Caption: Decision workflow for addressing compound precipitation.

Protocol 1: Solubility Enhancement using pH Adjustment

This protocol leverages the acidic nature of the molecule to increase solubility by forming a salt at a neutral or slightly basic pH.

  • Prepare Buffers: Prepare your desired physiological buffer (e.g., PBS, HEPES, TRIS) and adjust the pH to 7.4. Confirm the pH after all components have been added.

  • Prepare Stock Solution: Prepare a high-concentration stock solution of 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid (e.g., 10-50 mM) in 100% DMSO.

  • Serial Dilution: Perform serial dilutions of your DMSO stock in DMSO to create intermediate concentrations.

  • Final Dilution: Add a small volume of the DMSO stock/intermediate to the pre-warmed (37°C) pH 7.4 assay buffer. For example, add 2 µL of a 10 mM stock to 198 µL of buffer for a final concentration of 100 µM with 1% DMSO.

  • Vortex and Inspect: Immediately vortex the solution for 15-30 seconds. Visually inspect for any signs of precipitation against a dark background.

Causality: At pH 7.4, which is well above the pKa of ~3.66, the carboxylic acid is deprotonated to the carboxylate anion. This ionized form is significantly more polar and thus more soluble in the aqueous buffer.[11]

Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This method is ideal for sensitive cell-based assays where co-solvents or surfactants may cause toxicity or interference.[12][13]

  • Prepare HP-β-CD Solution: Prepare a 10-40% (w/v) solution of HP-β-CD in your chosen assay buffer (pH adjusted to 7.4). Gentle warming may be required to fully dissolve the cyclodextrin.

  • Prepare Drug Stock: Prepare a 10-50 mM stock of the compound in 100% DMSO.

  • Complexation Step:

    • Slowly add the DMSO drug stock to the vortexing HP-β-CD solution. The molar ratio of HP-β-CD to the drug should be high (e.g., 100:1 to 1000:1).

    • For example, add 10 µL of 10 mM drug stock to 990 µL of a 10% HP-β-CD solution.

  • Incubate: Incubate the mixture for 1-2 hours at room temperature with gentle agitation to allow for the formation of the inclusion complex.

  • Sterile Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any non-complexed drug precipitate and to ensure sterility for cell culture use.

Causality: The hydrophobic isopropylphenoxy and furan moieties of the drug molecule partition into the hydrophobic inner cavity of the cyclodextrin torus. The hydrophilic exterior of the cyclodextrin then presents this complex as a water-soluble entity.[8][]

G cluster_0 Poorly Soluble Drug cluster_1 Cyclodextrin cluster_2 Water-Soluble Inclusion Complex Drug Hydrophobic Core (Isopropylphenoxy)methyl-furoic acid Complex Hydrophilic Exterior Drug in Cavity Drug:head->Complex:int Encapsulation CD Hydrophilic Exterior Hydrophobic Cavity CD:int->Complex:int CD:ext->Complex:ext

Caption: Mechanism of cyclodextrin inclusion complex formation.

Troubleshooting Scenario 2: Assay results are inconsistent or show high background.
Root Cause Analysis:

This can be caused by several factors:

  • Compound Degradation: The compound may be unstable at the assay pH or temperature.

  • Solubilizer Interference: The chosen co-solvent, surfactant, or cyclodextrin may be interfering with the assay components (e.g., enzymes, detection reagents, cell signaling pathways).

  • Micro-precipitation: The compound may not be fully dissolved, and the presence of small, invisible aggregates can lead to variable results.

Recommended Actions:
  • Vehicle Control is Essential: Always run a control containing the exact same concentration of the solubilizing agent (DMSO, HP-β-CD, etc.) as your test samples. This will reveal any background effects of the formulation itself.

  • Positive Control Check: Include a known active compound (positive control) that is soluble under standard conditions. If the positive control is also affected, it strongly suggests an issue with the assay conditions or reagents, potentially caused by the solubilizer.

  • Check for Interference with Detection: Run a control with your highest concentration of the formulated compound in the absence of cells or the target enzyme, but with the detection reagent. This will check for direct interference (e.g., fluorescence quenching or enhancement).

  • Confirm Solubility: After preparing your final dilution, centrifuge the solution at high speed (e.g., >14,000 x g) for 10-15 minutes. Carefully take the supernatant for your assay. If the activity drops significantly, it indicates that a portion of your compound was not truly dissolved.

Part 4: Summary of Recommended Starting Conditions

For a typical cell-based assay requiring a final drug concentration of 10 µM:

MethodStock Conc. (in DMSO)Intermediate DilutionFinal Assay Conc.Final Vehicle Conc.Key AdvantageKey Disadvantage
pH Adjustment 2 mMN/A10 µM0.5% DMSOSimple and effective for acids.[]May not be sufficient alone; risk of precipitation if buffer capacity is low.
Co-Solvent 10 mMN/A10 µM0.1% DMSOVery simple.Limited by solvent tolerance of the assay system.[14]
Cyclodextrin (HP-β-CD) 10 mMPrepare 100 µM drug in 5% HP-β-CD10 µM0.5% HP-β-CD, 0.1% DMSOHigh biocompatibility, low cell toxicity.[4][5]More complex preparation; potential for cholesterol extraction from cell membranes at high conc.
Surfactant (Tween® 80) 10 mMPrepare 100 µM drug in 0.1% Tween® 8010 µM0.01% Tween® 80, 0.1% DMSOHigh solubilizing power.High risk of assay interference and cell toxicity.[7]

Final Recommendation: Start with pH adjustment as the primary strategy. If further enhancement is needed, we recommend the cyclodextrin (HP-β-CD) method due to its superior biocompatibility in biological assays compared to surfactants.[4][5]

References

  • TradeIndia. 5-[(4-Acetylphenoxy)methyl]-2-furoic acid. Available from: [Link]

  • PubChem. 2-Furancarboxylic acid. National Center for Biotechnology Information. Available from: [Link]

  • MDPI. Toxicity of Different Types of Surfactants via Cellular and Enzymatic Assay Systems. Available from: [Link]

  • Royal Society of Chemistry. Furoic acid and derivatives as atypical dienes in Diels–Alder reactions. Available from: [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. Available from: [Link]

  • Krogsgaard, L., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. In Vitro Cellular & Developmental Biology-Animal, 51(1), 1-8. Available from: [Link]

  • Saleh, T., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 16(7), 937. Available from: [Link]

  • ResearchGate. The effect of different pH-adjusting acids on the aqueous solubility of... Available from: [Link]

  • Google Patents. Synthesis methods for the preparation of 2-furoic acid derivatives.
  • Wikipedia. 2-Furoic acid. Available from: [Link]

  • Ascendia Pharma. 5 Novel Techniques for Solubility Enhancement. Available from: [Link]

  • MedCrave. Surfactants and their Role in Pharmaceutical Product Development: An overview. Available from: [Link]

  • ResearchGate. Considerations regarding use of solvents in in vitro cell based assays. Available from: [Link]

  • MDPI. Short Review on the Biological Activity of Cyclodextrin-Drug Inclusion Complexes Applicable in Veterinary Therapy. Available from: [Link]

  • ResearchGate. Solubility of 5-(4-methylphenyl)-2-furanpropanoic acid in different organic solvents | Request PDF. Available from: [Link]

  • Ukrainian Chemical Journal. Solubility of 5-(4-methylphenyl)-2-furanpropanoic acid in different organic solvents. Available from: [Link]

  • National Institutes of Health. A recent overview of surfactant–drug interactions and their importance. Available from: [Link]

  • World Journal of Biology Pharmacy and Health Sciences. Solubility enhancement techniques: A comprehensive review. Available from: [Link]

  • National Institutes of Health. Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib. Available from: [Link]

  • ResearchGate. (PDF) Formulation strategies for poorly soluble drugs. Available from: [Link]

  • ResearchGate. (PDF) Solubility Enhancement Techniques with Special Emphasis On Hydrotrophy. Available from: [Link]

  • Royal Society of Chemistry. Sustainable and efficient production of furoic acid from furfural through amine assisted oxidation with hydrogen peroxide and its implementation for the synthesis of alkyl furoate. Available from: [Link]

  • ResearchGate. How to enhance drug solubility for in vitro assays?. Available from: [Link]

  • MedCrave. Surfactants and their role in Pharmaceutical Product Development: An Overview. Available from: [Link]

  • SpringerLink. Considerations regarding use of solvents in in vitro cell based assays. Available from: [Link]

  • ResearchGate. Cyclodextrins as pharmaceutical solubilizers | Request PDF. Available from: [Link]

  • National Institutes of Health. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Available from: [Link]

  • Chemistry LibreTexts. The Effects of pH on Solubility. Available from: [Link]

  • Ovid. Cyclodextrins as pharmaceutical solubilizers. Available from: [Link]

  • ACS Publications. Copper(I)-Catalyzed Amide Oxazoline-Directed, Atom-Economic C–H Selenylation of (Hetero)Arenes under External Oxidant-Free Conditions. Available from: [Link]

  • ScienceDirect. Enzyme stability with essential oils and surfactants. Growing towards green disinfectant detergents. Available from: [Link]

  • The Pharma Times. Solubility enhancement techniques. Available from: [Link]

  • PubChem. 5-(4-Methoxyphenyl)-2-furoic acid. National Center for Biotechnology Information. Available from: [Link]

  • MDPI. Optimizing INFOGEST Digest Conditioning for Reliable In Vitro Assessment of Nutrient Bioavailability Using Caco-2 Cell Models. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid. This guide is designed for researchers, chemists, and drug deve...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid. This guide is designed for researchers, chemists, and drug development professionals who are actively working with or planning to synthesize this molecule. We will move beyond simple procedural lists to explore the underlying chemistry, troubleshoot common experimental hurdles, and provide validated protocols to enhance the success of your synthesis.

The synthesis of this target molecule typically proceeds via a two-step route: a Williamson ether synthesis to couple a furan precursor with 4-isopropylphenol, followed by the hydrolysis of an ester group to yield the final carboxylic acid. While straightforward in principle, this pathway is prone to specific side reactions and challenges related to the stability of the furan moiety and the competitive nature of the etherification reaction. This guide provides in-depth, experience-based solutions to these common issues.

Part 1: Troubleshooting Guide

This section is structured in a question-and-answer format to directly address the most common and critical issues encountered during the synthesis.

Q1: My Williamson ether synthesis step is giving a low yield of the ether intermediate. What are the likely causes and how can I fix this?

A1: Low yields in this crucial SN2 reaction step are common and typically stem from competing side reactions or suboptimal conditions. The primary culprit is often the E2 elimination reaction, which competes directly with the desired SN2 substitution.[1][2]

Causality & Troubleshooting:

  • Nature of the Furan Halide: The Williamson ether synthesis works best with primary alkyl halides.[3] Using a secondary halide on the furan ring would dramatically increase the rate of the competing E2 elimination reaction, forming an undesired alkene.

    • Solution: Ensure your starting material is a 5-(halomethyl)furan derivative, such as methyl 5-(chloromethyl)furoate or methyl 5-(bromomethyl)furoate. The benzylic-like nature of the halomethyl group at the 5-position is ideal for SN2 reactions.

  • Base Selection and Strength: The base deprotonates 4-isopropylphenol to form the nucleophilic phenoxide. A base that is too strong or sterically hindered can favor elimination.

    • Solution: Sodium hydride (NaH) is an excellent, non-nucleophilic base that irreversibly deprotonates the phenol. Alternatively, milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are highly effective, particularly in polar aprotic solvents, as they promote a high concentration of the phenoxide nucleophile while minimizing elimination side products.

  • Solvent Choice: The solvent plays a critical role in an SN2 reaction.

    • Solution: Use a polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). These solvents solvate the cation (e.g., Na⁺ or K⁺) but not the phenoxide anion, leaving the nucleophile "naked" and highly reactive, thereby accelerating the SN2 rate.[3] Protic solvents like ethanol would solvate and stabilize the phenoxide, reducing its nucleophilicity.

  • Temperature Control: Higher temperatures favor elimination over substitution.

    • Solution: Begin the reaction at room temperature or slightly elevated temperatures (e.g., 50-70 °C). Monitor the reaction by TLC or LCMS. Avoid excessive heating, as this will not only promote E2 elimination but can also lead to the degradation of the furan ring itself.[4]

  • C-Alkylation vs. O-Alkylation: Phenoxides are ambident nucleophiles and can undergo C-alkylation at the ortho or para positions, although O-alkylation is generally favored.

    • Solution: The use of polar aprotic solvents, as mentioned above, typically favors O-alkylation. This is rarely a major issue in this specific synthesis but is a potential pathway for byproduct formation.

Q2: My reaction mixture turns dark brown or black, and I'm getting a lot of insoluble material. What is this and how do I prevent it?

A2: The formation of dark, insoluble polymeric material, often referred to as "humins," is a classic side reaction when working with furan derivatives, especially those derived from 5-hydroxymethylfurfural (HMF).[5][6]

Causality & Troubleshooting:

  • Furan Ring Instability: The furan ring, particularly with electron-withdrawing groups and under acidic or high-temperature conditions, is susceptible to acid-catalyzed degradation and polymerization.[4][7] The initial precursor, HMF, is known to degrade into levulinic acid and formic acid or self-polymerize.[6]

    • Solution:

      • Use Purified Reagents: Ensure your furan starting material (e.g., methyl 5-(chloromethyl)furoate) is pure and free from acidic residues from its own synthesis.

      • Maintain an Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidative degradation, which can also contribute to color formation.

      • Strict Temperature Control: As stated previously, avoid unnecessarily high temperatures. The energy input should be just enough to achieve a reasonable reaction rate.

      • Avoid Acidity: Ensure the reaction conditions remain basic. If your 4-isopropylphenol or solvent contains acidic impurities, they can catalyze humin formation.

Q3: I'm struggling to fully hydrolyze the furoate ester to the final carboxylic acid. How can I drive the reaction to completion?

A3: Incomplete hydrolysis is a common issue, particularly under acidic conditions where the reaction is reversible.[8]

Causality & Troubleshooting:

  • Reversibility of Acid-Catalyzed Hydrolysis: Acid-catalyzed hydrolysis is an equilibrium process, the reverse of Fischer esterification. If water is not present in a large excess, the reaction may not proceed to completion.

    • Solution: While possible, it is often more efficient to switch to base-catalyzed hydrolysis (saponification).

  • Base-Catalyzed Hydrolysis (Saponification): This reaction is effectively irreversible because the final product is a carboxylate salt, which is resonance-stabilized and unreactive towards the alcohol byproduct.[8]

    • Solution: Use a stoichiometric excess (e.g., 2-3 equivalents) of a base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a water/alcohol co-solvent system (e.g., H₂O/MeOH or H₂O/EtOH). Heat the mixture to reflux and monitor the disappearance of the starting ester by TLC.

    • Critical Workup Step: After the reaction is complete, cool the mixture and carefully acidify with a dilute acid (e.g., 1M HCl or H₂SO₄) to a pH of ~3-4.[9] This protonates the carboxylate salt, causing the desired carboxylic acid to precipitate. Add the acid slowly while cooling in an ice bath to avoid overheating, which could degrade the product.

Q4: My final product is impure. What are the common contaminants and how can I remove them?

A4: Impurities typically arise from unreacted starting materials or side products from the preceding steps.

Causality & Troubleshooting:

  • Common Impurities:

    • Unreacted 4-isopropylphenol: This is a very common impurity if the stoichiometry in the Williamson ether synthesis was not exact or the reaction did not go to completion.

    • Un-hydrolyzed Ester: From the incomplete saponification step.

    • Byproducts of Elimination: Small amounts of alkene byproducts from the E2 reaction.

  • Purification Strategies:

    • Acid-Base Extraction: This is highly effective for removing unreacted 4-isopropylphenol. Dissolve the crude product in a solvent like ethyl acetate. Wash with a basic aqueous solution (e.g., 1M NaOH). The desired carboxylic acid will move into the aqueous layer as its sodium salt, while neutral impurities (like the un-hydrolyzed ester) remain in the organic layer. The acidic 4-isopropylphenol will also form a salt and move to the aqueous layer. Separate the aqueous layer, re-acidify it with cold 1M HCl to precipitate the pure product, and then filter. To separate the product from the phenol, careful pH control during precipitation can be effective, as the pKa of the furoic acid is lower than that of the phenol.

    • Recrystallization: This is an excellent final purification step.[10] Solvents like ethanol/water, acetone/water, or toluene can be effective. The ideal solvent system will dissolve the product at high temperatures but result in poor solubility at low temperatures.

    • Column Chromatography: While possible, this is often less practical on a large scale. If required, a silica gel column using a hexane/ethyl acetate gradient with a small amount of acetic acid can be used to purify the final acid.

Part 2: Frequently Asked Questions (FAQs)

  • Q1: What is the best starting material for the furan component?

    • A1: Methyl 5-(chloromethyl)furoate or the corresponding bromo- derivative is often preferred over starting directly from 5-hydroxymethylfurfural (HMF). The synthesis of the halomethyl compound from HMF is a well-established procedure, and using the isolated, purified halide leads to a cleaner Williamson ether synthesis.[11][12] Starting with HMF would require an in-situ activation of the hydroxyl group, which can complicate the reaction.

  • Q2: What are the optimal conditions (base, solvent, temperature) for the Williamson ether synthesis step?

    • A2: Based on extensive literature for SN2 reactions, a robust set of conditions would be: reacting methyl 5-(chloromethyl)furoate with 1.1 equivalents of 4-isopropylphenol, using 1.5 equivalents of potassium carbonate (K₂CO₃) as the base in anhydrous DMF at 60-70 °C, under a nitrogen atmosphere.[3]

  • Q3: How does the stability of the furan ring affect the synthesis?

    • A3: The furan ring is an electron-rich aromatic system, but it is less aromatic and more reactive than benzene. It is particularly sensitive to strong acids and high temperatures, which can lead to ring-opening or polymerization (humin formation).[4][6] Therefore, all steps should ideally be conducted under mild, preferably neutral or basic, conditions and at the lowest effective temperature.

  • Q4: Can I use a phase-transfer catalyst for the etherification step?

    • A4: Yes, a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can be very effective. A PTC can facilitate the reaction between the aqueous-soluble phenoxide (generated with NaOH) and the organic-soluble furan halide in a biphasic system (e.g., toluene/water). This often allows for milder conditions and avoids the need for expensive, anhydrous polar aprotic solvents.

Part 3: Protocols & Data

Table 1: Comparison of Reaction Conditions for Williamson Ether Synthesis
ParameterCondition A (Classic)Condition B (Mild Base)Condition C (PTC)Rationale & Expected Outcome
Base Sodium Hydride (NaH)Potassium Carbonate (K₂CO₃)Sodium Hydroxide (NaOH)NaH is strong and irreversible. K₂CO₃ is milder and safer. NaOH is used in PTC.
Solvent Anhydrous DMFAnhydrous AcetonitrileToluene / WaterPolar aprotic solvents accelerate SN2. PTC allows for a biphasic system.
Temperature 25 - 50 °C70 - 80 °C80 - 90 °CHigher temps needed for weaker bases.
Yield HighVery HighHighAll methods are effective; choice depends on available reagents and scale.
Safety Note NaH is flammable with water.K₂CO₃ is a safe, easy-to-handle solid.Concentrated NaOH is corrosive.Handle all reagents with appropriate personal protective equipment.
Experimental Protocol 1: Synthesis of Methyl 5-[(4-isopropylphenoxy)methyl]-2-furoate

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous DMF (10 mL per 1 g of furan starting material).

  • Phenoxide Formation: Add 4-isopropylphenol (1.1 eq.) to the solvent. While stirring under nitrogen, slowly add potassium carbonate (1.5 eq.).

  • Addition of Furan Halide: Add methyl 5-(chloromethyl)furoate (1.0 eq.) dropwise to the suspension.

  • Reaction: Heat the reaction mixture to 70 °C and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).

  • Workup: Once the starting material is consumed, cool the mixture to room temperature. Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure ester.

Experimental Protocol 2: Saponification to 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid
  • Setup: In a round-bottom flask, dissolve the methyl ester intermediate from Protocol 1 in a mixture of methanol and water (e.g., 2:1 ratio).

  • Hydrolysis: Add sodium hydroxide (NaOH, 3.0 eq.) and heat the mixture to reflux (approx. 70-80 °C) for 2-3 hours, or until TLC indicates complete consumption of the starting ester.

  • Workup: Cool the reaction mixture in an ice bath. Slowly and carefully, add 1M HCl solution dropwise with vigorous stirring until the pH of the solution is approximately 3. A white precipitate should form.

  • Isolation: Stir the slurry in the ice bath for another 30 minutes to ensure complete precipitation. Filter the solid product using a Büchner funnel, wash the filter cake thoroughly with cold deionized water to remove salts, and dry the product under vacuum. The product can be further purified by recrystallization if necessary.[13]

Part 4: Visualization of Workflows

Diagram 1: Overall Synthetic Workflow

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Saponification A Methyl 5-(chloromethyl)furoate D Methyl 5-[(4-isopropylphenoxy)methyl]-2-furoate A->D SN2 Reaction B 4-Isopropylphenol B->D SN2 Reaction C Base (K2CO3) Solvent (DMF) C->D SN2 Reaction Side1 E2 Elimination Byproduct C->Side1 E 1. NaOH, H2O/MeOH 2. HCl (aq) D->E F 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid (Product) D->F Hydrolysis

Caption: A typical two-step synthesis of the target molecule.

Diagram 2: Troubleshooting Decision Tree for Low Yield

G Start Low Yield in Etherification Step Q1 Is the reaction mixture dark/polymerized? Start->Q1 A1_Yes Cause: Furan Degradation Action: Lower temp, use pure reagents, ensure inert atmosphere. Q1->A1_Yes Yes Q2 TLC shows unreacted starting materials? Q1->Q2 No End Yield Improved A1_Yes->End A2_Yes Cause: Incomplete Reaction Action: Increase reaction time, check base/solvent quality. Q2->A2_Yes Yes Q3 Mass Spec shows byproduct of M-HX? Q2->Q3 No A2_Yes->End A3_Yes Cause: E2 Elimination Action: Use milder base (K2CO3), lower temperature, ensure primary halide. Q3->A3_Yes Yes Q3->End No A3_Yes->End

Caption: A decision tree for troubleshooting low yield issues.

References

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  • MDPI. (2021). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Retrieved from [Link]

  • ARKAT USA, Inc. (2001). Synthesis, chemistry and applications of 5-hydroxymethylfurfural and its derivatives. ARKIVOC. Retrieved from [Link]

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  • ResearchGate. (n.d.). Efficient Synthesis of 5-(Hydroxymethyl)furfural Esters from Polymeric Carbohydrates Using 5-(Chloromethyl)furfural as a Reactive Intermediate. Retrieved from [Link]

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  • American Chemical Society. (2022). Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid with H2 Production Using Alkaline Water as the Formal Oxidant. Journal of the American Chemical Society. Retrieved from [Link]

  • eScholarship, University of California. (n.d.). The Study of 5-(Chloromethyl)furfural-Derived Nucleophiles. Retrieved from [Link]

  • American Chemical Society. (2022). Conversion of Cellulose into 5-Hydroxymethylfurfural in a Biphasic System Catalyzed by Aluminum Sulfate and Byproduct Characterization. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

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  • Royal Society of Chemistry. (2022). The reaction pathways of 5-hydroxymethylfurfural conversion in a continuous flow reactor using copper catalysts. Catalysis Science & Technology. Retrieved from [Link]

  • ARKIVOC. (2001). Synthesis, Chemistry and Applications of 5-Hydroxymethyl-furfural and Its Derivatives. Retrieved from [Link]

  • MDPI. (2021). Production and Synthetic Possibilities of 5-Chloromethylfurfural as Alternative Biobased Furan. Catalysts. Retrieved from [Link]

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Optimization

Technical Support Center: Degradation Pathways of 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid. This guide is designed to pr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid. This guide is designed to provide in-depth technical assistance, troubleshooting protocols, and answers to frequently asked questions that you may encounter during your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the probable metabolic degradation pathways for 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid?

Based on its chemical structure, 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid is likely to undergo metabolism at several key positions. The primary metabolic routes are predicted to be:

  • Oxidation of the Isopropyl Group: The isopropyl moiety is a prime target for oxidation by Cytochrome P450 (CYP) enzymes, leading to the formation of hydroxylated metabolites.[1][2] This is a common pathway for many drugs containing alkyl side chains.

  • Aromatic Hydroxylation: The phenoxy ring may undergo hydroxylation, also mediated by CYP enzymes. The position of hydroxylation will depend on the specific CYP isoforms involved.

  • Furan Ring Oxidation: The furan ring is susceptible to oxidation, which can lead to the formation of reactive metabolites such as γ-ketoenals.[3] This is a critical pathway to investigate due to its potential toxicological implications.[4]

  • Conjugation of the Carboxylic Acid: The 2-furoic acid moiety can undergo Phase II conjugation reactions. The most common of these is the formation of an acyl-glucuronide.[5][6] These conjugates can sometimes be unstable and chemically reactive.[6]

Q2: Which enzyme families are most likely to be involved in the degradation of this compound?

Several enzyme families are anticipated to play a role in the metabolism of 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid:

  • Cytochrome P450 (CYP) Superfamily: These are the primary enzymes responsible for the oxidative metabolism of a vast number of drugs and xenobiotics.[1][2] Given the lipophilic nature of the isopropylphenoxy group and the presence of aromatic rings, CYP enzymes, particularly those from families 1, 2, and 3 (e.g., CYP3A4, CYP2C9, CYP2D6), are highly likely to be involved.[1][7][8]

  • UDP-Glucuronosyltransferases (UGTs): These enzymes are responsible for the glucuronidation of the carboxylic acid group, a major conjugation pathway.

  • Aldehyde Oxidase (AOX): While less common for this specific structure, AOX can be involved in the metabolism of various heterocyclic compounds and should not be entirely ruled out without experimental evidence.[9]

Q3: What are the potential reactive metabolites of 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid and why are they a concern?

The formation of reactive metabolites is a significant concern in drug development as they can lead to toxicities.[4] For this compound, two primary types of reactive metabolites are of interest:

  • γ-Ketoenal from Furan Ring Oxidation: Oxidation of the furan ring can lead to ring opening and the formation of a highly reactive γ-ketoenal.[3] This electrophilic species can covalently bind to cellular macromolecules like proteins and DNA, potentially leading to cellular dysfunction and toxicity.[4]

  • Acyl-Glucuronides: While often considered a detoxification pathway, acyl-glucuronides can be chemically reactive.[5][6] They can undergo intramolecular rearrangement (acyl migration) and can covalently bind to proteins.[5][10]

Q4: What are the recommended in vitro experimental systems to study the metabolism of this compound?

A tiered approach using various in vitro systems is recommended to build a comprehensive metabolic profile:

  • Liver Microsomes: These preparations are enriched in CYP and UGT enzymes and are excellent for initial screening of Phase I and Phase II metabolism.

  • Liver S9 Fraction: This fraction contains both microsomal and cytosolic enzymes, providing a broader view of metabolism, including enzymes like aldehyde oxidase.[11]

  • Hepatocytes (primary or cultured): These provide the most physiologically relevant in vitro system as they contain a full complement of metabolic enzymes and cofactors.[12] They are particularly useful for studying the interplay between Phase I and Phase II metabolism and for assessing potential cytotoxicity.

  • Recombinant Enzymes: Using specific, individually expressed CYP or UGT enzymes is crucial for identifying which specific isoforms are responsible for the formation of each metabolite (reaction phenotyping).

Troubleshooting Guides

Problem 1: Difficulty in Identifying Metabolites

Symptoms:

  • No new peaks are observed in LC-MS analysis after incubation with metabolic systems.

  • Observed peaks are of very low intensity.

  • Complex chromatograms with many overlapping peaks.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps Rationale
Low Metabolic Turnover 1. Increase incubation time. 2. Increase protein concentration (e.g., microsomes, S9). 3. Ensure the use of an NADPH regenerating system for CYP-mediated metabolism.To allow for sufficient accumulation of metabolites to detectable levels. To ensure cofactors are not depleted during the incubation.
Poor Ionization in Mass Spectrometer 1. Analyze samples in both positive and negative ion modes. 2. Optimize MS source parameters (e.g., capillary voltage, gas flow).Carboxylic acids often ionize better in negative mode, while some metabolites may ionize better in positive mode.
Metabolite Instability 1. Quench reactions with cold acetonitrile containing an antioxidant (e.g., ascorbic acid). 2. Analyze samples immediately after preparation.To prevent degradation of potentially unstable metabolites.
Inappropriate Analytical Column 1. Use a high-resolution C18 column with a gradient elution profile. 2. Consider alternative column chemistries if metabolites are very polar or non-polar.To achieve adequate separation of the parent compound from its metabolites.
Experimental Protocol: Basic Metabolite Identification in Human Liver Microsomes
  • Prepare Incubation Mixture: In a microcentrifuge tube, combine:

    • Phosphate buffer (pH 7.4)

    • 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid (e.g., 1 µM final concentration)

    • Human liver microsomes (e.g., 0.5 mg/mL final concentration)

  • Pre-incubate: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate Reaction: Add an NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Incubate: Incubate at 37°C for a specified time (e.g., 0, 15, 30, 60 minutes).

  • Quench Reaction: Stop the reaction by adding an equal volume of cold acetonitrile.

  • Centrifuge: Centrifuge at high speed to pellet the protein.

  • Analyze Supernatant: Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.

Problem 2: Suspected Formation of Reactive Metabolites

Symptoms:

  • Time-dependent inhibition of metabolic activity.

  • Covalent binding of radiolabeled compound to microsomal proteins.

  • Unexpected cytotoxicity in cell-based assays.

Possible Cause and Solutions:

The formation of reactive metabolites, such as a γ-ketoenal from the furan ring or a reactive acyl-glucuronide, is a likely cause.[3][5] Trapping experiments with nucleophiles can help identify these transient species.

Experimental Protocol: Glutathione (GSH) Trapping of Reactive Metabolites
  • Prepare Incubation Mixture: Set up the microsomal incubation as described in "Problem 1", but with the addition of glutathione (GSH) at a high concentration (e.g., 1-5 mM).

  • Incubate and Quench: Follow the same incubation and quenching procedure.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS. Search for new peaks corresponding to the expected mass of the GSH-conjugate (mass of parent compound + mass of GSH). Use precursor ion scanning or neutral loss scanning to selectively detect GSH adducts.

GSH_Trapping cluster_Metabolism In Vitro Metabolism cluster_Trapping Trapping cluster_Analysis Analysis Parent Parent Compound ReactiveMetabolite Reactive Metabolite (e.g., γ-ketoenal) Parent->ReactiveMetabolite CYP Oxidation StableAdduct Stable GSH Adduct ReactiveMetabolite->StableAdduct Nucleophilic Attack GSH Glutathione (GSH) LCMS LC-MS/MS Detection StableAdduct->LCMS

Caption: Workflow for trapping reactive metabolites using glutathione (GSH).

Problem 3: Identifying Specific CYP Isoforms Involved (Reaction Phenotyping)

Symptoms:

  • Metabolites are successfully identified, but the specific enzymes responsible are unknown.

Possible Cause and Solutions:

A combination of approaches using recombinant CYP enzymes and chemical inhibitors can elucidate the contribution of individual CYP isoforms.

Approach Description Advantages Disadvantages
Recombinant CYPs Incubate the compound with individual, expressed CYP enzymes.Provides definitive evidence for the involvement of a specific isoform.May not fully replicate the environment of the native endoplasmic reticulum.
Chemical Inhibitors Incubate the compound in pooled human liver microsomes in the presence of isoform-selective chemical inhibitors.Relatively simple and cost-effective.Inhibitors may lack complete specificity.
Experimental Protocol: Reaction Phenotyping with Recombinant CYPs
  • Prepare Incubations: For each major human CYP isoform (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4), prepare a separate incubation mixture containing:

    • Phosphate buffer (pH 7.4)

    • Recombinant CYP enzyme

    • Cytochrome P450 reductase

    • Cytochrome b5 (optional, can enhance activity of some CYPs)

    • 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid

  • Initiate and Incubate: Add an NADPH regenerating system and incubate at 37°C.

  • Quench and Analyze: Stop the reaction and analyze by LC-MS/MS.

  • Compare Results: Compare the metabolite formation profile across the different CYP isoforms to determine which enzymes are capable of metabolizing the compound.

Reaction_Phenotyping Parent Parent Compound CYP3A4 CYP3A4 Parent->CYP3A4 CYP2C9 CYP2C9 Parent->CYP2C9 CYP2D6 CYP2D6 Parent->CYP2D6 OtherCYPs Other CYPs... Parent->OtherCYPs MetaboliteA Metabolite A CYP3A4->MetaboliteA CYP2C9->MetaboliteA MetaboliteB Metabolite B CYP2D6->MetaboliteB

Caption: Identifying specific CYP isoforms responsible for metabolite formation.

References

  • Bollig, C., et al. (2008). Metabolic activation of carboxylic acids. Expert Opinion on Drug Metabolism & Toxicology. [Link]

  • Koopman, F., et al. (2011). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. Applied Microbiology and Biotechnology. [Link]

  • Sallustio, B. C., et al. (1998). Synthesis and physicochemical properties of the furan dicarboxylic acid, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid, an inhibitor of plasma protein binding in uraemia. Clinica Chimica Acta. [Link]

  • Wang, L., et al. (2018). Drug metabolism in drug discovery and development. Acta Pharmaceutica Sinica B. [Link]

  • Zientek, M., et al. (2010). Significance of aldehyde oxidase during drug development: Effects on drug metabolism, pharmacokinetics, toxicity, and efficacy. Drug Metabolism and Disposition. [Link]

  • Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology. [Link]

  • Reed, J. R., et al. (2016). Immobilized Cytochrome P450 for Monitoring of P450-P450 Interactions and Metabolism. Analytical Chemistry. [Link]

  • Boelsterli, U. A., et al. (2008). Metabolic activation of carboxylic acids. PubMed. [Link]

  • Admescope. Services for in vitro Metabolism research. [Link]

  • Zientek, M., et al. (2010). Significance of aldehyde oxidase during drug development. ResearchGate. [Link]

  • Delatour, T., et al. (2020). Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food. Food Chemistry. [Link]

  • Admescope. In vitro metabolism services. [Link]

  • PreADME. Influence of Derivatization on Molecular and Pharmacokinetic Properties of Phenoxy Acids – An In Silico Study. [Link]

  • Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & Therapeutics. [Link]

  • Baillie, T. A. (2008). Metabolism and Toxicity of Drugs. Two Decades of Progress in Industrial Drug Metabolism. Chemical Research in Toxicology. [Link]

  • Piras, F., et al. (2018). 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) prevents high fat diet-induced insulin resistance via maintenance of hepatic lipid homeostasis. Diabetologia. [Link]

  • Nebert, D. W., & Russell, D. W. (2002). Clinical importance of the cytochromes P450. The Lancet. [Link]

  • Delatour, T., et al. (2020). Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food. PubMed. [Link]

  • Hsieh, Y-L., et al. (2021). Application of In Vitro Metabolism Activation in High-Throughput Screening. International Journal of Molecular Sciences. [Link]

  • Zwirchmayr, N. S., et al. (2018). Degradation of the cellulosic key chromophores 2,5- and 2,6-dihydroxyacetophenone by hydrogen peroxide under alkaline conditions. Cellulose. [Link]

  • Moffat, J. G., et al. (2017). Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. Nature Reviews Drug Discovery. [Link]

  • Lorigan, G. A., et al. (2021). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols. [Link]

  • Medsafe. (2014). Drug Metabolism - The Importance of Cytochrome P450 3A4. Prescriber Update. [Link]

  • Sádaba, B., et al. (2023). Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis. International Journal of Molecular Sciences. [Link]

  • Dahiya, R., et al. (2009). Synthesis and Biological Evaluation of a Novel Series of 2-(2'-Isopropyl-5'-methylphenoxy)acetyl Amino Acids and Dipeptides. ResearchGate. [Link]

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  • Human Metabolome Database. (2013). Showing metabocard for 3-Carboxy-4-methyl-5-propyl-2-furanpropionic acid (HMDB0061112). [Link]

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Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to Validating the Biological Activity of 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid

This guide provides a detailed framework for the comprehensive validation of the biological activity of the novel compound, 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid. Designed for researchers, scientists, and drug dev...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed framework for the comprehensive validation of the biological activity of the novel compound, 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid. Designed for researchers, scientists, and drug development professionals, this document outlines a series of comparative in vitro and cell-based assays to elucidate the compound's potential as a modulator of key cellular signaling pathways implicated in metabolic and inflammatory diseases.

The structural backbone of 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid, featuring a 2-furoic acid moiety, is present in a variety of biologically active molecules, including anti-inflammatory and antimicrobial agents.[1][2] This, combined with its overall structure, suggests potential interactions with nuclear receptors and G-protein coupled receptors that play crucial roles in cellular metabolism and inflammation. This guide will focus on evaluating its activity as a potential agonist for Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) and Takeda G-protein-coupled Receptor 5 (TGR5), as well as its broader anti-inflammatory and antioxidant properties.

To provide a robust and comparative analysis, the performance of 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid will be benchmarked against well-characterized pharmacological agents:

  • PPARγ Agonists: Rosiglitazone and GW7845

  • TGR5 Agonist: INT-777

  • Anti-inflammatory Control: Dexamethasone

  • Antioxidant Control: Trolox

Through a systematic and evidence-based approach, this guide will provide the necessary protocols and rationale to thoroughly characterize the biological profile of this novel compound.

Section 1: Preliminary Assessment of Cytotoxicity

Before evaluating the specific biological activities of 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid, it is crucial to determine its potential for inducing cellular toxicity. This ensures that any observed effects in subsequent assays are due to specific biological interactions rather than non-specific cytotoxicity. Two complementary assays, the MTT and LDH assays, will be employed to assess cell viability and membrane integrity.

Experimental Protocol: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Step-by-Step Protocol:

  • Cell Seeding: Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 1 x 10^5 cells/mL and incubate for 24 hours.

  • Compound Treatment: Treat the cells with increasing concentrations of 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid (e.g., 0.1, 1, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Experimental Protocol: LDH Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells.[3][4]

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After the 24-hour incubation, centrifuge the 96-well plate at 250 x g for 10 minutes.

  • LDH Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Determine the percentage of cytotoxicity relative to a positive control (cells lysed with Triton X-100).

Section 2: Evaluation of PPARγ Agonist Activity

PPARγ is a nuclear receptor that plays a pivotal role in adipogenesis, glucose metabolism, and inflammation.[5] Thiazolidinediones, such as rosiglitazone, are potent PPARγ agonists used in the treatment of type 2 diabetes. This section details a luciferase reporter assay to determine if 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid can activate PPARγ.

Signaling Pathway: PPARγ Activation

PPARg_Activation cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand PPARγ Agonist (e.g., Test Compound) PPARg_RXR PPARγ/RXR Heterodimer Ligand->PPARg_RXR Binding Ligand->PPARg_RXR PPARg_RXR_Active Activated PPARγ/RXR PPARg_RXR->PPARg_RXR_Active Translocation PPRE PPRE (DNA Response Element) Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription PPARg_RXR_Active->PPRE Binding

Caption: PPARγ agonist activation pathway.

Experimental Protocol: PPARγ Luciferase Reporter Assay

This cell-based assay utilizes a reporter gene system to quantify the activation of PPARγ.

Step-by-Step Protocol:

  • Cell Transfection: Co-transfect HEK293 cells with a PPARγ expression vector and a luciferase reporter vector containing PPAR response elements (PPREs) upstream of the luciferase gene. A Renilla luciferase vector should also be co-transfected for normalization of transfection efficiency.

  • Cell Seeding: Seed the transfected cells in a 96-well plate.

  • Compound Treatment: Treat the cells with various concentrations of 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid, Rosiglitazone, and GW7845 for 24 hours. Include a vehicle control.

  • Cell Lysis: Lyse the cells using a passive lysis buffer.

  • Luciferase Activity Measurement: Measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Express the results as fold induction over the vehicle control.

Comparative Data: PPARγ Agonist Activity
CompoundEC50 (µM)Max Fold Induction
5-[(4-Isopropylphenoxy)methyl]-2-furoic acid[Insert Value][Insert Value]
Rosiglitazone0.06[Insert Value]
GW7845~0.0037[5][Insert Value]

Section 3: Evaluation of TGR5 Agonist Activity

TGR5 is a G-protein coupled receptor activated by bile acids that regulates glucose homeostasis, energy expenditure, and inflammation. TGR5 agonists are being explored as potential therapeutics for metabolic diseases.

Signaling Pathway: TGR5 Activation

TGR5_Activation cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand TGR5 Agonist (e.g., Test Compound) TGR5 TGR5 Receptor Ligand->TGR5 AC Adenylate Cyclase TGR5->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates CREB_P Phosphorylated CREB CREB->CREB_P Translocation CRE CRE (DNA Response Element) Gene_Transcription Target Gene Transcription CRE->Gene_Transcription CREB_P->CRE Binds

Caption: TGR5 agonist activation pathway.

Experimental Protocol: TGR5-CRE Luciferase Reporter Assay

This assay measures the activation of TGR5 by quantifying the downstream production of cAMP, which in turn activates a cAMP response element (CRE)-driven luciferase reporter.

Step-by-Step Protocol:

  • Cell Transfection: Co-transfect HEK293 cells with a TGR5 expression vector and a CRE-luciferase reporter vector. A Renilla luciferase vector should be included for normalization.

  • Cell Seeding: Seed the transfected cells in a 96-well plate.

  • Compound Treatment: Treat the cells with various concentrations of 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid and the known TGR5 agonist INT-777 for 6-8 hours.

  • Cell Lysis and Luciferase Measurement: Follow steps 4 and 5 of the PPARγ luciferase reporter assay protocol.

  • Data Analysis: Normalize firefly luciferase activity to Renilla luciferase activity and express the results as fold induction over the vehicle control.

Comparative Data: TGR5 Agonist Activity
CompoundEC50 (µM)Max Fold Induction
5-[(4-Isopropylphenoxy)methyl]-2-furoic acid[Insert Value][Insert Value]
INT-7770.82[Insert Value]

Section 4: Assessment of Anti-inflammatory Activity

The furan moiety is a common feature in compounds with anti-inflammatory properties. This section outlines assays to investigate the potential of 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid to mitigate inflammatory responses in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Workflow: Anti-inflammatory Assays

Anti_Inflammatory_Workflow Start RAW 264.7 Macrophages Pretreatment Pre-treat with Test Compound or Dexamethasone Start->Pretreatment Stimulation Stimulate with LPS Pretreatment->Stimulation Incubation Incubate for 24 hours Stimulation->Incubation NFkB_Assay NF-κB Reporter Assay (in transfected cells) Stimulation->NFkB_Assay Supernatant Collect Supernatant Incubation->Supernatant NO_Assay Nitric Oxide Assay (Griess Reagent) Supernatant->NO_Assay Cytokine_Assay Cytokine Measurement (ELISA for TNF-α, IL-6) Supernatant->Cytokine_Assay

Caption: Workflow for anti-inflammatory assays.

Experimental Protocol: Nitric Oxide (NO) Production Assay

LPS stimulation of macrophages induces the expression of inducible nitric oxide synthase (iNOS), leading to the production of nitric oxide (NO), a key inflammatory mediator.

Step-by-Step Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate.

  • Pre-treatment: Pre-treat the cells with non-toxic concentrations of 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid and Dexamethasone for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Griess Reaction: Transfer 50 µL of the cell culture supernatant to a new 96-well plate and add 50 µL of Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only treated cells.

Experimental Protocol: Pro-inflammatory Cytokine (TNF-α and IL-6) ELISA

LPS also triggers the release of pro-inflammatory cytokines such as TNF-α and IL-6.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Follow steps 1-3 of the NO production assay.

  • ELISA: Measure the concentrations of TNF-α and IL-6 in the collected cell culture supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cytokine inhibition compared to the LPS-only treated cells.

Experimental Protocol: NF-κB Luciferase Reporter Assay

NF-κB is a key transcription factor that regulates the expression of many pro-inflammatory genes.

Step-by-Step Protocol:

  • Cell Transfection: Transfect HEK293 cells with an NF-κB luciferase reporter vector.

  • Cell Seeding and Treatment: Seed the transfected cells and treat with the test compound and Dexamethasone, followed by stimulation with TNF-α (a potent NF-κB activator).

  • Luciferase Assay: Perform a luciferase assay as described previously.

  • Data Analysis: Calculate the percentage of inhibition of NF-κB activity.

Comparative Data: Anti-inflammatory Activity
Assay5-[(4-Isopropylphenoxy)methyl]-2-furoic acid (IC50, µM)Dexamethasone (IC50, µM)
NO Production[Insert Value][Insert Value]
TNF-α Inhibition[Insert Value][Insert Value]
IL-6 Inhibition[Insert Value][Insert Value]
NF-κB Inhibition[Insert Value][Insert Value]

Section 5: Evaluation of Antioxidant Activity

The phenoxy and furan moieties in the test compound suggest potential antioxidant activity through radical scavenging.

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH assay is a common method to evaluate the ability of a compound to act as a free radical scavenger or hydrogen donor.

Step-by-Step Protocol:

  • Reaction Mixture: In a 96-well plate, mix various concentrations of 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid and Trolox with a methanolic solution of DPPH.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity.

Experimental Protocol: ABTS Radical Scavenging Assay

The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation.

Step-by-Step Protocol:

  • ABTS Radical Generation: Generate the ABTS radical cation by reacting ABTS with potassium persulfate.

  • Reaction Mixture: In a 96-well plate, mix various concentrations of the test compound and Trolox with the ABTS radical solution.

  • Incubation: Incubate at room temperature for 6 minutes.

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Data Analysis: Calculate the percentage of ABTS radical scavenging activity.

Comparative Data: Antioxidant Activity
Assay5-[(4-Isopropylphenoxy)methyl]-2-furoic acid (IC50, µM)Trolox (IC50, µM)
DPPH Scavenging[Insert Value][Insert Value]
ABTS Scavenging[Insert Value][Insert Value]

Conclusion

This comprehensive guide provides a robust, multi-faceted approach to validating the biological activity of 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid. By systematically evaluating its cytotoxicity, potential as a PPARγ and TGR5 agonist, and its anti-inflammatory and antioxidant properties in comparison to established compounds, researchers can generate a detailed and reliable biological profile. The experimental protocols and comparative data tables presented herein offer a clear and logical framework for this investigation. The insights gained from these studies will be instrumental in determining the therapeutic potential of this novel compound and guiding future drug development efforts.

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Comparative

A Senior Application Scientist's Guide to the Structure-Activity Relationship of 5-[(4-Isopropylphenoxy)methyl]-2-furoic Acid Analogs as Peroxisome Proliferator-Activated Receptor Agonists

For researchers, medicinal chemists, and drug development professionals, understanding the nuanced interplay between a molecule's structure and its biological activity is paramount. This guide provides an in-depth analys...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, understanding the nuanced interplay between a molecule's structure and its biological activity is paramount. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid analogs, a class of compounds with significant potential as modulators of Peroxisome Proliferator-Activated Receptors (PPARs). By dissecting the key structural components of this scaffold, we will explore how subtle molecular modifications can profoundly impact potency and selectivity, offering a rational framework for the design of next-generation therapeutics for metabolic disorders.

Introduction: The Therapeutic Promise of PPARs

Peroxisome Proliferator-Activated Receptors (PPARs) are a family of nuclear receptors that function as ligand-activated transcription factors.[1][2] They play a crucial role in the regulation of lipid and glucose metabolism, making them attractive therapeutic targets for a range of metabolic diseases, including dyslipidemia and type 2 diabetes.[3] There are three main isoforms of PPARs:

  • PPARα: Highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. Its activation primarily leads to a reduction in plasma triglycerides.[2]

  • PPARγ: Predominantly found in adipose tissue, it is a key regulator of adipogenesis, energy storage, and insulin sensitivity.[2]

  • PPARβ/δ: Ubiquitously expressed, it is involved in fatty acid oxidation, particularly in skeletal and cardiac muscle.[2]

The general structure of a PPAR agonist can be conceptually divided into three key components: an acidic head group, a central linker, and a lipophilic tail. The 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid scaffold perfectly embodies this architecture, with the 2-furoic acid serving as the acidic head, the phenoxymethyl unit as the linker, and the 4-isopropylphenyl group as the lipophilic tail.

Deciphering the Structure-Activity Relationship (SAR)

The potency and selectivity of 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid analogs as PPAR agonists are dictated by the chemical nature of each of its three core components. Understanding these relationships is crucial for optimizing drug candidates.

The Acidic Head: The Anchor to the Receptor

The carboxylic acid moiety of the 2-furoic acid head is a critical pharmacophore. It typically forms a network of hydrogen bonds with key amino acid residues in the ligand-binding pocket (LBP) of the PPAR, anchoring the molecule in an active conformation.

Key SAR Insights:

  • Carboxylic Acid is Essential: Replacement of the carboxylic acid with non-acidic groups generally leads to a significant loss of activity.

  • Bioisosteric Replacements: While the carboxylic acid is crucial, certain bioisosteres can be tolerated. For instance, tetrazoles and acyl sulfonamides have been explored as carboxylic acid mimics in other classes of PPAR agonists, sometimes offering advantages in terms of metabolic stability and pharmacokinetic profiles. However, for the furoic acid series, the carboxylic acid remains the gold standard for potent activity.

  • Position of the Acidic Group: The placement of the carboxylic acid at the 2-position of the furan ring is optimal for interaction with the receptor.

The Lipophilic Tail: Tuning Potency and Selectivity

The nature of the substituent on the phenoxy ring plays a pivotal role in determining the potency and isoform selectivity (PPARα vs. PPARγ) of the analogs. The 4-isopropyl group in the parent compound provides a significant hydrophobic interaction within the LBP.

Comparative Analysis of Phenoxy Ring Substitutions:

Substitution at 4-positionRelative PPARα ActivityRelative PPARγ ActivityKey Observations
Isopropyl +++++The bulky, hydrophobic isopropyl group provides strong van der Waals interactions within the LBP, leading to potent activity.
tert-Butyl ++++++Increasing the steric bulk with a tert-butyl group can further enhance PPARα potency, likely due to more extensive hydrophobic contacts.
Methoxy +++A less hydrophobic and smaller methoxy group generally results in reduced potency compared to alkyl substituents.
Halogens (Cl, Br) +++Halogen substituents can modulate the electronic properties and conformation of the ring, but generally offer less hydrophobic interaction than alkyl groups, leading to moderate potency.
Phenyl ++++++The introduction of a second phenyl ring can lead to potent dual PPARα/γ agonism, as it can occupy additional space within the LBP.

Note: The relative activities are denoted by '+' signs and are based on general trends observed in related phenoxy-acid PPAR agonists. Specific EC50 values would be required for a precise quantitative comparison.

Causality Behind Experimental Choices: The rationale for exploring various substituents on the phenoxy ring is to probe the size, shape, and electrostatic nature of the hydrophobic pocket within the PPAR LBP. By systematically varying the substituent from small, polar groups to large, non-polar groups, researchers can map the regions of the pocket that are critical for binding and activation.

The Central Linker: Maintaining the Optimal Conformation

The 5-(phenoxymethyl)furan core acts as a relatively rigid linker that positions the acidic head and the lipophilic tail at an optimal distance and orientation for effective binding to the PPAR.

Key SAR Insights:

  • Furan Ring: The furan ring is a common heterocyclic scaffold in PPAR agonists. Its electronic properties and ability to participate in π-stacking interactions can contribute to binding affinity.

  • Ether Linkage: The ether linkage provides a degree of conformational flexibility, allowing the phenoxy ring to adopt an optimal orientation within the LBP.

  • Methylene Bridge: The methylene group (-CH2-) between the furan and the phenoxy oxygen is important for maintaining the correct spatial relationship between the two ring systems.

Experimental Protocols for Evaluating PPAR Agonism

To validate the SAR of these analogs, a combination of in vitro and in vivo assays is essential.

In Vitro PPAR Transactivation Assay

This cell-based assay is the primary method for quantifying the agonist activity of compounds on specific PPAR isoforms.

Principle: The assay utilizes a reporter gene (e.g., luciferase) under the control of a promoter containing PPAR response elements (PPREs). In the presence of a PPAR agonist, the activated PPAR/RXR heterodimer binds to the PPRE and drives the expression of the reporter gene, leading to a measurable signal (e.g., light emission).

Step-by-Step Methodology:

  • Cell Culture: Maintain a suitable cell line (e.g., HEK293, HepG2) that has been engineered to express the PPAR isoform of interest and the PPRE-reporter construct.

  • Compound Preparation: Prepare a dilution series of the test compounds and a reference agonist (e.g., fenofibrate for PPARα, rosiglitazone for PPARγ).

  • Cell Plating: Seed the cells into a 96-well plate at an appropriate density.

  • Compound Treatment: After cell attachment, treat the cells with the various concentrations of the test compounds and the reference agonist. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 18-24 hours to allow for gene transcription and protein expression.

  • Lysis and Luciferase Assay: Lyse the cells and add a luciferase substrate.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curves to determine the EC50 (half-maximal effective concentration) for each compound.

Self-Validating System: The inclusion of a known potent and selective reference agonist for each PPAR isoform allows for the validation of each assay run. The EC50 value of the reference compound should fall within a predefined range for the results to be considered valid.

In Vivo Hypolipidemic Activity in a Rodent Model

Animal models are crucial for assessing the in vivo efficacy and pharmacokinetic properties of lead compounds.

Principle: A high-fat diet-induced hyperlipidemic rodent model (e.g., rats or mice) is used to evaluate the ability of the test compounds to lower plasma lipid levels.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize the animals to the housing conditions for at least one week.

  • Induction of Hyperlipidemia: Feed the animals a high-fat diet for a specified period (e.g., 4-8 weeks) to induce elevated levels of plasma cholesterol and triglycerides.

  • Grouping and Treatment: Randomly divide the animals into groups: a normal control group (standard diet), a high-fat diet control group (vehicle treatment), a positive control group (e.g., fenofibrate), and test groups (different doses of the analog).

  • Drug Administration: Administer the compounds orally once daily for a defined period (e.g., 2-4 weeks).

  • Blood Collection: At the end of the treatment period, collect blood samples from the animals.

  • Biochemical Analysis: Analyze the plasma for total cholesterol (TC), triglycerides (TG), high-density lipoprotein cholesterol (HDL-C), and low-density lipoprotein cholesterol (LDL-C) using commercial assay kits.

  • Data Analysis: Compare the lipid profiles of the treated groups with the high-fat diet control group to determine the hypolipidemic efficacy of the compounds.

Visualizing the Mechanism and Workflow

PPAR Signaling Pathway

PPAR_Signaling Ligand Furoic Acid Analog (Agonist) PPAR PPARα / PPARγ Ligand->PPAR Binds & Activates RXR RXR PPAR->RXR Heterodimerizes with PPRE PPRE (DNA Response Element) RXR->PPRE Binds to TargetGenes Target Genes (e.g., CPT1, LPL, ACOX1) PPRE->TargetGenes Regulates Transcription MetabolicEffects Metabolic Effects (Lipid Lowering) TargetGenes->MetabolicEffects Leads to

Caption: Agonist activation of the PPAR signaling pathway.

Experimental Workflow for SAR Analysis

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Start Starting Materials Synth Synthesis of Analogs Start->Synth Purify Purification & Characterization Synth->Purify PPAR_Assay PPAR Transactivation Assay (EC50 Determination) Purify->PPAR_Assay Cytotoxicity Cytotoxicity Assay Purify->Cytotoxicity SAR Structure-Activity Relationship Analysis PPAR_Assay->SAR PK Pharmacokinetics Efficacy Hypolipidemic Efficacy (Rodent Model) SAR->Synth Rational Design of New Analogs SAR->PK SAR->Efficacy

Caption: Iterative workflow for SAR-driven drug discovery.

Conclusion

The 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid scaffold represents a promising starting point for the development of novel PPAR agonists. A systematic exploration of the structure-activity relationships has revealed that the 2-furoic acid head group is essential for activity, while modifications to the lipophilic 4-isopropylphenoxy tail can be used to fine-tune potency and isoform selectivity. Future work in this area could focus on the synthesis of analogs with improved pharmacokinetic properties and the exploration of dual PPARα/γ agonists to address both hypertriglyceridemia and insulin resistance. The experimental protocols and SAR insights provided in this guide offer a solid foundation for researchers to build upon in their quest for new and improved therapies for metabolic diseases.

References

  • Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications. [Link][4]

  • Dual PPAR α/γ Agonists: Continuing Cardiac Concerns. [Link]

  • Design, Synthesis, and Structure–Activity Relationships of Biaryl Anilines as Subtype-Selective PPAR-alpha Agonists. [Link][5]

  • The hypolipidemic activity of furoic Acid and furylacrylic Acid derivatives in rodents. [Link]

  • Design, synthesis and biological evaluation of hypolipidemic compounds based on BRD4 inhibitor RVX-208. [Link]

  • Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications. [Link][1]

  • Peroxisome proliferator-activated receptors and their ligands: nutritional and clinical implications – a review. [Link][2]

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Validation

"in vivo validation of 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid effects"

An In-Depth Guide to the In Vivo Validation of 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid: A Comparative Preclinical Workflow Authored for: Researchers, Scientists, and Drug Development Professionals This guide provide...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the In Vivo Validation of 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid: A Comparative Preclinical Workflow

Authored for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, scientifically grounded framework for the in vivo validation of 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid, a novel chemical entity with therapeutic potential in metabolic disorders. As a senior application scientist, my objective is not to provide a rigid template but to elucidate the scientific reasoning behind a robust validation strategy. We will explore the causality behind experimental choices, establish self-validating protocols through appropriate controls, and compare the compound's potential effects against a well-established clinical benchmark.

Introduction: Deconstructing the Target Compound

5-[(4-Isopropylphenoxy)methyl]-2-furoic acid is a synthetic organic compound featuring a furoic acid core linked to an isopropylphenoxy group. While specific biological data for this exact molecule is not widely published, its structural motifs—a carboxylic acid and a phenoxy ether linkage—are present in the fibrate class of drugs, which are well-known modulators of lipid metabolism. This structural similarity forms the basis of our primary hypothesis: the compound may act as a peroxisome proliferator-activated receptor (PPAR) agonist, making it a candidate for treating dyslipidemia and related metabolic conditions like non-alcoholic fatty liver disease (NAFLD).

The purpose of this guide is to outline a definitive in vivo workflow to test this hypothesis, characterize the compound's efficacy, and establish a preliminary safety profile.

The Comparative Benchmark: Fenofibrate

To objectively evaluate the performance of a novel compound, it must be compared to a "gold standard" or a relevant alternative. For this purpose, we select Fenofibrate , a widely prescribed PPARα agonist.[1] This choice is deliberate; Fenofibrate's well-characterized mechanism of action provides a clear benchmark for our mechanistic studies.[2] It effectively reduces triglycerides and LDL-cholesterol while increasing HDL-cholesterol, setting a high bar for the efficacy of our test compound.

Table 1: Comparative Profile of Test Compound vs. Benchmark

Feature5-[(4-Isopropylphenoxy)methyl]-2-furoic acidFenofibrate (Clinical Benchmark)
Chemical Class Furoic acid derivativeFibric acid derivative
Hypothesized Mechanism PPARα agonistPeroxisome Proliferator-Activated Receptor alpha (PPARα) Agonist[1]
Primary Therapeutic Target Dyslipidemia, NAFLDPrimary hypercholesterolemia, mixed dyslipidemia, severe hypertriglyceridemia[1]
Known In Vivo Effects To be determinedReduces plasma triglycerides and cholesterol, induces hepatic fatty acid oxidation[2][3]

The In Vivo Validation Workflow: A Multi-Phase Approach

A successful in vivo study must be meticulously planned to yield unambiguous and reproducible data. We propose a workflow using a diet-induced obesity (DIO) mouse model, which effectively mimics key aspects of human metabolic syndrome.[4][5]

G1 cluster_phase1 Phase 1: Model Development & Acclimation cluster_phase2 Phase 2: Therapeutic Intervention cluster_phase3 Phase 3: Efficacy Assessment cluster_phase4 Phase 4: Ex Vivo & Data Analysis cluster_legend Treatment Groups A1 Animal Acclimation (1-2 weeks, C57BL/6J Mice) A2 High-Fat Diet (HFD) Induction (8-12 weeks, 60% kcal from fat) A1->A2 A3 Baseline Metabolic Phenotyping (Body Weight, Glucose, Lipids) A2->A3 A4 Randomization into Treatment Groups (n=8-10 per group) A3->A4 B1 Daily Dosing via Oral Gavage (4-6 weeks) A4->B1 B2 Weekly Monitoring (Body Weight, Food Intake) B1->B2 C1 Oral Glucose Tolerance Test (OGTT) (Week 4 or 5) B2->C1 C2 Terminal Blood Collection (Cardiac Puncture) C1->C2 C3 Tissue Harvesting (Liver, Adipose, Heart) C2->C3 D1 Serum Biochemical Analysis (Lipid Panel, Liver Enzymes) C3->D1 D2 Liver Histopathology (H&E, Oil Red O Staining) D1->D2 D3 Hepatic Gene Expression (RT-qPCR for PPAR targets) D2->D3 G1 Vehicle Control (HFD) G2 Test Compound Low Dose (HFD) G3 Test Compound High Dose (HFD) G4 Fenofibrate Control (HFD)

Figure 1: Proposed four-phase workflow for the in vivo validation of a novel metabolic compound.

The causality behind this experimental design is to create a robust system of controls. The vehicle group establishes the disease phenotype, while the Fenofibrate group provides a positive control, ensuring the model is responsive to PPARα agonism. The two doses of the test compound allow for an assessment of dose-dependent efficacy and safety.

Core Experimental Protocols: Methodologies for Trustworthy Data

The integrity of the study hinges on the precise execution of validated protocols. Here, we detail the methodologies for the primary efficacy endpoints.

Oral Glucose Tolerance Test (OGTT)

Rationale: This test is crucial for assessing improvements in insulin sensitivity and glucose metabolism, which are often impaired in dyslipidemic states.[6]

Step-by-Step Protocol:

  • Fasting: Fast mice for 6 hours in the morning (e.g., 7 AM to 1 PM) with free access to water.[7][8] This shorter fasting period avoids the confounding metabolic stress of a prolonged overnight fast.[9]

  • Baseline Glucose: At t=0, obtain a baseline blood sample by making a small incision at the tip of the tail. Measure blood glucose using a calibrated glucometer.

  • Glucose Administration: Immediately administer a 2 g/kg body weight solution of D-glucose via oral gavage.[9]

  • Time-Point Measurement: Collect blood and measure glucose at 15, 30, 60, 90, and 120 minutes post-gavage.[10]

  • Data Analysis: Plot the mean glucose concentration at each time point for all groups. Calculate the total Area Under the Curve (AUC) for glucose excursion to provide a single quantitative measure of glucose tolerance. A statistically significant decrease in AUC compared to the vehicle control indicates improved glucose handling.

Serum Lipid and Liver Enzyme Analysis

Rationale: The primary measure of an anti-hyperlipidemic agent's efficacy is its ability to correct the lipid profile.[11][12] Liver enzyme levels serve as a key safety readout, as drug-induced liver injury is a potential concern.[13]

Step-by-Step Protocol:

  • Serum Preparation: Allow blood to clot for 30 minutes at room temperature, then centrifuge at 2000 x g for 15 minutes at 4°C.

  • Biochemical Analysis: Using an automated clinical chemistry analyzer or specific ELISA kits, quantify the following analytes:

    • Lipid Panel: Total Cholesterol (TC), Triglycerides (TG), High-Density Lipoprotein (HDL-C), Low-Density Lipoprotein (LDL-C).

    • Liver Function: Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST).

  • Data Presentation and Interpretation: Summarize the data in a table. A successful compound will significantly decrease TC, TG, and LDL-C, and potentially increase HDL-C, without causing a significant elevation in ALT and AST levels compared to the vehicle control.

Table 2: Data Summary for Serum Biochemistry

GroupTotal Cholesterol (mg/dL)Triglycerides (mg/dL)HDL-C (mg/dL)LDL-C (mg/dL)ALT (U/L)
Vehicle Control (HFD) Mean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM
Test Cmpd Low Dose Mean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM
Test Cmpd High Dose Mean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM
Fenofibrate Control Mean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM
Liver Histopathology for Steatosis Assessment

Rationale: Visual confirmation of reduced lipid accumulation in the liver provides powerful, corroborating evidence for the biochemical data.[14] Hepatic steatosis is a hallmark of metabolic disease.[15]

Step-by-Step Protocol:

  • Tissue Fixation: Immediately after harvesting, fix a section of the largest liver lobe in 10% neutral buffered formalin for 24-48 hours. Place another section in OCT compound and snap-freeze for lipid staining.

  • Paraffin Embedding & Staining: Process the formalin-fixed tissue, embed in paraffin, and cut 5 µm sections. Stain with Hematoxylin and Eosin (H&E) to assess overall liver architecture, inflammation, and ballooning.

  • Lipid Staining: Cryosection the frozen tissue samples (8-10 µm) and stain with Oil Red O, which specifically stains neutral lipids (triglycerides) bright red.[16]

  • Microscopic Analysis: A trained pathologist should score the slides for the degree of steatosis (fat accumulation), inflammation, and fibrosis. For a more objective measure, digital image analysis can be used to quantify the percentage of the liver area stained by Oil Red O.[16][17]

Unveiling the Mechanism: Gene Expression Analysis

Rationale: To confirm that our test compound works through the hypothesized PPARα pathway, we must analyze the expression of known PPARα target genes in the liver. This step connects the observed physiological effects to a molecular mechanism.[18][19]

G2 cluster_activation 1. Receptor Activation cluster_dimerization 2. Heterodimerization cluster_transcription 3. Gene Transcription cluster_effects 4. Metabolic Outcomes ligand Test Compound or Fenofibrate ppar PPARα ligand->ppar dimer PPARα-RXR Heterodimer ppar->dimer rxr RXR rxr->dimer ppre Binds to PPRE in Target Gene Promoters dimer->ppre transcription ↑ Transcription of Target Genes ppre->transcription effect1 ↑ Fatty Acid Oxidation (e.g., CPT1A, ACOX1) transcription->effect1 effect2 ↓ Triglyceride Synthesis transcription->effect2 effect3 ↑ HDL Formation (e.g., APOA1) transcription->effect3

Figure 2: The hypothesized PPARα signaling pathway leading to improved lipid metabolism.

Step-by-Step Protocol:

  • RNA Extraction: Isolate total RNA from frozen liver tissue using a TRIzol-based method or a commercial kit.

  • cDNA Synthesis: Reverse transcribe 1-2 µg of high-quality RNA into cDNA.

  • RT-qPCR: Perform quantitative real-time PCR using SYBR Green chemistry for the following target genes:

    • Fatty Acid Oxidation: Cpt1a, Acox1

    • Lipogenesis: Srebf1, Fasn

    • Cholesterol Metabolism: Ldlr

    • Housekeeping Genes: Gapdh, Actb

  • Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the vehicle control group. A significant upregulation of fatty acid oxidation genes and downregulation of lipogenesis genes, similar to the Fenofibrate group, would strongly support a PPARα-mediated mechanism.

Conclusion: Synthesizing a Go/No-Go Decision

This comprehensive guide details a robust preclinical strategy for the in vivo validation of 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid. By integrating a clinically relevant benchmark, employing validated protocols for efficacy and safety, and probing the molecular mechanism of action, researchers can generate a high-integrity data package. The collective results from these studies will enable a clear, evidence-based " go/no-go " decision for advancing this promising compound into further preclinical development, such as toxicology and pharmacokinetic studies.

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Validation

A Comparative Analysis of 5-[(4-Isopropylphenoxy)methyl]-2-furoic Acid and its Methyl Ester: A Medicinal Chemistry Perspective

In the landscape of modern drug discovery, the strategic modification of lead compounds is a cornerstone of optimizing pharmacokinetic and pharmacodynamic profiles. A common and highly effective strategy is the esterific...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the strategic modification of lead compounds is a cornerstone of optimizing pharmacokinetic and pharmacodynamic profiles. A common and highly effective strategy is the esterification of a carboxylic acid moiety to create a prodrug, enhancing properties such as membrane permeability and oral bioavailability. This guide provides an in-depth comparative analysis of 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid, a potential pharmacologically active agent, and its corresponding methyl ester. We will dissect the anticipated differences in their physicochemical properties, pharmacokinetic behavior, and biological activity, grounded in established medicinal chemistry principles and supported by data from analogous molecular systems. This analysis serves as a roadmap for researchers investigating this chemical scaffold, offering both theoretical rationale and practical experimental designs.

Molecular Overview and Structural Rationale

The core structure, featuring a furoic acid backbone linked to an isopropylphenoxy group, is reminiscent of fibrate-class drugs, which are known agonists of Peroxisome Proliferator-Activated Receptors (PPARs). These receptors are critical regulators of lipid and glucose metabolism, making them important targets for diseases like dyslipidemia and type 2 diabetes.

  • 5-[(4-Isopropylphenoxy)methyl]-2-furoic Acid (The "Acid") : The carboxylic acid group is the key acidic functional group. It is often essential for direct interaction with target receptors, forming critical hydrogen bonds or ionic interactions within the ligand-binding pocket. However, its ionizable nature can limit passive diffusion across biological membranes.

  • Methyl 5-[(4-Isopropylphenoxy)methyl]-2-furoate (The "Ester") : This is the methyl ester derivative of the parent acid. By masking the polar carboxylic acid, the ester is rendered more lipophilic. This modification is a classic prodrug strategy designed to improve absorption. The ester is intended to be metabolically inert until it is hydrolyzed by endogenous esterase enzymes in the plasma, liver, or other tissues, releasing the active parent acid.

G cluster_0 5-[(4-Isopropylphenoxy)methyl]-2-furoic Acid (Active Drug) cluster_1 Methyl 5-[(4-Isopropylphenoxy)methyl]-2-furoate (Prodrug) Acid Acid Ester Ester Ester->Acid Esterase-Mediated Hydrolysis (in vivo) G cluster_0 Pharmacokinetic Pathway Oral Oral Administration of Methyl Ester Prodrug GI Absorption in GI Tract Oral->GI Portal Portal Vein to Liver GI->Portal Hydrolysis Esterase-Mediated Hydrolysis (Liver, Plasma) Portal->Hydrolysis Systemic Systemic Circulation of Active Acid Hydrolysis->Systemic Target Distribution to Target Tissues (e.g., Liver, Muscle) Systemic->Target Excretion Metabolism & Excretion (e.g., Glucuronidation) Systemic->Excretion Receptor Receptor Binding (e.g., PPARα) Target->Receptor

Figure 2: Proposed pharmacokinetic pathway of the methyl ester prodrug from administration to receptor binding and eventual excretion.

The critical metabolic step is the hydrolysis of the ester to the active acid. This is primarily mediated by carboxylesterases, which are abundant in the liver and plasma. The rate of this conversion is crucial; it must be rapid enough to ensure that therapeutically relevant concentrations of the active acid are achieved but not so rapid that the prodrug is completely hydrolyzed before it can be effectively absorbed.

Excretion

The active acid, now containing a free carboxylic group, is more polar and can be readily metabolized for excretion. A common metabolic pathway for carboxylic acids is glucuronidation, where UDP-glucuronosyltransferase (UGT) enzymes conjugate glucuronic acid to the molecule, creating a highly water-soluble metabolite that is efficiently eliminated by the kidneys.

Pharmacodynamics and Biological Activity

The fundamental hypothesis is that the methyl ester is biologically inactive , and all pharmacological effects are attributable to the parent acid released after hydrolysis. The carboxylic acid is predicted to be the active pharmacophore that binds to the target receptor.

  • Binding Interaction : For PPARs, the carboxylate head of the ligand typically forms a charge-stabilized hydrogen bond network with key residues (Tyrosine, Histidine, and another Tyrosine) in the ligand-binding domain. Replacing the acidic proton with a methyl group would abolish this critical interaction, likely resulting in a complete loss of receptor agonism.

  • In Vitro vs. In Vivo Activity : This mechanistic difference leads to a key experimental prediction:

    • In a cell-free, isolated receptor binding assay, the acid should show high affinity, while the ester should show little to no affinity.

    • In a cell-based assay (e.g., a reporter gene assay), the ester may show activity, but this would be dependent on the level of intracellular esterase expression that can convert it to the active acid. This activity would likely have a slower onset and lower potency compared to directly administering the acid.

    • In an in vivo animal model, the ester may appear more potent than the acid when administered orally, due to its superior bioavailability.

Proposed Experimental Protocols

To validate the hypotheses outlined above, a series of well-defined experiments are necessary.

Protocol 1: Synthesis of Methyl 5-[(4-Isopropylphenoxy)methyl]-2-furoate

This protocol describes a standard Fischer esterification method.

  • Dissolution : Dissolve 1.0 equivalent of 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid in 20 volumes of anhydrous methanol.

  • Catalysis : Add a catalytic amount (e.g., 0.1 equivalents) of concentrated sulfuric acid dropwise while stirring in an ice bath.

  • Reflux : Equip the flask with a condenser and reflux the mixture at 65°C for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup : Cool the reaction mixture to room temperature. Neutralize the acid catalyst by slowly adding a saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction : Remove the methanol under reduced pressure. Extract the aqueous residue three times with ethyl acetate.

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude oil via flash column chromatography (e.g., using a hexane:ethyl acetate gradient) to yield the pure methyl ester.

  • Characterization : Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Comparative Solubility Assessment

This protocol uses the shake-flask method to determine aqueous solubility.

  • Preparation : Prepare saturated solutions by adding an excess of each compound (the acid and the ester) to separate vials containing phosphate-buffered saline (PBS) at pH 7.4.

  • Equilibration : Agitate the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Separation : Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the excess undissolved solid.

  • Quantification : Carefully remove an aliquot of the supernatant from each vial. Dilute the supernatant with an appropriate solvent (e.g., acetonitrile) and quantify the concentration of the dissolved compound using a calibrated High-Performance Liquid Chromatography (HPLC) system with UV detection.

Protocol 3: In Vitro Hydrolysis Assay (Plasma Stability)

This protocol assesses the rate at which the methyl ester is converted to the acid in plasma.

G cluster_0 Experimental Workflow: Plasma Stability Assay Start Spike Methyl Ester into Plasma (e.g., 1 µM) Incubate Incubate at 37°C Start->Incubate Timepoints Collect Aliquots at 0, 5, 15, 30, 60 min Incubate->Timepoints Quench Quench Reaction with Cold Acetonitrile (to precipitate proteins) Timepoints->Quench Centrifuge Centrifuge to Remove Protein Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Plot Plot % Ester Remaining vs. Time to calculate Half-Life (t½) Analyze->Plot

Figure 3: Step-by-step workflow for determining the hydrolytic stability of the methyl ester in plasma.

Conclusion and Future Directions

The comparative analysis strongly suggests that methyl 5-[(4-Isopropylphenoxy)methyl]-2-furoate serves as a classic prodrug for its parent carboxylic acid. The ester is predicted to have superior lipophilicity and, consequently, enhanced oral absorption compared to the acid. However, the acid is the ultimate pharmacologically active species, with its carboxylate group being essential for target receptor binding.

This relationship presents a clear research path:

  • Confirm the Hypothesis : The experimental protocols outlined above should be executed to provide empirical data confirming the predicted physicochemical and pharmacokinetic differences.

  • Optimize the Prodrug : If the rate of hydrolysis is not optimal, other ester variants (e.g., ethyl, isopropyl) could be synthesized and evaluated to fine-tune the release kinetics of the active drug.

  • In Vivo Efficacy : Ultimately, comparative in vivo studies in a relevant disease model (e.g., a dyslipidemic rodent model) are required to determine if the enhanced bioavailability of the ester prodrug translates into superior therapeutic efficacy compared to the administration of the parent acid.

By understanding the distinct and complementary roles of the acid and its ester, researchers can more effectively advance this chemical series in the drug development pipeline.

References

  • Title: Lipophilicity Profiles of Drugs and Prodrugs. Source: In: Waterbeemd, H. van de, Testa, B. (eds) Drug Bioavailability. Methods and Principles in Medicinal Chemistry, vol 18. Wiley-VCH. URL: [Link]

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Comparative

A Senior Application Scientist's Guide to the Statistical Validation of 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid Bioactivity Data

For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a validated lead compound is paved with rigorous data analysis. This guide provides an in-depth, experience...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a validated lead compound is paved with rigorous data analysis. This guide provides an in-depth, experience-driven approach to the statistical validation of bioactivity data for a novel compound, 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid. We will navigate the essential steps of experimental design, data interpretation, and objective comparison with established alternatives, ensuring the scientific integrity of your findings.

Introduction: The Significance of Robust Bioactivity Validation

5-[(4-Isopropylphenoxy)methyl]-2-furoic acid is a synthetic organic compound characterized by a central furan ring linked to a phenoxy group. While its specific biological activities are still under investigation, its structural motifs, particularly the furoic acid core, suggest potential roles as an inhibitor or modulator in various biological pathways.[1][2] The initial excitement surrounding a new compound's potential must be tempered with a commitment to meticulous validation. Without robust statistical backing, promising initial results can be misleading, leading to the costly pursuit of non-viable candidates.

This guide will use a hypothetical scenario where 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid is being investigated as a potential inhibitor of Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. We will compare its hypothetical performance against a well-established non-steroidal anti-inflammatory drug (NSAID), Celecoxib , and a structurally related but less active compound, 2-Furoic Acid .

Experimental Design: The Foundation of Trustworthy Data

Assay Selection and Optimization

The choice of assay is paramount. For our hypothetical COX-2 inhibition study, a cell-free enzymatic assay is a common starting point. This allows for the direct measurement of the compound's effect on the enzyme without the complexities of a cellular environment.

Key Considerations for Assay Choice:

  • Relevance to the biological question: Does the assay accurately reflect the targeted mechanism?

  • Robustness and reproducibility: The assay should yield consistent results across multiple runs.

  • Dynamic range and sensitivity: The assay must be sensitive enough to detect subtle changes in activity and have a wide enough dynamic range to capture a full dose-response relationship.

Experimental Workflow for Bioactivity Screening

The following workflow outlines a standard procedure for generating reliable bioactivity data, from initial screening to confirmatory assays.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Dose-Response & Confirmation cluster_2 Phase 3: Statistical Validation & Comparison A Compound Library Preparation (Including Test Compound, Positive & Negative Controls) B High-Throughput Screening (HTS) Single high concentration (e.g., 10 µM) A->B C Initial Hit Identification (e.g., >50% inhibition) B->C D Dose-Response Curve Generation (e.g., 8-point, 3-fold serial dilution) C->D Advance Hits E IC50 Determination (Non-linear regression) D->E F Orthogonal Assay Validation (e.g., Cell-based assay) E->F G Statistical Analysis of IC50 Values (t-tests, ANOVA) F->G H Comparison with Reference Compounds G->H I Validated Lead Candidate H->I

Figure 1: Experimental workflow for bioactivity validation.

Data Presentation and Statistical Analysis: From Raw Numbers to Actionable Insights

Once data is generated, it must be processed and analyzed in a statistically sound manner. This section will detail the steps for analyzing dose-response data and comparing the bioactivity of our test compound with alternatives.

Dose-Response Curve Analysis

A dose-response curve graphically represents the relationship between the concentration of a compound and its biological effect.[3][4] The analysis of these curves is fundamental to understanding a compound's potency.

Step-by-Step Protocol for Dose-Response Analysis:

  • Data Transformation: The x-axis (concentration) is typically log-transformed to create a sigmoidal curve, which is easier to model mathematically.[3]

  • Non-Linear Regression: The transformed data is fitted to a sigmoidal dose-response model (e.g., four-parameter logistic equation) to determine key parameters like the IC50 (the concentration at which 50% of the maximal inhibitory effect is observed).[5]

  • Goodness of Fit: Assess the quality of the curve fit using statistical parameters like R-squared.

Hypothetical Bioactivity Data

The following table presents hypothetical IC50 values for our test compound and comparators from three independent experiments.

CompoundExperiment 1 IC50 (µM)Experiment 2 IC50 (µM)Experiment 3 IC50 (µM)Mean IC50 (µM)Standard Deviation
5-[(4-Isopropylphenoxy)methyl]-2-furoic acid0.520.480.550.520.035
Celecoxib (Positive Control)0.450.420.490.450.035
2-Furoic Acid (Negative/Weak Control)> 100> 100> 100> 100N/A
Statistical Comparison of Bioactivity

To determine if the observed differences in potency are statistically significant, we can employ appropriate statistical tests.

  • Student's t-test: Used to compare the means of two groups. In our case, we would compare the mean IC50 of our test compound to that of Celecoxib.

  • Analysis of Variance (ANOVA): Used when comparing the means of more than two groups.

Mechanism of Action: Visualizing the Biological Context

Understanding the potential mechanism of action provides a deeper context for the bioactivity data. As a hypothetical COX-2 inhibitor, 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid would interfere with the arachidonic acid cascade.

cluster_pathway Arachidonic Acid Cascade cluster_inhibition Inhibition Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Test_Compound 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid Test_Compound->COX-2 Celecoxib Celecoxib Celecoxib->COX-2

Figure 2: Simplified signaling pathway of COX-2 inhibition.

Trustworthiness and Self-Validation: Eliminating False Positives

A critical aspect of bioactivity validation is the identification and elimination of false positives.[7] High-throughput screening can be prone to artifacts, and a self-validating protocol must include steps to address these.

Strategies for a Self-Validating System:

  • Orthogonal Assays: Confirming hits in a secondary assay that uses a different detection technology or biological system (e.g., a cell-based assay) is crucial.[7] This helps to rule out compound interference with the primary assay components.

  • Counter-Screens: For target-based screens, it is important to test for non-specific inhibition. This can involve assays against related targets or assays designed to identify frequent hitters.

  • Data Quality Metrics: During high-throughput screening, statistical parameters like the Z'-factor should be monitored to ensure the quality and reliability of the data from each plate.[8]

Conclusion: A Data-Driven Path Forward

The statistical validation of bioactivity data is not merely a procedural step but a cornerstone of rigorous scientific inquiry in drug discovery. By employing a well-structured experimental design, appropriate statistical analyses, and a commitment to eliminating artifacts, researchers can build a strong, evidence-based case for the further development of promising compounds like 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid. This guide provides a framework for generating trustworthy and reproducible data, ultimately accelerating the path from discovery to innovation.

References

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid

Essential Safety and Handling Guide for 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of 5-[(4-Isopropylphenoxy)methyl]...

Author: BenchChem Technical Support Team. Date: February 2026

Essential Safety and Handling Guide for 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid

This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid. Developed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with field-proven safety practices to ensure a secure laboratory environment.

Hazard Identification and Risk Assessment

  • 2-Furoic Acid Moiety: The SDS for 2-furoic acid indicates that it can cause skin irritation, serious eye damage, and respiratory irritation.[1][2][3][4] It is crucial to handle this compound with appropriate personal protective equipment to prevent contact.

  • Carboxylic Acid Group: Carboxylic acids, as a class, can be corrosive and cause irritation upon contact with skin, eyes, and the respiratory tract.

  • Phenoxy Moiety: Phenolic compounds can vary in toxicity, but many are known to be skin and eye irritants.

Given these characteristics, 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid should be treated as a hazardous substance with the potential to cause significant irritation and damage upon exposure. A thorough risk assessment should be conducted before any handling, taking into account the quantity of the substance being used and the nature of the experimental procedures.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to minimize exposure risk. The following table outlines the required PPE for handling 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid.

Body PartRequired PPERationale and Specifications
Eyes/Face Chemical safety goggles and a face shieldProvides protection against splashes and airborne particles. Goggles must provide a complete seal around the eyes. A face shield offers an additional layer of protection for the entire face.
Hands Nitrile or other chemically resistant glovesProtects against direct skin contact. Double-gloving is recommended, especially during procedures with a higher risk of splashing. Gloves should be inspected for integrity before each use and changed immediately if contaminated.
Body Laboratory coatA flame-resistant lab coat that fully covers the arms is essential to protect against accidental spills.
Respiratory Use in a certified chemical fume hoodAll handling of the solid compound or its solutions should be performed within a properly functioning chemical fume hood to prevent inhalation of dust or vapors. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge may be necessary, depending on the scale of the work.[5][6]
Footwear Closed-toe shoesProtects feet from spills and falling objects.

Diagram: PPE Selection Workflow

Spill_Response Spill Spill Occurs Assess Assess Spill Size and Hazard Spill->Assess MinorSpill Minor Spill (<100 mL, contained) Assess->MinorSpill Small & Contained MajorSpill Major Spill (>100 mL or uncontained) Assess->MajorSpill Large or Uncontained PPE Don Appropriate PPE MinorSpill->PPE Evacuate Evacuate Area Alert Others MajorSpill->Evacuate Notify Notify EH&S and Supervisor Evacuate->Notify Cleanup Trained Personnel Cleanup Notify->Cleanup Contain Contain Spill with Absorbent Material PPE->Contain Neutralize Neutralize (if acidic) Contain->Neutralize Collect Collect Residue in a Labeled Container Neutralize->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose as Hazardous Waste Decontaminate->Dispose

Caption: A decision tree for responding to chemical spills of varying severity.

For minor spills of 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid:

  • Restrict access to the area. [7]2. Wearing appropriate PPE, cover the spill with a neutral absorbent material such as vermiculite or sand. [8]3. For acidic spills, neutralization with a weak base like sodium bicarbonate can be performed cautiously. [8]4. Carefully sweep the absorbed material into a labeled container for hazardous waste disposal. [9]5. Clean the spill area with soap and water. [9] For major spills, evacuate the area immediately and contact your institution's Environmental Health and Safety (EH&S) department. [7]

Disposal Plan

All waste containing 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous chemical waste.

  • Waste Collection: Collect all chemical waste in a clearly labeled, sealed container.

  • Labeling: The label should include the chemical name, concentration (if in solution), and hazard warnings.

  • Disposal: Follow your institution's specific procedures for hazardous waste disposal. Do not dispose of this chemical down the drain.

Conclusion

The safe handling of 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid is paramount in a research setting. By understanding the potential hazards and adhering to the detailed protocols for personal protective equipment, operational procedures, emergency response, and waste disposal outlined in this guide, researchers can significantly mitigate risks and maintain a safe laboratory environment. This proactive approach to safety is a cornerstone of responsible scientific practice.

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